molecular formula C15H26O B187764 Cedran-8-ol CAS No. 16230-29-8

Cedran-8-ol

Cat. No.: B187764
CAS No.: 16230-29-8
M. Wt: 222.37 g/mol
InChI Key: SVURIXNDRWRAFU-UHFFFAOYSA-N
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Description

Cedran-8-ol, more commonly known in research as Cedrol, is a sesquiterpene alcohol of significant interest in various scientific fields . It is a key constituent of essential oils from conifers like cedarwood and cypress, and is also identified in plants such as ginger and oregano, where it acts as a potential biomarker . This compound is characterized by a tricyclic cedrane skeleton and presents as a white crystalline solid with a characteristic sweet, cedarwood, and dry aroma, making it a valuable compound in the study of fragrance and aroma chemistry . In pharmacological research, Cedrol has been identified as a potent bioactive compound. Studies show it acts as a competitive inhibitor of several cytochrome P-450 (CYP) enzymes, which are critical in drug metabolism . It demonstrates potent inhibition of CYP2B6-mediated bupropion hydroxylase and CYP3A4-mediated midazolam hydroxylation, with Ki values of 0.9 μM and 3.4 μM, respectively, and also exhibits weaker inhibitory effects on CYP2C8, CYP2C9, and CYP2C19 enzymes . Furthermore, Cedrol is investigated for a range of other biological activities, including anti-septic, anti-inflammatory, anti-spasmodic, tonic, astringent, diuretic, sedative, insecticidal, and anti-fungal properties . This product is provided for laboratory research purposes and is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety measures, including the use of gloves and eye protection .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVURIXNDRWRAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335033, DTXSID30859104
Record name Cedran-8-ol
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Record name CERAPP_10726
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-53-2, 16230-29-8
Record name 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, (3R,3aS,6R,7R,8aS)-
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URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cedran-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cedran-8-ol: A Comprehensive Technical Guide to Natural Sources and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of Cedran-8-ol, a tricyclic sesquiterpene alcohol of significant interest to the fragrance, cosmetic, and pharmaceutical industries. The document details the primary natural botanical sources of this compound and offers a comparative analysis of extraction methodologies, from traditional steam distillation to advanced green chemistry techniques such as Supercritical Fluid Extraction (SFE). Each protocol is presented with a focus on the underlying scientific principles, causality behind experimental choices, and methods for purification and analytical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Cedran-8-ol procurement and analysis.

Introduction to Cedran-8-ol: A Sesquiterpenoid of Interest

Cedran-8-ol, commonly known by its synonym Cedrol, is a naturally occurring tricyclic sesquiterpene alcohol with the molecular formula C₁₅H₂₆O.[1] It is a prominent constituent of essential oils derived from various coniferous trees and is highly valued for its characteristic warm, woody, and sweet aroma.[1][2]

Chemical Profile

Structurally, Cedran-8-ol belongs to the cedrane and isocedrane sesquiterpenoid class of compounds.[1][3] It typically presents as a white crystalline solid at room temperature.[1][2] Its distinct olfactory properties and low volatility make it an excellent fixative in perfumery, anchoring more volatile scent components.[2][4]

Pharmacological Significance

Beyond its use in fragrance, Cedran-8-ol has garnered attention for its biological activities. Research has demonstrated that it acts as a competitive inhibitor of crucial human cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4, which are involved in the metabolism of a wide range of xenobiotics and pharmaceuticals.[1][2] This interaction highlights its potential for applications in pharmaceutical research and drug development. Additionally, various studies have pointed to its antiseptic, anti-inflammatory, insecticidal, and antifungal properties.[1][5]

Biosynthetic Origins in Planta

As a sesquiterpenoid, Cedran-8-ol is synthesized in plants through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, which produces the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Three of these units are combined to form farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenes. Cyclase enzymes then catalyze the complex cyclization of FPP to form the characteristic tricyclic cedrane skeleton, which is subsequently hydroxylated to yield Cedran-8-ol.

Natural Provenance of Cedran-8-ol

Cedran-8-ol is almost exclusively found in the essential oils of conifers.[5] The highest concentrations are typically located in the heartwood of the trees.

Primary Botanical Sources

The principal genera from which Cedran-8-ol is commercially extracted include:

  • Juniperus (Juniper): Species such as Juniperus virginiana (Eastern Red Cedar or Virginia Cedarwood) and Juniperus mexicana (Texas Cedarwood) are the most significant commercial sources.[5][6]

  • Cupressus (Cypress): Various cypress species are also known producers of cedrol-containing essential oils.[5][6]

  • Cedrus (True Cedars): While the common name "cedar" is applied to many conifers, true cedars of the Cedrus genus also contribute to the global supply of cedarwood oil.[6]

Other documented botanical sources include Chamaecyparis obtusa (Hinoki cypress), Artemisia annua, and Origanum onites.[1][5][7]

Quantitative Analysis of Cedran-8-ol Content

The concentration of Cedran-8-ol can vary significantly based on the plant's species, geographical origin, age, and the extraction method employed. The extraction technique is particularly critical, as harsh thermal conditions can lead to the degradation of Cedran-8-ol.

Botanical SourceExtraction MethodApproximate Cedran-8-ol Content (% of Oil)Reference
Juniperus mexicana (Texas Cedarwood)Not Specified~19%[5]
Juniperus virginiana (Virginia Cedarwood)Not Specified~15.8%[5]
Cedarwood PulpSteam Distillation28% - 30%[8]
Cedarwood PulpSolvent Extraction (Toluene)40%[8]

Extraction Methodologies: From Classical to Contemporary

The choice of extraction method is a critical determinant of the yield, purity, and chemical integrity of the final Cedran-8-ol product. The primary challenge is to efficiently liberate the oil from the dense lignocellulosic matrix of the wood while preventing the thermal dehydration of the tertiary alcohol, Cedran-8-ol, into its corresponding hydrocarbon, α-cedrene—a compound of lower commercial value.[9]

Conventional Extraction Techniques

This is the most established and widely used industrial method for producing cedarwood oil.[8][10]

  • Causality & Experimental Choice: The process leverages the principle that the boiling point of a mixture of immiscible liquids (water and essential oil) is lower than the boiling point of the individual components. High-pressure steam is passed through the comminuted wood, causing the volatile oils to vaporize.[6] This method is historically favored for its ability to handle large volumes of biomass. However, its major drawbacks are high energy consumption, prolonged extraction times (often up to 20 hours), and the potential for thermal degradation of Cedran-8-ol, which results in a lower quality oil with a reduced cedrol-to-cedrene ratio.[8][9]

  • Step-by-Step Experimental Protocol: Steam Distillation

    • Preparation: Select high-oil-content cedarwood (logs, chips, or sawdust) and reduce the particle size to increase surface area for efficient extraction.[6]

    • Loading: Load the prepared biomass into the distillation chamber.

    • Steam Injection: Introduce high-pressure steam from an external boiler into the bottom of the chamber. The steam percolates through the biomass, rupturing the oil-bearing cells.[6]

    • Vaporization: The steam carries the volatilized essential oil components upwards.

    • Condensation: The steam-oil vapor mixture is passed through a water-cooled condenser, where it liquefies.[6][11]

    • Separation: The condensate is collected in a Florentine flask (separator), where the less dense essential oil naturally separates from the aqueous phase (hydrosol), allowing for its decantation.[12]

    • Purification: The crude oil undergoes filtration to remove any residual impurities.[6]

An alternative conventional method that operates at ambient temperatures, thereby avoiding thermal degradation.

  • Causality & Experimental Choice: This method relies on the principle of "like dissolves like." A non-polar solvent is used to dissolve the non-polar Cedran-8-ol and other lipophilic components from the wood matrix. A patented method using toluene demonstrated significantly higher yields of cedrol (40%) compared to steam distillation (28-30%) and a much shorter processing time (~1 hour).[8] The key advantage is the preservation of thermolabile compounds like Cedran-8-ol.

  • Step-by-Step Experimental Protocol: Solvent Extraction

    • Preparation: Use finely powdered cedarwood or sawdust to maximize solvent contact.

    • Maceration: Submerge the biomass in a suitable water-insoluble solvent (e.g., toluene, hexane) in a large vessel, ensuring the material is completely covered.[8]

    • Extraction: Allow the mixture to stand for a predefined period (e.g., 1 hour) at room temperature with occasional agitation to facilitate the dissolution of the oil.[8]

    • Filtration: Separate the liquid extract from the solid wood residue by filtration.[8]

    • Solvent Recovery: Remove the solvent from the extract using a distillation apparatus (e.g., a rotary evaporator) to yield the crude cedarwood oil.[8] The recovered solvent can be recycled for future extractions.

cluster_0 Conventional Extraction Workflows cluster_1 Steam Distillation cluster_2 Solvent Extraction cluster_3 Purification CW Cedarwood Biomass (Chips/Sawdust) SD Distillation Chamber CW->SD SE Maceration Vessel (with Toluene) CW->SE COND1 Condenser SD->COND1 Steam + Volatiles SEP1 Separator COND1->SEP1 OIL1 Crude Oil (Low Cedrol/Cedrene Ratio) SEP1->OIL1 FRAC Fractional Distillation OIL1->FRAC FILT Filtration SE->FILT EVAP Solvent Evaporation FILT->EVAP Extract OIL2 Crude Oil (High Cedrol/Cedrene Ratio) EVAP->OIL2 OIL2->FRAC CRYS Crystallization (-15°C) FRAC->CRYS Cedrol-rich Fraction FINAL Pure Cedran-8-ol (>95%) CRYS->FINAL

Caption: Conventional extraction and purification workflows for Cedran-8-ol.

Advanced and Green Extraction Technologies

SFE is a premier green extraction technology that utilizes carbon dioxide above its critical temperature (31.1 °C) and pressure (73.8 bar) as a solvent.

  • Causality & Experimental Choice: In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[13] Its solvent strength can be finely tuned by modulating pressure and temperature. Supercritical CO₂ is an excellent non-polar solvent, ideal for extracting sesquiterpenoids.[13] The key advantages are the production of a solvent-free extract (CO₂ returns to a gas at atmospheric pressure), high selectivity, and the ability to operate at low temperatures, which is crucial for preserving Cedran-8-ol.[13][14] Studies have shown that extractions at 25 °C yield a much higher cedrol/cedrene ratio than those at 100 °C.[14]

  • Step-by-Step Experimental Protocol: Supercritical CO₂ Extraction

    • Preparation: Use dried and milled cedarwood biomass to ensure consistent packing and extraction efficiency.

    • Loading: Pack the biomass into a high-pressure extraction vessel.

    • Pressurization & Heating: Liquid CO₂ is pumped to the desired pressure (e.g., 150-350 bar) and heated to the target temperature (e.g., 25-40 °C) to reach a supercritical state.[13][14][15] A co-solvent like ethanol (~10%) can be added to modify the polarity of the fluid if desired.[13][15]

    • Extraction: The supercritical CO₂ is passed through the extraction vessel, dissolving the essential oil.

    • Separation: The CO₂-oil mixture flows into a separator vessel at a lower pressure. This pressure drop causes the CO₂ to lose its solvent power and return to a gaseous state, precipitating the extracted oil.

    • Collection: The crude oil is collected from the bottom of the separator, and the now-gaseous CO₂ can be recompressed and recycled.

CO2_Tank Liquid CO₂ Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (Cedarwood Biomass) Heater->Extractor Supercritical CO₂ BPR Back Pressure Regulator Extractor->BPR Separator Separator Vessel BPR->Separator Pressure Drop Product Cedran-8-ol Rich Extract Separator->Product Recycle CO₂ Recycle Separator->Recycle Gaseous CO₂ Recycle->CO2_Tank

Caption: Generalized workflow for Supercritical Fluid Extraction (SFE) of Cedran-8-ol.

MAHD is a modern hybrid technique that uses microwave energy to accelerate the extraction process.

  • Causality & Experimental Choice: This method leverages the high dissipation factor of water.[12] When subjected to microwave irradiation, the intracellular water within the plant matrix is rapidly heated, generating significant internal pressure that causes the oil glands to rupture and release their contents.[12] This process is significantly faster than conventional distillation, often reducing extraction times from hours to minutes.[12][16]

  • Step-by-Step Experimental Protocol: Microwave-Assisted Hydrodistillation

    • Preparation: Place a specific mass of crushed juniper berries or cedarwood chips and a volume of water into a microwave-transparent extraction vessel.[12][17]

    • Irradiation: Place the vessel inside a modified microwave oven equipped with a condenser system. Apply microwave power for a set duration (e.g., 6-8 minutes).[12]

    • Distillation: The in-situ generated steam carries the essential oil vapors out of the vessel and into the condenser.

    • Condensation & Separation: The vapor is condensed and collected in a separator, similar to conventional distillation.

    • Cooling & Collection: After the irradiation cycle, a cooling period allows for continued condensation of vapors.[12] The oil is then separated from the hydrosol.

Purification and Isolation of Cedran-8-ol

Crude extracts, regardless of the method used, are complex mixtures. To obtain high-purity Cedran-8-ol for pharmaceutical or fine fragrance applications, further purification is necessary.

  • Fractional Distillation: The crude oil is subjected to vacuum fractional distillation.[2][7] This process separates the oil into different fractions based on boiling points. The lower-boiling hydrocarbon fraction (containing cedrene) is removed first, followed by the higher-boiling alcohol fraction, which is enriched in Cedran-8-ol.[2][7]

  • Crystallization: The Cedran-8-ol-rich fraction is then cooled to induce crystallization. The mixture can be placed in a freezer at temperatures between -10°C and -20°C for several hours.[18]

  • Isolation: The crystallized Cedran-8-ol is separated from the remaining liquid oil via centrifugation or filtration.[18] A wash with cold ethanol can be used to remove residual impurities. This process can yield Cedran-8-ol with a purity of over 95%.[18]

Analytical Characterization of Cedran-8-ol

To validate the identity and purity of the extracted compound, several analytical techniques are employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive analytical method for volatile compounds.[19][20] The sample is injected into the GC, where compounds are separated based on their volatility and interaction with a capillary column (e.g., HP-5MS).[20] The separated compounds then enter the mass spectrometer, which provides a mass spectrum (a molecular fingerprint) allowing for unambiguous identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise chemical structure of the isolated Cedran-8-ol.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, such as the characteristic hydroxyl (-OH) group absorption band.

Conclusion and Future Perspectives

Cedran-8-ol is a valuable natural product predominantly sourced from the wood of Juniperus and Cupressus species. While traditional steam distillation remains a common industrial practice, its high energy requirements and tendency to cause thermal degradation are significant drawbacks. Modern, green extraction techniques, particularly supercritical CO₂ extraction, offer a superior alternative, yielding a higher quality product with an enhanced Cedran-8-ol to cedrene ratio. The choice of extraction method profoundly impacts the final product's chemical profile and economic value. Future research should focus on further optimizing these green technologies for industrial scale-up, exploring the biosynthetic pathways for potential biotechnological production, and continuing to investigate the diverse pharmacological applications of this important sesquiterpenoid.

References

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biosynthetic Pathway of Cedran-8-ol (Cedrol)

Abstract

Cedran-8-ol, commonly known as cedrol, is a tricyclic sesquiterpene alcohol that constitutes a significant component of the essential oils of many coniferous trees, particularly those of the Cupressus (cypress) and Juniperus (juniper) genera.[1][2] It is highly valued for its characteristic woody aroma, which has led to its extensive use in the fragrance industry.[3][4] Beyond its olfactory properties, cedrol and related sesquiterpenoids exhibit a range of bioactive properties, including antiseptic, anti-inflammatory, insecticidal, and antifungal activities.[1][2][5] This guide provides a comprehensive technical overview of the biosynthetic pathway of Cedran-8-ol, from the generation of universal isoprenoid precursors to the final intricate cyclization cascade. We will delve into the enzymatic mechanisms, present field-proven experimental protocols for pathway elucidation, and discuss metabolic engineering strategies for enhanced production, offering valuable insights for researchers in natural products chemistry, synthetic biology, and drug development.

The Foundation: Synthesis of Universal Isoprenoid Precursors

All terpenoids, including the C15 sesquiterpenes, are synthesized from the universal five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][6] In plants, two distinct pathways, compartmentalized within the cell, are responsible for their production: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[7] While there can be some crosstalk between these pathways, the MEP pathway is predominantly responsible for supplying the precursors for sesquiterpene biosynthesis in the plastids of many plants.[1][7]

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate, products of primary metabolism, and proceeds through a series of seven enzymatic steps to yield both IPP and DMAPP.[8]

The Methylerythritol Phosphate (MEP) Pathway

MEP_Pathway Pyr Pyruvate DXS DXS Pyr->DXS invis1 G3P Glyceraldehyde-3-Phosphate G3P->DXS DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXR DXR DXP->DXR MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) MCT MCT MEP->MCT CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CMK CMK CDP_ME->CMK MEC 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEC) MDS MDS MEC->MDS HMBPP (E)-4-Hydroxy-3-methyl-but- 2-enyl pyrophosphate (HMBPP) HDR HDR HMBPP->HDR IPP Isopentenyl pyrophosphate (IPP) DMAPP Dimethylallyl pyrophosphate (DMAPP) IPP->DMAPP IDI DXS->DXP DXR->MEP MCT->CDP_ME CMK->MEC MDS->HMBPP HDS HDS HDR->IPP HDR->DMAPP invis2

Caption: The plastidial MEP pathway for the synthesis of IPP and DMAPP.

Assembling the C15 Precursor: Farnesyl Pyrophosphate (FPP)

The C15 intermediate that serves as the direct precursor to all sesquiterpenes is farnesyl pyrophosphate (FPP).[9] This crucial step is catalyzed by farnesyl pyrophosphate synthase (FPPS), a prenyltransferase that orchestrates the sequential head-to-tail condensation of one molecule of DMAPP with two molecules of IPP.[6][10]

The reaction proceeds in two stages:

  • Geranyl Pyrophosphate (GPP) Formation: FPPS first catalyzes the condensation of DMAPP and IPP to form the C10 intermediate, geranyl pyrophosphate (GPP).

  • Farnesyl Pyrophosphate (FPP) Formation: A second molecule of IPP is then added to GPP to yield the C15 product, FPP.[10]

FPP represents a major metabolic branch point, as it is the substrate not only for sesquiterpenes but also for the biosynthesis of triterpenes, sterols, and carotenoids.[9][11]

FPP_Synthesis DMAPP Dimethylallyl pyrophosphate (DMAPP) FPPS FPPS DMAPP->FPPS IPP1 Isopentenyl pyrophosphate (IPP) IPP1->FPPS GPP Geranyl pyrophosphate (GPP, C10) FPPS2 FPPS GPP->FPPS2 IPP2 Isopentenyl pyrophosphate (IPP) IPP2->FPPS2 FPP Farnesyl pyrophosphate (FPP, C15) FPPS->GPP FPPS2->FPP

Caption: Synthesis of FPP catalyzed by Farnesyl Pyrophosphate Synthase (FPPS).

The Definitive Step: Cyclization to the Cedrane Skeleton

The remarkable diversity of sesquiterpene structures arises from the activity of a class of enzymes known as sesquiterpene synthases (or cyclases), which are part of the larger terpene synthase (TPS) family.[12] These enzymes catalyze the conversion of the linear FPP precursor into a vast array of cyclic and acyclic hydrocarbon and alcohol skeletons.[13]

The biosynthesis of Cedran-8-ol is catalyzed by a specific sesquiterpene synthase, which has been identified and characterized from several plant species, including Artemisia annua (as epi-cedrol synthase, ECS) and Euphorbia fischeriana (as EfCAS).[14][15] The catalytic mechanism is a complex and elegant cascade of intramolecular reactions initiated by the removal of the diphosphate group from FPP.

The Proposed Catalytic Mechanism:

  • Ionization: The reaction begins with the divalent metal ion (typically Mg²⁺) assisted ionization of the diphosphate group from FPP, generating a highly reactive (E,E)-farnesyl carbocation.[1][16]

  • Cyclization Cascade: This carbocation undergoes a series of intramolecular electrophilic attacks, leading to the formation of the characteristic tricyclic cedrane ring system. This process involves multiple transient carbocationic intermediates.

  • Termination: The final carbocation intermediate is quenched by a molecule of water, resulting in the formation of the hydroxyl group at the C8 position and yielding Cedran-8-ol.[1]

It is a common feature of sesquiterpene synthases to exhibit product promiscuity. For example, the epi-cedrol synthase from A. annua produces primarily epi-cedrol (96%) and a small amount of its epimer cedrol (4%), alongside minor olefin byproducts such as α-cedrene and β-cedrene, which result from the termination of the cascade by deprotonation instead of water quenching.[14][16]

Cedrol_Synthesis FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation (E,E)-Farnesyl Cation FPP->Farnesyl_Cation - PPi Enzyme Cedrol Synthase (e.g., ECS, EfCAS) FPP->Enzyme - PPi Cyclization_Cascade Cyclization & Rearrangement Cascade Farnesyl_Cation->Cyclization_Cascade Cedrenyl_Cation Cedrenyl Cation Intermediate Cyclization_Cascade->Cedrenyl_Cation Cedrol Cedran-8-ol (Cedrol) Cedrenyl_Cation->Cedrol Cedrene α/β-Cedrene Cedrenyl_Cation->Cedrene H2O H₂O H2O->Cedrol Quenching H_plus - H⁺ H_plus->Cedrene Deprotonation

Caption: Proposed cyclization of FPP to Cedran-8-ol by Cedrol Synthase.

Enzymology of Key Cedrol Synthases

The functional characterization of the enzymes responsible for the final cyclization step is paramount to understanding and manipulating the biosynthetic pathway. The epi-cedrol synthase (ECS) from Artemisia annua is one of the most well-studied enzymes in this context.

Enzyme Property epi-Cedrol Synthase (A. annua) Reference
Substrate Farnesyl Pyrophosphate (FPP)[14]
Primary Products epi-Cedrol (~96%), Cedrol (~4%)[14][16]
Minor Products α-cedrene, β-cedrene, (E)-β-farnesene[14]
Cofactor Requirement Divalent Cation (e.g., Mg²⁺)[14][16]
Kₘ for FPP 0.4 µM (at pH 7.0), 1.3 µM (at pH 9.0)[14]
Kₘ for Mg²⁺ 80 µM (at pH 7.0 and 9.0)[14]
Optimal pH 8.5 - 9.0[14]
Subcellular Localization Cytosol (inferred for sesquiterpene synthesis)[7]

Experimental Protocols for Pathway Investigation

Validating the function of a putative cedrol synthase and characterizing its products requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol 1: Heterologous Expression of a Candidate Cedrol Synthase

This workflow describes the process from identifying a candidate gene to producing the active enzyme in a microbial host like E. coli.

protocol_1 A 1. Gene Identification (Transcriptome analysis of cedrol-producing plant) B 2. cDNA Synthesis & PCR Amplification of full-length ORF A->B C 3. Ligation into Expression Vector (e.g., pET vector) B->C D 4. Transformation into E. coli Expression Host (e.g., BL21(DE3)) C->D E 5. Culture Growth & Protein Expression Induction (e.g., with IPTG) D->E F 6. Cell Lysis & Protein Purification (e.g., Ni-NTA chromatography for His-tagged protein) E->F G 7. Purified Recombinant Cedrol Synthase F->G

Caption: Workflow for cloning and expression of a candidate cedrol synthase.

Protocol 2: Step-by-Step In Vitro Enzyme Assay

This protocol is designed to determine the function and product profile of the purified recombinant enzyme.

  • Reaction Mixture Preparation: In a 2 mL glass GC vial, prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol).

  • Cofactor Addition: Add the required divalent metal ion cofactor, MgCl₂, to a final concentration of 10 mM.[14]

  • Enzyme Addition: Add 1-5 µg of the purified recombinant cedrol synthase to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration of ~10 µM.[14]

  • Organic Overlay: Gently overlay the aqueous reaction mixture with 200 µL of an organic solvent (e.g., hexane or pentane) to trap volatile sesquiterpene products.

  • Incubation: Seal the vial and incubate at 30°C for 1-2 hours with gentle agitation.

  • Reaction Quenching: Stop the reaction by adding 50 µL of 0.5 M EDTA or by vigorous vortexing to denature the enzyme.

  • Product Extraction: Vortex the vial vigorously for 30 seconds to extract the sesquiterpene products into the organic layer.

  • Sample Preparation for Analysis: Centrifuge the vial to separate the phases. Carefully transfer the upper organic layer to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for product identification by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Product Identification by GC-MS

GC-MS is the gold standard for separating and identifying the volatile products of a terpene synthase reaction.

  • Injection: Inject 1 µL of the organic extract from the enzyme assay onto a GC-MS system.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column suitable for terpene analysis (e.g., HP-5ms, DB-5).

    • Temperature Program: A typical program starts at 50°C, holds for 2 minutes, then ramps at 10°C/min to 280°C, and holds for 5 minutes. This separates compounds based on their boiling points and interaction with the column's stationary phase.

  • Mass Spectrometry:

    • Ionization: Use standard electron ionization (EI) at 70 eV.

    • Data Acquisition: Scan in full-scan mode over a mass range of m/z 40-400.

  • Identification: Identify the products by comparing their retention times and mass fragmentation patterns to those of authentic standards (e.g., pure cedrol, α-cedrene) and by matching the mass spectra against established libraries like NIST or Wiley.

Outlook: Metabolic Engineering and Synthetic Biology

The elucidation of the Cedran-8-ol biosynthetic pathway opens avenues for its production in engineered microbial systems, offering a sustainable alternative to extraction from slow-growing trees.[8] Key strategies include:

  • Host Selection: Utilizing robust microbial hosts like Escherichia coli or Saccharomyces cerevisiae that have well-characterized metabolism.

  • Pathway Engineering: Overexpressing the core MEP pathway genes in E. coli to increase the precursor pool of IPP and DMAPP.[8]

  • Substrate Channeling: A powerful strategy involves creating fusion proteins, such as linking FPPS directly to epi-cedrol synthase (FPPS-ECS). This channels the FPP substrate directly to the terminal synthase, minimizing its diversion into competing pathways and increasing the final product titer.[8]

  • Enzyme Evolution: Directed evolution could be employed to alter the product specificity of existing synthases, for instance, to shift the product ratio of an epi-cedrol synthase more favorably towards cedrol.

By integrating detailed pathway knowledge with advanced metabolic engineering tools, the development of commercially viable microbial cell factories for the production of Cedran-8-ol and other high-value sesquiterpenoids is an increasingly attainable goal.

References

  • Mercke, P., Crock, J., Croteau, R., & Brodelius, P. E. (1999). Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L. Archives of Biochemistry and Biophysics, 369(2), 213–222. [Link]

  • Guo, Y., et al. (2022). Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review. Journal of Fungi, 8(9), 929. [Link]

  • Zhu, J., et al. (2021). Characterization of a Sesquiterpene Synthase Catalyzing Formation of Cedrol and Two Diastereoisomers of Tricho-Acorenol from Euphorbia fischeriana. Journal of Natural Products, 84(6), 1836–1843. [Link]

  • Sallaud, C., et al. (2009). A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites. The Plant Cell, 21(1), 301–317. [Link]

  • Tiwari, A., et al. (2016). Enhancing epi‐cedrol production in Escherichia coli by fusion expression of farnesyl pyrophosphate synthase and epi‐cedrol synthase. Biotechnology and Applied Biochemistry, 64(4), 595-603. [Link]

  • Wikipedia. (2023). Sesquiterpene. Wikipedia. [Link]

  • KEGG. (n.d.). Sesquiterpenoid and triterpenoid biosynthesis. KEGG PATHWAY Database. [Link]

  • Wikipedia. (2023). Cedrol. Wikipedia. [Link]

  • PubChem. (n.d.). Cedran-8-ol. National Center for Biotechnology Information. [Link]

  • ChemBK. (2024). cedran-8-ol. ChemBK. [Link]

  • Wikipedia. (2023). Farnesyl pyrophosphate. Wikipedia. [Link]

  • Taylor & Francis. (n.d.). Farnesyl pyrophosphate – Knowledge and References. Taylor & Francis Online. [Link]

  • ScenTree. (n.d.). Cedrol (CAS N° 77-53-2). ScenTree. [Link]

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An In-depth Technical Guide to Cedran-8-ol: Properties, Applications, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cedran-8-ol, a naturally occurring sesquiterpene alcohol, is a prominent constituent of the essential oil of conifers, particularly from the genera Cupressus (cypress) and Juniperus (juniper).[1] Also known by its common name, Cedrol, this tricyclic compound is a subject of significant interest in the fields of fragrance chemistry, pharmacology, and natural product synthesis.[1][2] Its characteristic woody aroma has made it a staple in the perfume and cosmetics industries.[3][4] However, its bioactive properties, including anti-inflammatory, sedative, and insecticidal activities, are increasingly drawing the attention of researchers in drug development.[1][5]

This guide provides a comprehensive overview of the physical and chemical properties of Cedran-8-ol, intended for researchers, scientists, and professionals in drug development. We will delve into its structural attributes, physicochemical parameters, spectral characterization, methods of isolation, and its pharmacological significance, with a focus on providing actionable insights for laboratory applications.

Chemical and Structural Identity

Cedran-8-ol is a tricyclic sesquiterpene alcohol characterized by the cedrane skeleton.[3][6] Its rigid, three-dimensional structure is fundamental to its distinct physical properties and biological activities.

  • IUPAC Name: 2,6,6,8-tetramethyltricyclo[5.3.1.0¹˒⁵]undecan-8-ol[3][5]

  • Systematic IUPAC Name: (3R,3aS,6R,7R,8aS)-3,6,8,8-Tetramethyloctahydro-1H-3a,7-methanoazulen-6-ol[1]

  • CAS Number: 77-53-2[1][5]

  • Molecular Formula: C₁₅H₂₆O[1][3][5]

  • Molecular Weight: 222.37 g/mol [3][5]

Caption: 2D representation of the Cedran-8-ol molecule.

Physicochemical Properties

The physicochemical properties of Cedran-8-ol are crucial for its purification, formulation, and pharmacokinetic profiling. As a crystalline solid with a distinct woody odor, its solubility and stability are key considerations in experimental design.

PropertyValueSource(s)
Appearance White crystalline solid; Needles from dilute methanol.[4][5]
Odor Sweet, fruity, cedar-like, woody-earthy aroma.[5]
Melting Point 86-87 °C[1][2][4]
Boiling Point 273-286 °C[1][2][5]
Density 0.9479 g/cm³ at 90 °C[5]
Flash Point 81 °C (177.8 °F)[4]
Solubility Soluble in ethanol, oils, and benzyl benzoate. Slightly soluble in glycol and mineral oil. Practically insoluble in water.[2][5][6]
Optical Rotation [α]/D +9.9° (c=5 in chloroform at 28°C)[2][5]
Vapor Pressure 0.001 mmHg at 25°C[2]
logP 3.53 - 5.29[4][6]

Experimental Insight: The high lipophilicity, indicated by the logP value, and low water solubility are critical parameters for drug development.[4][6] These properties suggest that Cedran-8-ol will likely exhibit good membrane permeability but may require specific formulation strategies, such as lipid-based delivery systems, to enhance bioavailability in aqueous physiological environments.

Spectral Data and Characterization

Structural elucidation and purity assessment of Cedran-8-ol rely on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of Cedran-8-ol is characterized by the presence of a prominent hydroxyl (-OH) group absorption. The NIST Chemistry WebBook provides reference spectra for Cedran-8-ol.[7][8][9]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available through the NIST database, which can be used for identification and fragmentation pattern analysis.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural confirmation and stereochemical assignment of Cedran-8-ol and its derivatives. While specific datasets are not provided in the immediate search results, the synthesis of a related compound, cedrane-8,9-diol, was confirmed using ¹H NMR, highlighting the utility of this technique.[10]

Causality in Experimental Choices: For researchers working on derivatives of Cedran-8-ol, 2D NMR techniques such as COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals, especially given the complex tricyclic core. This level of characterization is non-negotiable for publications and patent applications.

Isolation and Synthesis

Natural Isolation

The primary industrial source of Cedran-8-ol is cedarwood oil.[5] The isolation process is a classic example of natural product chemistry, relying on the physicochemical differences between the components of the essential oil.

Protocol: Isolation of Cedran-8-ol from Cedarwood Oil

  • Fractional Distillation: The raw cedarwood oil, which contains a mixture of sesquiterpenes like α-cedrene, β-cedrene, and thujopsene, is subjected to fractional distillation under reduced pressure.[5] This separates the hydrocarbon fraction from the higher-boiling alcohol fraction.

  • Crystallization: The alcohol-rich fraction is cooled to induce crystallization of Cedran-8-ol.[5] The choice of solvent and cooling rate is critical to maximize yield and crystal size.

  • Recrystallization: The crude Cedran-8-ol crystals are then purified by recrystallization from a suitable solvent, such as dilute methanol, to yield a high-purity product.[5] The purity can be assessed by melting point determination and chromatographic techniques (GC, HPLC).

Isolation_Workflow cluster_0 Isolation of Cedran-8-ol start Cedarwood Oil proc1 Fractional Distillation (Reduced Pressure) start->proc1 out1 Hydrocarbon Fraction (α-cedrene, thujopsene) proc1->out1 Lower Boiling Point out2 Alcohol Fraction proc1->out2 Higher Boiling Point proc2 Cooling & Crystallization out2->proc2 out3 Crude Cedran-8-ol Crystals proc2->out3 proc3 Recrystallization (e.g., from dilute Methanol) out3->proc3 end Purified Cedran-8-ol proc3->end

Caption: General workflow for the isolation of Cedran-8-ol.

Chemical Synthesis

While natural isolation is the primary source, synthetic routes to the cedrane skeleton exist. For instance, cedrane-8,9-diol has been synthesized from cedrene through peroxidation and hydration reactions.[10] Furthermore, processes for the preparation of derivatives like 8,14-cedranoxide from cedrol have been patented, involving steps like treatment with nitrous acid, photolysis, and subsequent oxidation and reduction reactions.[11] These synthetic strategies are vital for creating novel analogs for structure-activity relationship (SAR) studies in drug discovery.

Biological and Pharmacological Relevance

Cedran-8-ol and its related sesquiterpenes exhibit a range of biological activities, making them attractive scaffolds for drug development.

  • General Bioactivities: It is reported to have antiseptic, anti-inflammatory, antispasmodic, sedative, insecticidal, and antifungal properties.[1][5]

  • Interaction with Cytochrome P450 Enzymes: Of particular importance for drug development professionals is the interaction of Cedran-8-ol with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. Cedrol is a potent, competitive inhibitor of CYP2B6 and also inhibits CYP3A4.[2] This presents a potential for drug-drug interactions if co-administered with drugs metabolized by these enzymes. Conversely, its inhibitory effect on certain CYP enzymes is weak.[2]

  • Metabolism: Microbial transformation studies have shown that (+)-cedrol can be hydroxylated at various positions by microorganisms like Staphylococcus epidermidis and Neurospora crassa.[5] This provides insight into its potential metabolic pathways.

Biological_Interactions cluster_activities Reported Biological Activities cluster_pharmacology Pharmacological Interactions cedrol Cedran-8-ol (Cedrol) anti_inflammatory Anti-inflammatory cedrol->anti_inflammatory Exhibits sedative Sedative cedrol->sedative Exhibits antifungal Antifungal cedrol->antifungal Exhibits insecticidal Insecticidal cedrol->insecticidal Exhibits cyp2b6 CYP2B6 cedrol->cyp2b6 Potent Inhibitor cyp3a4 CYP3A4 cedrol->cyp3a4 Inhibitor metabolism Metabolism (Hydroxylation) cedrol->metabolism Undergoes

Caption: Known biological and pharmacological interactions of Cedran-8-ol.

Trustworthiness through Self-Validation: When investigating the potential of Cedran-8-ol or its derivatives as drug candidates, it is imperative to conduct a full CYP inhibition and induction panel. This not only validates the existing data but also provides a comprehensive profile necessary for preclinical safety assessment. The causality is clear: failing to characterize drug-metabolizing enzyme interactions early can lead to the failure of a promising compound in later, more expensive clinical phases.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of Cedran-8-ol and ensuring laboratory safety.

  • Hazard Classification: According to aggregated GHS data, Cedran-8-ol is classified as H411: Toxic to aquatic life with long-lasting effects.[5] It may also cause slight skin irritation.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13] Use a NIOSH-approved respirator if ventilation is inadequate or when handling fine dust.[13]

  • Handling: Avoid dust formation and inhalation of vapors, mist, or gas.[5] Use in a well-ventilated area.[12][13] Wash hands thoroughly after handling.[5][12]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][12] Store away from heat, sparks, and open flames.[12][14]

  • Stability: The compound is stable for at least one year as supplied. Solutions in DMSO can be stored at -20°C for up to three months.[2]

Conclusion

Cedran-8-ol is a multifaceted natural product with established applications in the fragrance industry and burgeoning potential in pharmacology. Its well-defined physical and chemical properties, coupled with its known biological activities, make it an intriguing starting point for medicinal chemistry campaigns. For researchers and drug development professionals, a thorough understanding of its physicochemical characteristics, isolation protocols, and particularly its interactions with metabolic enzymes, is paramount. The insights and protocols outlined in this guide serve as a foundational resource for harnessing the full potential of this valuable sesquiterpene alcohol.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522667, Cedran-8-ol. Retrieved from [Link]

  • ChemBK. (n.d.). cedran-8-ol. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Cedrol (FDB014697). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cedrol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Cedrol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and identification of cedrane-8, 9-diol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cedrol. In NIST Chemistry WebBook. Retrieved from [Link]

  • ScenTree. (n.d.). Cedrol (CAS N° 77-53-2). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cedrol. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cedrol. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 8 beta H-cedran-8-ol, formate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6432709, 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-. Retrieved from [Link]

  • Google Patents. (n.d.). US3960899A - Process for the preparation of 8,14-cedranoxide.

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Cedran-8-ol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cedran-8-ol (Cedrol)

Authored by: A Senior Application Scientist

Abstract

Cedran-8-ol, more commonly known as Cedrol, is a naturally occurring tricyclic sesquiterpene alcohol that constitutes a significant component of essential oils from various conifers, most notably cedarwood oil. Valued for its characteristic woody aroma, Cedrol has a long history of use in the fragrance industry as both a scent component and a fixative. Beyond its olfactory properties, contemporary research has illuminated its potential in pharmacology and drug development, primarily due to its specific and potent interactions with metabolic enzymes. This guide provides a comprehensive technical overview of Cedran-8-ol, encompassing its chemical identity, physicochemical properties, isolation methodologies, analytical characterization, biological activities, and applications, with a focus on providing actionable insights for researchers and drug development professionals.

Chemical Identity and Molecular Structure

Cedran-8-ol is a structurally complex molecule whose identity is defined by a rigid tricyclic cedrane skeleton with a hydroxyl group at the C-8 position. Understanding its precise identity is critical for sourcing, synthesis, and regulatory compliance.

  • Primary CAS Number : 77-53-2 [1][2][3][4][5]

  • Alternative CAS Number : 16230-29-8[1][6]

  • Molecular Formula : C₁₅H₂₆O[1][2][3][4][5][6]

  • IUPAC Name : (3R,3aS,6R,7R,8aS)-3,6,8,8-Tetramethyloctahydro-1H-3a,7-methanoazulen-6-ol[3][5]

  • Common Synonyms : (+)-Cedrol, α-Cedrol, Cedar camphor, 8βH-cedran-8-ol[3][6]

The tricyclic nature of the molecule imparts significant stereochemical complexity, which is fundamental to its biological recognition and olfactory character.

Caption: 2D representation of the Cedran-8-ol molecular structure.

Physicochemical Properties

The physical and chemical properties of Cedran-8-ol are crucial for its handling, formulation, and purification. It is a white, crystalline solid at room temperature, a characteristic that facilitates its separation from the more volatile liquid components of cedarwood oil.

PropertyValueSource(s)
Molecular Weight 222.37 g/mol [1][4][6]
Appearance White crystalline solid[2][6]
Odor Woody, earthy, cedar-like[1][2]
Melting Point 86 - 87 °C[1][5]
Boiling Point 273 - 294 °C[1][2][4]
Flash Point ~200 °F (~93 °C)[2][6]
Solubility Soluble in ethanol, oils, and benzyl benzoate; slightly soluble in glycol and mineral oil; practically insoluble in water.[1][2][7]
Optical Rotation [α]D +9.9° to +10.5° (c=5 in chloroform)[1][2][6]
Density ~0.948 g/cm³ (at 90 °C)[1]

Natural Occurrence and Isolation

3.1. Natural Sources Cedran-8-ol is a prominent constituent of the essential oils derived from various conifers.[5] Its natural abundance makes extraction a commercially viable production method. Key sources include:

  • Texas Cedarwood Oil (Juniperus mexicana): Contains upwards of 20% Cedrol.[4]

  • Virginia Cedarwood Oil (Juniperus virginiana): Typically contains 16-25% Cedrol.[4][5]

  • Chinese Cedarwood Oil (Cupressus funebris): Contains 10-20% Cedrol.[4]

  • Other sources include various species of Cupressus (cypress) and Origanum onites.[5]

3.2. Isolation Protocol: Fractional Distillation and Recrystallization The high melting point of Cedrol relative to other sesquiterpenes in cedarwood oil (e.g., α-cedrene, thujopsene) is the key physical property exploited for its purification. The causality behind this protocol is the separation of components based on differences in boiling points followed by purification based on differential solubility and crystallization.

Caption: Experimental workflow for the isolation of Cedran-8-ol from essential oil.

Step-by-Step Methodology:

  • Fractional Distillation : The raw cedarwood oil is subjected to fractional distillation under reduced pressure. This is critical to prevent thermal degradation of the terpenes.[1]

  • Separation : Lower boiling point hydrocarbon fractions (containing α-cedrene and thujopsene) are distilled off first.[1]

  • Collection : The higher boiling point fraction, enriched with Cedrol, is collected.

  • Crystallization : This alcohol-rich fraction is cooled. As a solid, Cedrol will begin to crystallize. Seeding with a small crystal can initiate this process. The mixture is allowed to stand at a reduced temperature (e.g., 2-8°C) to maximize yield.[2]

  • Filtration : The solid crystalline mass is separated from the remaining liquid oil (mother liquor) by filtration or centrifugation.

  • Recrystallization : For higher purity, the crude Cedrol is dissolved in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol) and allowed to cool slowly, forming more refined crystals.[1]

  • Drying : The purified crystals are dried, often under vacuum, to remove any residual solvent.

Biological Activity and Pharmacological Relevance

While traditionally used for its aroma, Cedran-8-ol exhibits a range of biological activities that make it a compound of interest for drug discovery and toxicology research.

4.1. Inhibition of Cytochrome P450 Enzymes A key finding with direct implications for drug development is the potent and competitive inhibition of specific cytochrome P450 (CYP) enzymes by Cedrol. These enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions.

  • CYP2B6 Inhibition : Cedrol is a potent, competitive inhibitor of CYP2B6-mediated bupropion hydroxylase activity, with a reported Ki value of 0.9 μM .[2]

  • CYP3A4 Inhibition : It also inhibits CYP3A4-mediated midazolam hydroxylation with a Ki of 3.4 μM .[2]

  • Weak Effects : Only weak inhibitory effects were observed on CYP2C8, CYP2C9, and CYP2C19.[2]

This specificity makes Cedrol a valuable chemical probe for studying the structure and function of CYP2B6 and CYP3A4 in vitro.

CYP_Inhibition cluster_drug Drug Metabolism Pathway Drug Drug Substrate (e.g., Bupropion) CYP2B6 CYP2B6 Enzyme Drug->CYP2B6 Metabolism Metabolite Metabolite CYP2B6->Metabolite Metabolism Cedrol Cedran-8-ol (Cedrol) Cedrol->CYP2B6 Competitive Inhibition (Ki = 0.9 µM)

Caption: Mechanism of Cedran-8-ol's competitive inhibition of the CYP2B6 enzyme.

4.2. Other Bioactivities Cedrol and related sesquiterpenes found in cedar oil have been reported to possess a broad spectrum of activities, though many of these require further clinical validation. These include:

  • Antiseptic and Antifungal[1][5]

  • Anti-inflammatory[1][5]

  • Antispasmodic[1][5]

  • Sedative[1][5]

  • Insecticidal and Insect Attractant (specifically for pregnant mosquitoes)[1][5]

Applications in Research and Industry

5.1. Fragrance and Cosmetics This remains the primary industrial application. Cedrol imparts a warm, dry, and woody note to perfumes, especially masculine and leather-type fragrances.[4] Due to its low volatility and high melting point, it serves as an excellent fixative, anchoring more volatile scent components and increasing the longevity of the fragrance.[2][8]

5.2. Drug Development and Preclinical Research

  • CYP Inhibition Studies : As a selective inhibitor, Cedrol is an indispensable tool for in vitro studies of CYP2B6 and CYP3A4 metabolism to phenotype drug pathways and predict potential drug-drug interactions.

  • Scaffold for Synthesis : The rigid, tricyclic structure of Cedrol can serve as a chiral starting material or scaffold for the synthesis of more complex molecules with potential therapeutic value.

5.3. Flavoring Agent Cedrol is approved for use as a food flavoring agent. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current levels of intake.[1][7]

Safety and Handling

While generally regarded as safe for its intended uses, proper laboratory and industrial hygiene should be observed when handling purified Cedran-8-ol.

  • Skin Sensitization : It is classified as a weak skin sensitizer, implying a potential for allergic contact dermatitis in susceptible individuals upon repeated exposure.[6]

  • Handling Precautions : Standard safety protocols include avoiding contact with skin and eyes and preventing dust formation and inhalation.[2] In case of contact, wash the affected area thoroughly.

  • Toxicity : It has low acute toxicity, with a reported dermal LD50 in rabbits of >5 g/kg.[2]

Conclusion

Cedran-8-ol (Cedrol) is a multifaceted natural product that bridges the gap between traditional applications in perfumery and modern pharmacological research. Its well-defined chemical structure, established isolation protocols, and intriguing biological profile, particularly its potent and selective inhibition of key metabolic enzymes, position it as a valuable molecule for scientists and drug development professionals. A thorough understanding of its properties is essential for leveraging its full potential, from creating new fragrances to designing safer and more effective medicines.

References

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  • Cedrol - Condensed Phase Spectrum . NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

  • Synthesis and identification of cedrane-8, 9-diol . ResearchGate. Available from: [Link]

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  • 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]- | C15H26O | CID 6432709 . PubChem, National Institutes of Health. Available from: [Link]

  • Cedrol . Wikipedia. Available from: [Link]

  • Process for the preparation of 8,14-cedranoxide. Google Patents.
  • Cedrol (CAS 77-53-2): Odor profile, Properties, & IFRA compliance . Scent.vn. Available from: [Link]

  • cedrol (1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol . The Good Scents Company. Available from: [Link]

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The Spectroscopic Signature of a Sesquiterpenoid: A Technical Guide to Cedran-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cedran-8-ol, a naturally occurring tricyclic sesquiterpene alcohol, is a prominent constituent of cedarwood essential oil. Its characteristic woody aroma has led to its widespread use in the fragrance industry. Beyond its olfactory properties, Cedran-8-ol, often referred to as cedrol, has garnered interest in pharmaceutical and biological research due to its potential therapeutic activities. A thorough understanding of its molecular structure is paramount for its application and further development. This technical guide provides an in-depth analysis of the spectroscopic data of Cedran-8-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into the experimental methodologies and the structural interpretation of the spectral data. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characterization of this important natural product.

Molecular Structure and Stereochemistry

Cedran-8-ol possesses a rigid tricyclic carbon skeleton with the molecular formula C₁₅H₂₆O. The structure features a tertiary alcohol at the C-8 position and multiple stereocenters, leading to different possible stereoisomers. The most common naturally occurring isomer is (+)-Cedrol. The unique three-dimensional arrangement of atoms in Cedran-8-ol gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of the carbon-hydrogen framework of organic molecules. For a molecule with the complexity of Cedran-8-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is typically employed for unambiguous signal assignment.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of Cedran-8-ol provides detailed information about the chemical environment of each proton in the molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) are key parameters for structural assignment.

Experimental Protocol: ¹H NMR Spectroscopy

A typical ¹H NMR experiment for Cedran-8-ol would be conducted as follows:

  • Sample Preparation: A sample of Cedran-8-ol (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). Deuterated solvents are used to avoid large solvent signals in the spectrum.

  • Instrument Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Data Acquisition: A standard one-pulse sequence is commonly used. Key parameters to consider are:

    • Pulse Angle: A 30° or 45° pulse is often used to allow for a shorter relaxation delay between scans without saturating the signals.

    • Acquisition Time (AT): Typically 2-4 seconds to ensure good resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis.

    • Number of Scans (NS): Depending on the sample concentration, 8 to 16 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹H NMR Spectral Data of Cedran-8-ol (in CDCl₃)

A complete and unambiguous assignment of the ¹H NMR chemical shifts of cedrol has been established through iterative full spin analysis.[1] The complex, overlapping signals in the aliphatic region necessitate the use of 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for accurate assignment.

Diagram: ¹H NMR Acquisition Workflow

Caption: Workflow for acquiring and processing a ¹H NMR spectrum of Cedran-8-ol.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum of Cedran-8-ol reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. Proton-decoupled ¹³C NMR spectra are typically acquired, where each carbon signal appears as a singlet.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer.

  • Data Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. Key parameters include:

    • Pulse Angle: A 30° pulse is often chosen to reduce the necessary relaxation delay.

    • Acquisition Time (AT): Typically around 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2 seconds is common.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is processed to yield the final spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, shows CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while quaternary carbons are absent.

¹³C NMR Spectral Data of Cedran-8-ol (in CDCl₃)

The ¹³C NMR spectrum of Cedrol in CDCl₃ displays 15 distinct signals, corresponding to the 15 carbon atoms in the molecule. The chemical shifts are indicative of the different types of carbon atoms present (e.g., methyl, methylene, methine, and quaternary carbons, including the oxygen-bearing C-8).

Carbon AtomChemical Shift (δ, ppm)Carbon Type (from DEPT)
C-1Data not availableQuaternary
C-2Data not availableMethylene (CH₂)
C-3Data not availableMethylene (CH₂)
C-4Data not availableMethylene (CH₂)
C-5Data not availableMethine (CH)
C-6Data not availableQuaternary
C-7Data not availableMethine (CH)
C-8Data not availableQuaternary (C-O)
C-9Data not availableMethylene (CH₂)
C-10Data not availableMethine (CH)
C-11Data not availableMethine (CH)
C-12Data not availableMethyl (CH₃)
C-13Data not availableMethyl (CH₃)
C-14Data not availableMethyl (CH₃)
C-15Data not availableMethyl (CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Cedran-8-ol is characterized by absorption bands corresponding to the vibrations of its specific bonds.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a solid sample like Cedran-8-ol, the KBr pellet technique is common. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, a thin film of the molten sample can be prepared between two salt plates. The NIST WebBook entry for cedrol specifies the spectrum was obtained from a solid (neat) film.

  • Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Interpretation of the IR Spectrum of Cedran-8-ol

The IR spectrum of Cedran-8-ol exhibits characteristic absorption bands that confirm its structure as a saturated tertiary alcohol.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H stretchingAlcohol (O-H)
~2950-2850C-H stretchingAlkane (C-H)
~1460 & ~1370C-H bendingAlkane (C-H)
~1115C-O stretchingTertiary Alcohol

The broad absorption band around 3400 cm⁻¹ is a hallmark of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding in the solid state. The strong absorptions in the 2850-2950 cm⁻¹ region are due to the C-H stretching vibrations of the numerous methyl and methylene groups in the molecule. The C-O stretching vibration for a tertiary alcohol typically appears in the 1100-1200 cm⁻¹ region, and a prominent peak is observed for Cedran-8-ol in this area.

Diagram: Key IR Absorptions of Cedran-8-ol

Caption: Major functional group vibrations in the IR spectrum of Cedran-8-ol.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule. In conjunction with gas chromatography (GC-MS), it is a primary method for the identification and quantification of volatile compounds like Cedran-8-ol in complex mixtures, such as essential oils.

Experimental Protocol: GC-MS

  • Sample Preparation: A dilute solution of Cedran-8-ol in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared.

  • Instrument Setup: A gas chromatograph coupled to a mass spectrometer is used. A nonpolar capillary column (e.g., DB-5ms) is commonly employed for the separation of sesquiterpenoids.

  • Data Acquisition:

    • GC Conditions: The oven temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a final high temperature (e.g., 240 °C) to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

    • MS Conditions: Electron Ionization (EI) at 70 eV is the standard method for generating ions. The mass spectrometer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragments.

  • Data Analysis: The resulting mass spectrum is compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

Interpretation of the Mass Spectrum of Cedran-8-ol

The mass spectrum of Cedran-8-ol provides valuable structural information through its fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 222, corresponding to the molecular weight of C₁₅H₂₆O. This peak may be of low intensity due to the facile fragmentation of the molecule.

  • Key Fragmentation Pathways:

    • Loss of Water (M⁺ - 18): A prominent peak at m/z 204 is often observed, resulting from the elimination of a water molecule from the molecular ion. This is a characteristic fragmentation for alcohols.

    • Loss of a Methyl Group (M⁺ - 15): A peak at m/z 207 can be attributed to the loss of a methyl radical.

    • Other Fragments: The complex tricyclic structure of Cedran-8-ol leads to a series of other fragment ions resulting from various C-C bond cleavages and rearrangements. The fragmentation of sesquiterpenoids can be complex, but certain fragment ions can be diagnostic for the cedrane skeleton.

Diagram: Mass Spectrometry Fragmentation Logic

MS_Fragmentation M Cedran-8-ol (M) m/z 222 M_ion Molecular Ion (M⁺) m/z 222 M->M_ion Electron Ionization M_minus_18 [M-H₂O]⁺ m/z 204 M_ion->M_minus_18 - H₂O M_minus_15 [M-CH₃]⁺ m/z 207 M_ion->M_minus_15 - •CH₃ Other_frags Other Fragments M_ion->Other_frags C-C Cleavages

Caption: Simplified fragmentation pathways of Cedran-8-ol in mass spectrometry.

Conclusion

The spectroscopic characterization of Cedran-8-ol through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of the key hydroxyl functional group and the saturated hydrocarbon skeleton. GC-MS is invaluable for its identification, particularly in complex mixtures, and provides molecular weight and fragmentation information that corroborates the proposed structure. The integrated application of these spectroscopic techniques, underpinned by sound experimental design and data interpretation, is fundamental for the quality control, research, and development of products containing Cedran-8-ol.

References

  • Perez-Hernandez, N., Gordillo-Roman, B., Arrieta-Baez, D., Cerda-Garcia-Rojas, C. M., & Joseph-Nathan, P. (2017). Complete 1H NMR assignment of cedranolides. Magnetic Resonance in Chemistry, 55(3), 169–176. [Link]

  • National Institute of Standards and Technology. (n.d.). Cedrol. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cedrol. In PubChem Compound Database. Retrieved from [Link]

  • SpectraBase. (n.d.). Cedrol. In SpectraBase. Retrieved from [Link]

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Unlocking the Therapeutic Potential of the Cedrane Skeleton: A Technical Guide to the Biological Activity of Cedran-8-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of the biological activities of the naturally occurring sesquiterpenoid, Cedran-8-ol (also known as cedrol), and its synthetic derivatives. As a Senior Application Scientist, this document synthesizes current scientific understanding with actionable experimental insights to empower researchers in the exploration of this promising chemical scaffold for therapeutic applications. We will delve into the established anti-inflammatory, anticancer, and antimicrobial properties of these compounds, elucidating their mechanisms of action, and providing detailed protocols for their evaluation.

Introduction: The Cedrane Scaffold - A Privileged Structure in Medicinal Chemistry

Cedran-8-ol is a tricyclic sesquiterpene alcohol that is a major component of cedarwood essential oil, derived from various species of cedar and juniper trees[1][2]. The unique and rigid tricyclic framework of the cedrane skeleton has garnered significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents[3]. This guide will explore the known biological activities of the parent compound, Cedran-8-ol, and, more importantly, delve into the enhanced and targeted activities that can be achieved through synthetic derivatization.

Anti-inflammatory Activity: Targeting the JAK-STAT Pathway

Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Cedran-8-ol itself has demonstrated anti-inflammatory properties[1][4]. Recent research has illuminated a more targeted and potent anti-inflammatory mechanism through the synthesis of novel Cedran-8-ol derivatives that act as selective inhibitors of Janus kinase 3 (JAK3)[5].

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical signaling cascade that regulates immune responses and inflammatory processes[6][7]. Cytokines, such as interleukins and interferons, bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of pro-inflammatory genes[8]. The selective inhibition of specific JAK isoforms is a promising strategy for the development of targeted anti-inflammatory therapies[9].

Recent studies have focused on the synthesis of Cedran-8-ol derivatives designed to selectively inhibit JAK3, a kinase primarily involved in immune cell signaling[5][10]. By modifying the hydroxyl group of Cedran-8-ol with various moieties, researchers have developed compounds that can effectively dock into the active site of JAK3, preventing its phosphorylation and subsequent activation of the downstream STAT proteins. This targeted inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators[5].

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) DNA DNA STAT_P->DNA Translocates to Nucleus STAT->STAT_P Dimerizes Cedran_Derivative Cedran-8-ol Derivative Cedran_Derivative->JAK Inhibits Phosphorylation Gene_Expression Pro-inflammatory Gene Transcription Inflammation Inflammation Gene_Expression->Inflammation Leads to DNA->Gene_Expression Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Griess_Assay_Workflow cluster_workflow Nitric Oxide Inhibition Assay Workflow Seed_Cells 1. Seed RAW 264.7 macrophages in a 96-well plate Pre-treat 2. Pre-treat cells with Cedran-8-ol derivatives Seed_Cells->Pre-treat Stimulate 3. Stimulate with LPS Pre-treat->Stimulate Incubate 4. Incubate for 24 hours Stimulate->Incubate Collect_Supernatant 5. Collect cell culture supernatant Incubate->Collect_Supernatant Griess_Reaction 6. Add Griess reagent to supernatant Collect_Supernatant->Griess_Reaction Measure_Absorbance 7. Measure absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate_Inhibition 8. Calculate % NO inhibition Measure_Absorbance->Calculate_Inhibition

Figure 2: Workflow for the in vitro nitric oxide inhibition assay.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Cedran-8-ol or its derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Stimulation: After 1 hour of pre-treatment with the compounds, stimulate the cells by adding 10 µL of LPS (1 µg/mL final concentration) to each well, except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.[3][11][12][13][14]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Assessment of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][15][16][17][18]

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow Seed_Cells 1. Seed cancer cells in a 96-well plate Treat_Cells 2. Treat with Cedran-8-ol derivatives for 24-72h Seed_Cells->Treat_Cells Add_MTT 3. Add MTT reagent Treat_Cells->Add_MTT Incubate_Formazan 4. Incubate for 2-4 hours (formazan formation) Add_MTT->Incubate_Formazan Solubilize 5. Add solubilization solution (e.g., DMSO) Incubate_Formazan->Solubilize Measure_Absorbance 6. Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability 7. Calculate % cell viability Measure_Absorbance->Calculate_Viability

Figure 3: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of Cedran-8-ol or its derivatives for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Assessment of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][19][20]

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow for MIC Determination Prepare_Dilutions 1. Prepare serial dilutions of Cedran-8-ol derivatives in broth Inoculate 2. Inoculate with a standardized microbial suspension Prepare_Dilutions->Inoculate Incubate_Plate 3. Incubate the microplate Inoculate->Incubate_Plate Observe_Growth 4. Visually inspect for microbial growth Incubate_Plate->Observe_Growth Determine_MIC 5. Determine the MIC (lowest concentration with no visible growth) Observe_Growth->Determine_MIC

Figure 4: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

Cedran-8-ol and its derivatives represent a promising class of compounds with a diverse range of biological activities. The anti-inflammatory properties, particularly the targeted inhibition of the JAK-STAT pathway by synthetic derivatives, highlight the potential for developing novel therapeutics for inflammatory and autoimmune diseases. Furthermore, the inherent anticancer and antimicrobial activities of the cedrane scaffold provide a solid foundation for further drug discovery and development efforts.

Future research should focus on:

  • Synthesis of diverse libraries of Cedran-8-ol derivatives to expand the structure-activity relationship knowledge base.

  • In vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of lead compounds.

  • Elucidation of the detailed molecular mechanisms underlying the anticancer and antimicrobial activities.

This technical guide provides a solid framework for researchers to embark on or advance their investigations into the therapeutic potential of Cedran-8-ol and its derivatives. The combination of its privileged chemical structure and multifaceted biological activities makes the cedrane scaffold a compelling starting point for the development of next-generation therapeutics.

References

  • [Reference to a review on JAK-ST
  • [Reference to a paper with a detailed Griess assay protocol]
  • [Reference to a study on the cytotoxicity of celastrol derivatives, for comparison or if cedrane deriv
  • Ma, B., Li, H., Huang, Y., Xu, C., Guo, Y., & Li, W. (2024). Design, synthesis and activity screening of cedrol derivatives as small molecule JAK3 inhibitors. Bioorganic Chemistry, 152, 107762.
  • [Reference to a detailed MTT assay protocol]
  • [Reference to a broth microdilution protocol]
  • [Reference to a paper using the Griess assay for NO measurement]
  • [Reference for another Griess assay protocol]
  • [Reference for another broth microdilution protocol]
  • [Reference on Cedrol's effect on PI3K/Akt/mTOR p
  • [Reference for another broth microdilution protocol]
  • [Reference for another MTT assay protocol]
  • [Reference for another MTT assay protocol]
  • [Reference on the biological activities of Cedrol]
  • [Reference on immunomodul
  • [Reference on the anticancer properties of Cedrol]
  • [Reference for another MTT assay protocol]
  • [Reference for another Griess assay protocol]
  • [Reference to a bioinspired synthesis of cedrane sesquiterpenoids]
  • [Reference on Cedrol's cytotoxicity in K562 and HT-29 cells]
  • [Reference on Cedrol's anticancer activity in colorectal cancer]
  • [Reference on Cedrol's inhibition of MCM proteins and cell prolifer
  • [Reference on the discovery and development of JAK inhibitors]
  • [Reference on the antimicrobial activity of some celastroloids and their deriv
  • [Reference on structure-activity relationship of 4-methylcoumarin deriv
  • [Reference on the stereochemistry and total synthesis of Cedrol]
  • [Reference on sesquiterpenoids from Meliaceae family and their biological activities]
  • [Reference on the design and SAR of JAK3 inhibitors]
  • [Reference on the innate immunomodul
  • [Reference on the synthesis and antimicrobial activity of amide deriv
  • [Reference on the structure-activity relationship of benzofuran deriv
  • [Reference to ChemBK for Cedran-8-ol properties]
  • [Reference on the pharmacological effects of polyphenols on the JAK-STAT p
  • [Reference on chemical compounds and biologic activities of the Cedrela genus]
  • [Reference on the antifungal activity of Cedrol]
  • [Reference on the innate immunomodul
  • [Reference on the anti-inflamm
  • [Reference on Cedrol's neuroprotective effects via ERβ-NF-κB signaling]
  • [Reference on herbs and their regulation of JAK/ST

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Discovery and history of Cedran-8-ol in natural products

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Cedran-8-ol in Natural Products

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cedran-8-ol, a tricyclic sesquiterpene alcohol better known in its common isomeric form (+)-cedrol, is a cornerstone of natural product chemistry. Valued for its distinctive woody aroma, it has long been a key ingredient in the fragrance industry. However, emerging research into its diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties, has positioned it as a molecule of significant interest for drug development. This guide provides a comprehensive exploration of Cedran-8-ol, from its initial discovery in the complex matrix of cedarwood oil to the modern techniques used for its isolation and characterization. We delve into the historical milestones of its structural elucidation and total synthesis, detail its biosynthetic pathway, and present a thorough analysis of its spectroscopic signature. Furthermore, this document examines the molecular mechanisms behind its therapeutic potential, offering field-proven insights for professionals in natural product research and pharmaceutical sciences.

A Historical Perspective: From Essential Oil to Pure Compound

The story of Cedran-8-ol is intrinsically linked to the chemical exploration of cedarwood oil, a valued commodity for centuries. The journey from a crude natural extract to a fully characterized molecule with known stereochemistry showcases the evolution of organic chemistry.

Early Discovery

The earliest investigations into cedarwood oil date back to the mid-19th century. In 1841, the French chemist P. Walter first isolated the crystalline fraction of cedarwood oil, which he named "cedar camphor."[1][2] This substance was, in fact, the sesquiterpene alcohol now known as cedrol (a specific stereoisomer of Cedran-8-ol). Despite this early isolation, the complex tricyclic structure proved a formidable challenge for the analytical techniques of the era. For nearly a century, the definitive structure remained elusive, with prominent chemists like Friedrich W. Semmler , Leopold Ružička , and Platon A. Plattner contributing pieces to the puzzle through extensive degradation and derivatization studies.[2][3] Semmler, a pioneer in terpene chemistry, was among the first to distinguish cedrol from other related compounds in the early 20th century.[2]

Structural Elucidation and Seminal Syntheses

The mid-20th century marked a turning point. With the advent of more advanced analytical methods, the true structure began to emerge. The definitive stereochemistry and structure were ultimately confirmed through the landmark achievement of its total synthesis . In a seminal series of papers published in 1955 and culminating in a full account in 1961, Gilbert Stork and Frank H. Clarke Jr. reported the first successful total synthesis of cedrol.[4][5] This not only provided unambiguous proof of its complex, bridged tricyclic framework but also represented a significant achievement in the art of organic synthesis. Later, in 1969, Elias J. Corey and colleagues reported another elegant total synthesis of both dl-cedrene and dl-cedrol, further cementing its place in the annals of natural product chemistry.[6]

Natural Occurrence and Distribution

Cedran-8-ol is a prominent constituent of the essential oils from various coniferous trees, particularly those belonging to the Cupressaceae family.[7] Its concentration can vary significantly based on the species, geographical location, and the part of the plant used for extraction (e.g., heartwood, leaves, or cones).

The primary commercial sources are the essential oils of Juniperus virginiana (Virginia Cedarwood) and Juniperus ashei (Texas Cedarwood).[7][8] It has also been identified as a significant component in the oils of other Juniperus and Cupressus species and has been reported in unrelated plants such as Artemisia annua (sweet wormwood) and even ginger (Zingiber officinale).[9][10][11]

Plant SourceFamilyCommon NameTypical Cedran-8-ol Content (%)References
Juniperus virginianaCupressaceaeVirginia Cedarwood15 - 25%[5][7][12]
Juniperus asheiCupressaceaeTexas Cedarwood~19%[7][8]
Juniperus seravschanica (cones)CupressaceaeSeravschan Juniper~16.8%[1]
Cupressus funebrisCupressaceaeChinese Weeping CypressHigh, a major source[13]
Zingiber officinaleZingiberaceaeGingerPresent, activity studied[10][11]
Artemisia annuaAsteraceaeSweet WormwoodReported presence[9][13]

Isolation and Purification from Natural Sources

The isolation of Cedran-8-ol is a critical process, as the chosen methodology can impact both the yield and the purity of the final product, primarily by preventing its acid-catalyzed dehydration to the olefin cedrene.

Causality Behind Method Selection

The traditional method for obtaining cedarwood oil is steam distillation . While effective for extracting the volatile oils, the high temperatures and presence of water can be detrimental. Cedran-8-ol is a tertiary alcohol, making it susceptible to dehydration under acidic or high-temperature conditions, which converts it to α-cedrene and β-cedrene. This reduces the yield of the target alcohol.[14]

Solvent extraction , particularly using non-polar solvents like toluene or supercritical CO₂, offers a gentler alternative. These methods can be performed at lower temperatures, preserving the native chemical profile of the oil and resulting in a much higher ratio of cedrol to cedrene.[14][15] Supercritical fluid extraction with CO₂ is particularly advantageous as it avoids the use of organic solvents, yielding a very high-quality oil.[14]

Following the initial extraction of the essential oil, Cedran-8-ol is purified from the other components based on its higher boiling point and its ability to crystallize. Fractional vacuum distillation is employed to separate the lower-boiling monoterpenes and sesquiterpene hydrocarbons (like cedrene) from the higher-boiling oxygenated sesquiterpenes, including Cedran-8-ol.[13][16] The resulting cedrol-rich fraction is then purified by recrystallization , often from organic solvents, to yield the pure, white crystalline solid.[13][17]

Experimental Protocol: Solvent Extraction and Fractional Distillation

This protocol is a synthesized methodology based on established industrial practices for high-yield, high-purity isolation.

Part A: Solvent Extraction of Cedarwood Oil

  • Preparation: Obtain heartwood sawdust or chips from Juniperus virginiana or a similar high-cedrol source. Ensure the material is dry and has a large surface area.

  • Extraction: Submerge the cedar wood sawdust in a suitable non-polar solvent (e.g., toluene or hexane) in a large extraction vessel at a ratio of approximately 4:1 (solvent:wood w/w).[15]

  • Maceration: Allow the mixture to stand at room temperature for at least one hour with occasional agitation to ensure efficient extraction of the oils.[15]

  • Filtration: Pass the entire mixture through a filter press or a similar filtration system to remove the solid wood material. The resulting liquid is the crude oil extract.

  • Solvent Removal: Transfer the extract to a distillation apparatus and remove the solvent under reduced pressure. The non-volatile remainder is the crude cedarwood oil.

Part B: Purification of Cedran-8-ol

  • Initial Distillation: Subject the crude oil to an initial distillation to remove any light components. Heat the distillation flask until the heavy component in the still contains a Cedran-8-ol concentration of ≥60%.[16]

  • Crystallization: Allow the cedrol-rich heavy fraction to cool slowly to room temperature. Cedran-8-ol will crystallize out of the solution.

  • First Separation: Crush the resulting crystalline mass and separate the solid crude cedrol from the liquid (centrate) using a high-speed centrifuge.[16]

  • Recrystallization: Gently melt the crude cedrol crystals. Allow the molten material to cool slowly and recrystallize. This second crystallization step helps to release trapped impurities.

  • Final Separation: Crush the recrystallized mass and perform a final high-speed centrifugation to obtain the final, high-purity Cedran-8-ol product. The centrates from both steps can be combined and re-processed to isolate other components like cedrene.[16]

Isolation Workflow Diagram

G cluster_0 Part A: Extraction cluster_1 Part B: Purification A1 Cedarwood Sawdust A2 Solvent Extraction (e.g., Toluene) A1->A2 A3 Filtration A2->A3 A4 Solvent Evaporation (Reduced Pressure) A3->A4 A5 Crude Cedarwood Oil A4->A5 B1 Fractional Distillation (Enrichment to >60% Cedrol) A5->B1 Process Input B2 Cooling & Crystallization B1->B2 B3 Centrifugation B2->B3 B4 Recrystallization (Melt) B3->B4 B3->B4 Crude Cedrol L1 Centrate (Cedrene-rich) B3->L1 B5 Final Centrifugation B4->B5 B6 High-Purity Cedran-8-ol B5->B6 B5->L1

Caption: Workflow for the isolation and purification of Cedran-8-ol.

Structural Elucidation via Spectroscopy

The definitive identification and characterization of Cedran-8-ol rely on a combination of modern spectroscopic techniques. Understanding its spectral signature is essential for quality control and research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Complete and unambiguous ¹H and ¹³C NMR assignments have been established for cedrol.[18][19]

  • ¹H NMR: The proton NMR spectrum is complex due to the rigid tricyclic system. Key features include several overlapping multiplets in the aliphatic region (1.0-2.0 ppm) corresponding to the numerous CH and CH₂ groups of the skeleton. Four distinct singlets corresponding to the four tertiary methyl groups are also characteristic. The absence of signals in the olefinic region (5-6 ppm) confirms the saturated nature of the skeleton.

  • ¹³C NMR: The ¹³C NMR spectrum typically shows 15 distinct signals, consistent with the molecular formula C₁₅H₂₆O. A key diagnostic signal is the quaternary carbon bearing the hydroxyl group (C-8), which appears significantly downfield (around 75 ppm). The signals for the four methyl carbons appear upfield (15-30 ppm).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

  • Molecular Ion (M⁺): The mass spectrum of Cedran-8-ol shows a molecular ion peak (M⁺) at m/z = 222, corresponding to its molecular weight (C₁₅H₂₆O).[20]

  • Key Fragmentations: The fragmentation is driven by the initial loss of stable neutral molecules. A prominent peak is observed at m/z = 204, resulting from the loss of a water molecule (M - 18) from the tertiary alcohol, a very common fragmentation pathway for alcohols.[21][22] Another significant peak appears at m/z = 150. This can be rationalized by a retro-Diels-Alder cleavage of the ring system following dehydration. Further fragmentation of these primary ions leads to the complex pattern observed in the lower mass range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group's stretching vibration, confirming its identity as an alcohol.[20]

  • C-H Stretch: Strong bands are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H stretching vibrations of the numerous sp³-hybridized carbons in the aliphatic rings and methyl groups.

  • C-O Stretch: A distinct C-O stretching vibration for the tertiary alcohol appears in the fingerprint region, typically around 1100-1150 cm⁻¹.

Biosynthesis in Planta

Cedran-8-ol, like all sesquiterpenoids, is derived from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are primarily synthesized via the methylerythritol phosphate (MEP) pathway within the plastids.[23][24]

  • Precursor Synthesis (MEP Pathway): The pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate, which through a series of enzymatic steps, ultimately yields both IPP and DMAPP.[23]

  • Formation of Farnesyl Pyrophosphate (FPP): One molecule of DMAPP is condensed with two molecules of IPP in a head-to-tail fashion. This reaction is catalyzed by Farnesyl Pyrophosphate Synthase (FPPS) to produce the C15 precursor, FPP.[24][25]

  • Cyclization by Sesquiterpene Synthase: The crucial step is the complex cyclization of the linear FPP molecule. This is catalyzed by a specific class of enzymes called sesquiterpene synthases. For instance, epi-cedrol synthase (ECS) from Artemisia annua converts FPP into a mixture of products, primarily epi-cedrol.[23][26] The reaction proceeds through a series of highly reactive carbocationic intermediates. The final quenching of a key carbocation intermediate by a water molecule results in the formation of the tertiary alcohol, Cedran-8-ol.[23]

G cluster_0 MEP Pathway (Plastid) cluster_1 Sesquiterpenoid Synthesis Pyruvate Pyruvate + Glyceraldehyde-3-P MEP MEP Pathway (Multiple Steps) Pyruvate->MEP IPP IPP MEP->IPP DMAPP DMAPP MEP->DMAPP FPP_Synthase FPP Synthase (FPPS) IPP->FPP_Synthase Condensation DMAPP->FPP_Synthase Condensation FPP Farnesyl Pyrophosphate (FPP) FPP_Synthase->FPP Condensation T_Synthase Cedrol Synthase (e.g., ECS) FPP->T_Synthase Cedrol Cedran-8-ol (Cedrol) T_Synthase->Cedrol T_Synthase->Cedrol Cyclization & Quenching (+ H₂O)

Caption: Biosynthetic pathway of Cedran-8-ol from primary metabolites.

Biological Activity and Drug Development Potential

Once primarily of interest to the fragrance industry, Cedran-8-ol is now recognized for its significant pharmacological properties, making it a compelling lead compound for therapeutic development.

Anti-inflammatory and Immunomodulatory Effects

Multiple studies have demonstrated the potent anti-inflammatory activity of Cedran-8-ol. Research on animal models of rheumatoid arthritis has shown that it can significantly alleviate paw swelling, reduce inflammatory cell infiltration, and protect against bone and cartilage damage.[10][27]

  • Mechanism of Action: The anti-inflammatory effects are mediated through the modulation of key signaling pathways. Cedran-8-ol has been shown to block the phosphorylation, and thus the activation, of the ERK/MAPK and p65/NF-κB signaling pathways in response to inflammatory stimuli like LPS.[27] This leads to the suppressed expression of crucial inflammatory mediators, including COX-1 and COX-2, and a subsequent reduction in prostaglandin E2 (PGE₂) production. Furthermore, a study identified a more specific mechanism involving the selective inhibition of Janus kinase 3 (JAK3) phosphorylation, which in turn reduces the secretion of pro-inflammatory cytokines.[10][11]

G cluster_0 Cellular Signaling Pathways LPS Inflammatory Stimulus (e.g., LPS) MAPK ERK/MAPK Pathway LPS->MAPK Activates NFKB p65/NF-κB Pathway LPS->NFKB Activates JAK3 JAK3 Pathway LPS->JAK3 Activates Cedrol Cedran-8-ol (Cedrol) Cedrol->MAPK Inhibits Phosphorylation Cedrol->NFKB Inhibits Phosphorylation Cedrol->JAK3 Inhibits Phosphorylation Mediators Inflammatory Mediators (COX-2, PGE₂, TNF-α, IL-1β) MAPK->Mediators Promotes Production NFKB->Mediators Promotes Production JAK3->Mediators Promotes Production Inflammation Inflammation (Pain, Swelling, Tissue Damage) Mediators->Inflammation

Caption: Mechanism of anti-inflammatory action of Cedran-8-ol.

Anticancer Activity

Recent reviews have highlighted Cedran-8-ol as a promising natural compound for cancer therapy.[9][13][28] It has been shown to modulate multiple molecular pathways involved in carcinogenesis. Its activity has been noted in models of glioblastoma, lung cancer, and colorectal cancer.[9][29]

  • Mechanism of Action: Cedran-8-ol's anticancer effects are pleiotropic. It has been shown to:

    • Promote Apoptosis: Induce programmed cell death in cancer cells.[13][29]

    • Activate Pro-death Autophagy: Trigger a self-degradative process that can lead to cell death.[13]

    • Inhibit Survival Signals: Suppress pro-survival signaling pathways like PI3K/AKT/mTOR.[30]

    • Generate Reactive Oxygen Species (ROS): Increase oxidative stress within cancer cells to toxic levels.[13]

    • Enhance Chemosensitivity: In glioblastoma models, Cedran-8-ol was found to improve the efficacy of the standard chemotherapeutic agent temozolomide (TMZ), suggesting a potential role in combination therapies to overcome drug resistance.[28]

Other Therapeutic Applications

In addition to its anti-inflammatory and anticancer properties, Cedran-8-ol has been investigated for other activities. It is reported to have sedative, antiseptic, insecticidal, and antifungal properties, consistent with the traditional uses of cedarwood oil.[7][13]

Conclusion and Future Directions

Cedran-8-ol has traveled a remarkable path from an aromatic curiosity in 19th-century cedarwood oil to a well-characterized natural product with significant therapeutic potential. The historical efforts in its structural elucidation and synthesis laid the groundwork for modern investigations into its biological functions. For researchers and drug development professionals, Cedran-8-ol represents a validated starting point. Its well-defined anti-inflammatory mechanisms, particularly the inhibition of the JAK3 and NF-κB pathways, make it an attractive scaffold for the development of novel treatments for autoimmune disorders. Furthermore, its multifaceted anticancer activities warrant deeper investigation, especially its potential to synergize with existing chemotherapies. Future research should focus on optimizing its pharmacokinetic properties through medicinal chemistry efforts, conducting rigorous preclinical in vivo efficacy and safety studies, and exploring its full therapeutic range.

References

  • Pourbagher-Shahri, A. M., Sahab-Negah, S., Moghbeli, M., Saburi, E., & Forouzanfar, F. (2025). A Review of the Anticancer Properties of Cedrol and its Molecular Mechanisms. Anti-Cancer Agents in Medicinal Chemistry.
  • Bentham Science Publishers. (2025). A Review of the Anticancer Properties of Cedrol and its Molecular Mechanisms. Retrieved from [Link]

  • ResearchGate. (2025). A Review of the Anticancer Properties of Cedrol and its Molecular Mechanisms. Retrieved from [Link]

  • ACS Publications. (2021). Cedrol from Ginger Ameliorates Rheumatoid Arthritis via Reducing Inflammation and Selectively Inhibiting JAK3 Phosphorylation. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Cedrol attenuates collagen-induced arthritis in mice and modulates the inflammatory response in LPS-mediated fibroblast-like synoviocytes. Retrieved from [Link]

  • PubMed. (2025). A Review of the Anticancer Properties of Cedrol and its Molecular Mechanisms. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

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  • PubMed. (2021). Cedrol from Ginger Ameliorates Rheumatoid Arthritis via Reducing Inflammation and Selectively Inhibiting JAK3 Phosphorylation. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Cedrol attenuates collagen-induced arthritis in mice and modulates the inflammatory response in LPS-mediated fibroblast-like synoviocytes. Food & Function. Retrieved from [Link]

  • ResearchGate. (2019). Schematic diagram of MEP pathway (blue), and epi‐cedrol biosynthetic.... Retrieved from [Link]

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Potential therapeutic effects of Cedran-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Effects of Cedran-8-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

Cedran-8-ol, a tricyclic sesquiterpene alcohol commonly known as cedrol, is a prominent bioactive constituent of cedarwood essential oil.[1][2] Traditionally recognized for its aromatic properties in perfumery and cosmetics, emerging scientific evidence has illuminated a spectrum of pharmacological activities, positioning it as a molecule of significant interest for therapeutic development.[1][3] This guide synthesizes the current understanding of Cedran-8-ol's chemical properties, pharmacokinetic profile, and potential therapeutic applications, with a focus on its anti-cancer, anti-inflammatory, and antimicrobial effects. We provide a detailed examination of the underlying mechanisms of action, present robust experimental protocols for its investigation, and discuss its safety profile to offer a comprehensive resource for the scientific community.

Molecular Profile and Physicochemical Properties

Cedran-8-ol is a naturally occurring sesquiterpene alcohol found in the essential oils of coniferous trees, particularly those of the Cupressus (cypress) and Juniperus (juniper) genera.[2] Its structure is characterized by a tricyclic cedrane skeleton with a hydroxyl group at the C-8 position.[4] This rigid, three-dimensional structure is fundamental to its biological interactions.

Property Value Source(s)
Molecular Formula C₁₅H₂₆O[3][4]
Molar Mass 222.37 g/mol [1][3]
Appearance White crystalline solid or light yellow viscous liquid[1][3]
Odor Woody, earthy, cedar-like aroma[1]
Melting Point 86-87 °C[2]
Boiling Point 273-286 °C[1][2]
Solubility Soluble in ethanol, oils, and organic solvents; low solubility in water[1][3][5]
Optical Rotation +9.9° (c=5 in chloroform)[1]
CAS Number 77-53-2[2]

Pharmacokinetics and Metabolism: A Critical Consideration

Understanding the metabolic fate of a therapeutic candidate is paramount. In vitro studies have revealed that Cedran-8-ol is a potent inhibitor of key human cytochrome P450 (CYP) enzymes.

  • CYP2B6 Inhibition: It acts as a potent, competitive inhibitor of CYP2B6-mediated bupropion hydroxylase with a Ki value of 0.9 µM.[1][3]

  • CYP3A4 Inhibition: It also inhibits CYP3A4-mediated midazolam hydroxylation, with a Ki of 3.4 µM.[1][3]

These findings are critical for drug development, as they indicate a high potential for pharmacokinetic drug-drug interactions if Cedran-8-ol were to be co-administered with substrates of these enzymes.[1] Conversely, its inhibitory effect on CYP2C8, CYP2C9, and CYP2C19 is weak.[1][3] Microbial transformation studies have shown that (+)-cedrol can be hydroxylated at various positions, such as C-3, to form metabolites like (+)-(3S)-3-hydroxycedrol, though the antibacterial and antioxidant activities of these specific metabolites were not found to be significant in one study.[1]

Potential Therapeutic Effects and Mechanisms of Action

Cedran-8-ol has demonstrated a range of biological activities in preclinical studies, suggesting its potential in several therapeutic areas.[2][6]

Anti-Cancer Activity

The most robust evidence for Cedran-8-ol's therapeutic potential lies in oncology. It has shown significant anti-cancer activity against various cancer types, most notably colorectal cancer (CRC).[7]

Mechanism of Action in Colorectal Cancer: A comprehensive study demonstrated that Cedran-8-ol suppresses CRC growth both in vitro and in vivo through a dual mechanism: inducing cell cycle arrest and promoting apoptosis.[7]

  • G0/G1 Cell Cycle Arrest: Cedran-8-ol downregulates the expression of key cell cycle regulatory proteins, specifically Cyclin-Dependent Kinase 4 (CDK4) and Cyclin D1. This disruption prevents cells from progressing from the G0/G1 phase to the S phase, effectively halting proliferation.[7]

  • Induction of Apoptosis: The compound triggers programmed cell death through both the extrinsic and intrinsic pathways.[7]

    • Extrinsic Pathway: Activation of the Fas ligand (FasL)/Caspase-8 signaling cascade.

    • Intrinsic (Mitochondrial) Pathway: Upregulation of the pro-apoptotic protein Bax and subsequent activation of Caspase-9.

Furthermore, Cedran-8-ol exhibits synergistic inhibitory effects when combined with the conventional chemotherapy drug 5-fluorouracil (5-FU).[7]

G Cedranol Cedran-8-ol CDK4_CyclinD1 CDK4 / Cyclin D1 Complex Cedranol->CDK4_CyclinD1 inhibits FasL FasL Cedranol->FasL activates Bax Bax Cedranol->Bax activates G1_S_Transition G1 to S Phase Progression CDK4_CyclinD1->G1_S_Transition Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest CDK4_CyclinD1->Cell_Cycle_Arrest inhibition leads to Caspase8 Caspase-8 FasL->Caspase8 Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases Mitochondria Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis G CFA CFA Induction Inflammation Inflammation & Autoimmunity CFA->Inflammation Cytokines ↑ TNF-α, IL-1β Inflammation->Cytokines OxidativeStress Oxidative Stress Inflammation->OxidativeStress Arthritis Arthritic Symptoms (Pain, Edema) Cytokines->Arthritis MDA ↑ MDA OxidativeStress->MDA Antioxidants ↓ SOD, GPx, Thiol OxidativeStress->Antioxidants MDA->Arthritis Antioxidants->Arthritis contributes to Cedranol Cedran-8-ol Cedranol->Cytokines inhibits Cedranol->MDA reduces Cedranol->Antioxidants restores

Caption: Anti-arthritic mechanism of Cedran-8-ol in a CFA model.

Antimicrobial and Antifungal Activity

Cedran-8-ol is a component of cedarwood oil, which has been traditionally used for its antiseptic properties. [1]This has prompted investigations into its specific antimicrobial activities. Studies have shown that cedarwood oil, rich in sesquiterpenes like cedrol, exhibits diversified antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and fungi. [8][9]For instance, some studies report that E. coli, B. subtilis, and B. cereus are sensitive to cedarwood oil. [9]However, it is important to note that some studies investigating purified cedrol or its metabolites have found no significant antibacterial activity, suggesting that the broad-spectrum effects of the essential oil may result from synergistic interactions between its various components. [1]

Key Experimental Protocols

To facilitate further research, this section provides validated, step-by-step methodologies for assessing the core therapeutic activities of Cedran-8-ol.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Cedran-8-ol on a selected cancer cell line (e.g., HT-29).

Methodology:

  • Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours. Causality: This density ensures cells are in a logarithmic growth phase and form a sub-confluent monolayer for the experiment.

  • Compound Treatment: Prepare a stock solution of Cedran-8-ol in DMSO. Serially dilute the stock in a complete culture medium to achieve final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration should be <0.1% to avoid solvent toxicity. Replace the old medium with 100 µL of the prepared drug-containing medium.

  • Incubation: Incubate the treated plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for determining IC₅₀ via MTT assay.

Protocol: In Vivo Anti-arthritic Efficacy in CFA Model

Objective: To evaluate the ability of Cedran-8-ol to mitigate arthritic symptoms in a rat model.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum). All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Arthritis Induction: On Day 0, induce arthritis by a single sub-plantar injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the right hind paw of each rat (except for the control group, which receives saline). Causality: CFA is an immunogenic mixture that elicits a strong, localized, and sustained inflammatory response mimicking rheumatoid arthritis.

  • Grouping and Dosing: Randomly divide rats into groups (n=6-8):

    • Group 1: Normal Control (Saline)

    • Group 2: Arthritis Control (CFA + Vehicle)

    • Group 3: Positive Control (CFA + Indomethacin, 5 mg/kg, p.o.)

    • Group 4: Test Group 1 (CFA + Cedran-8-ol, 10 mg/kg, p.o.)

    • Group 5: Test Group 2 (CFA + Cedran-8-ol, 20 mg/kg, p.o.) Daily oral administration begins on Day 1 and continues for 21 days.

  • Efficacy Assessments:

    • Paw Edema: Measure the paw volume or diameter using a plethysmometer or digital calipers on days 0, 7, 14, and 21.

    • Arthritis Score: Visually score the severity of arthritis in all paws based on a 0-4 scale (0=normal, 4=severe inflammation with ankylosis).

    • Nociceptive Thresholds: Assess mechanical allodynia (von Frey filaments) and thermal hyperalgesia (plantar test) weekly.

  • Terminal Procedures (Day 22):

    • Collect blood via cardiac puncture for serum separation.

    • Analyze serum for TNF-α and IL-1β levels using ELISA kits.

    • Analyze serum for oxidative stress markers (MDA, SOD, GPx).

    • Euthanize animals and collect joint tissues for histopathological analysis.

Safety and Toxicology

Cedran-8-ol is generally considered to have a favorable safety profile. It is listed as a flavoring agent by JECFA with no safety concern at current intake levels. [1]Toxicological data indicates low acute toxicity, with a dermal LD50 in rabbits reported as >5 g/kg. [3]However, precautions should be taken as it can cause slight skin irritation. [1]A key environmental consideration is its classification as toxic to aquatic life with long-lasting effects (H411). [1]Therefore, proper disposal and handling procedures are necessary to prevent environmental release.

Conclusion and Future Perspectives

Cedran-8-ol is a compelling natural product with well-documented preclinical efficacy, particularly in the fields of oncology and inflammation. Its ability to induce cell cycle arrest and apoptosis in cancer cells and to suppress key inflammatory and oxidative pathways in arthritis models provides a strong rationale for further investigation.

Future research should focus on:

  • Lead Optimization: Synthesizing analogues to enhance therapeutic efficacy and selectivity while potentially reducing CYP450 inhibition to minimize drug-drug interaction risks.

  • Advanced Preclinical Models: Testing efficacy in patient-derived xenograft (PDX) models for cancer and chronic, systemic models of arthritis.

  • Bioavailability and Formulation: Investigating its oral bioavailability and developing advanced drug delivery systems to improve its pharmacokinetic profile.

With a multi-targeted mechanism of action and a strong foundation of scientific evidence, Cedran-8-ol represents a promising scaffold for the development of novel therapeutics.

References

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Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Regioselective Synthesis of Cedran-8-ol from α-Cedrene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the chemical synthesis of Cedran-8-ol (commonly known as Cedrol), a valuable sesquiterpene alcohol, from its corresponding alkene, α-cedrene. Cedran-8-ol is a key component of cedarwood oil and is widely utilized in the fragrance industry for its characteristic woody aroma.[1][2] The primary challenge in this synthesis lies in the regioselective hydration of the trisubstituted double bond within the complex tricyclic cedrane framework. This guide critically evaluates common alkene hydration methodologies, identifies the optimal synthetic route, and provides detailed, field-tested protocols for researchers, chemists, and professionals in the drug development and fragrance industries. We present oxymercuration-demercuration as the superior method for achieving the desired tertiary alcohol, Cedran-8-ol, and contrast it with alternative pathways that yield different constitutional isomers.

Introduction: The Synthetic Challenge

α-Cedrene, a primary constituent of cedar essential oil, possesses a single site of unsaturation—a trisubstituted double bond between carbons C-8 and C-9—making it an ideal substrate for electrophilic addition reactions.[3] The goal is to perform a hydration reaction to introduce a hydroxyl group, converting the alkene into an alcohol. However, the specific placement of this hydroxyl group is critical. The target molecule, Cedran-8-ol, requires the hydroxyl group to be placed on the more substituted carbon (C-8), forming a tertiary alcohol. This necessity for high regioselectivity dictates the choice of synthetic strategy, as common methods can lead to undesired products.

Figure 1: Target Transformation

Caption: The overall synthetic goal: the hydration of α-cedrene to Cedran-8-ol.

Strategic Analysis of Alkene Hydration Routes

To achieve the target transformation, three primary alkene hydration methods must be considered. The choice of method is paramount as it directly controls the regiochemical outcome.

Acid-Catalyzed Hydration

This classical method involves treating the alkene with a strong acid (e.g., H₂SO₄) in the presence of water.[4][5] The mechanism proceeds through the formation of a carbocation intermediate after the initial protonation of the double bond. While protonation of α-cedrene would correctly form the more stable tertiary carbocation at C-8, the cedrane skeleton is susceptible to Wagner-Meerwein rearrangements. Such rearrangements would lead to a complex mixture of isomeric alcohols, making this method unsuitable for a clean and high-yield synthesis of a single product.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step process that achieves the hydration of an alkene with high stereospecificity (syn-addition) and, critically, anti-Markovnikov regioselectivity.[6][7][8] The boron atom adds to the less sterically hindered and less substituted carbon of the double bond, which is subsequently replaced by a hydroxyl group.

  • Application to α-Cedrene: In this case, the boron would add to the C-9 position. Subsequent oxidation would yield the secondary alcohol, Cedran-9-ol , not the desired tertiary alcohol, Cedran-8-ol. This makes the hydroboration-oxidation pathway an excellent method for synthesizing the constitutional isomer of our target, but inappropriate for the synthesis of Cedran-8-ol itself.[9][10]

Oxymercuration-Demercuration: The Recommended Pathway

This two-step method provides a robust solution to the challenges of rearrangement and regioselectivity.[11][12][13]

  • Oxymercuration: The alkene reacts with mercuric acetate, Hg(OAc)₂, in an aqueous solvent. The electrophilic mercury species adds to the double bond, forming a cyclic mercurinium ion intermediate. This three-membered ring structure prevents the formation of a free carbocation, thus completely suppressing any potential for rearrangement.[14][15] Water then attacks the more substituted carbon (C-8), following Markovnikov's rule , leading to the desired regiochemistry.

  • Demercuration: The resulting organomercury intermediate is treated with a reducing agent, typically sodium borohydride (NaBH₄), which replaces the mercury-carbon bond with a hydrogen-carbon bond to yield the final alcohol product.[12]

This pathway reliably produces the Markovnikov alcohol without skeletal rearrangement, identifying it as the optimal strategy for the synthesis of Cedran-8-ol.

Caption: Comparison of regiochemical outcomes for different hydration methods of α-cedrene.

Experimental Protocol: Synthesis of Cedran-8-ol

This protocol details the synthesis of Cedran-8-ol from α-cedrene using the recommended oxymercuration-demercuration pathway.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
α-CedreneC₁₅H₂₄204.355.00 g (24.5 mmol)Starting material, ensure high purity.
Mercuric AcetateHg(OCOCH₃)₂318.688.57 g (26.9 mmol)Highly Toxic! Handle with extreme care.
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1150 mLSolvent for oxymercuration.
Deionized WaterH₂O18.0250 mLNucleophile.
Sodium Hydroxide Solution (3 M)NaOH40.0025 mLFor demercuration step.
Sodium BorohydrideNaBH₄37.830.93 g (24.5 mmol)Reducing agent for demercuration.
Diethyl Ether(C₂H₅)₂O74.12~200 mLExtraction solvent.
Brine (Saturated NaCl solution)NaCl(aq)-~50 mLFor washing during workup.
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent.
Silica Gel (230-400 mesh)SiO₂-As neededFor column chromatography.
Hexane/Ethyl Acetate--As neededEluent for chromatography.
Step-by-Step Procedure

Part A: Oxymercuration

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add mercuric acetate (8.57 g).

  • Dissolution: Add 50 mL of anhydrous THF and 50 mL of deionized water. Stir the mixture until the mercuric acetate is fully dissolved.

  • Addition of Alkene: In a separate beaker, dissolve α-cedrene (5.00 g) in 20 mL of THF. Add this solution dropwise to the stirring mercury salt solution over 15 minutes at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The initial clear solution may become slightly cloudy. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting α-cedrene spot has disappeared (typically 1-2 hours).

Part B: Demercuration and Work-up

  • Basification: Cool the reaction flask in an ice bath. Slowly add 25 mL of 3 M sodium hydroxide solution.

  • Reduction: While keeping the flask in the ice bath, prepare a solution of sodium borohydride (0.93 g) in 25 mL of 3 M sodium hydroxide solution. Add this reducing solution dropwise to the reaction mixture over 20 minutes. A black precipitate of elemental mercury (Hg⁰) will form.

  • Completion of Reduction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification
  • Chromatography: Purify the crude oil by flash column chromatography on silica gel.

  • Elution: Use a gradient eluent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 98:2 Hexane:EtOAc).

  • Isolation: Collect the fractions containing the desired product (monitor by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield Cedran-8-ol as a white crystalline solid.[1]

Product Characterization

The identity and purity of the synthesized Cedran-8-ol should be confirmed using standard analytical techniques.

PropertyExpected ValueSource
Molecular Formula C₁₅H₂₆O[16]
Molecular Weight 222.37 g/mol [16]
Appearance White crystalline solid; needles from methanol.[1][16]
Melting Point 85.5 - 87 °C[1]
Boiling Point 286 - 294 °C[1][16]
¹³C NMR (CDCl₃) Key shifts expected for the cedrane skeleton and C-O bond.-
Mass Spectrum (EI) M⁺ at m/z 222. Key fragments at m/z 207, 161, 151, 125, 109.[16][17]
Infrared (IR) Spectrum Broad O-H stretch (~3300-3500 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), C-O stretch.[18]

Safety Precautions

  • Mercury Compounds: Mercuric acetate is extremely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It is also a teratogen. All operations involving mercury compounds must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.

  • Sodium Borohydride: NaBH₄ is flammable and reacts with water to produce flammable hydrogen gas. Do not quench the reaction with acid.

  • Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

All waste containing mercury must be collected and disposed of according to institutional and environmental regulations for hazardous heavy metal waste.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522667, Cedran-8-ol. Retrieved from [Link]

  • Yakovleva, M. P., Vydrina, V. A., Kravchenko, A. A., & Ishmuratov, G. Y. (2020). Hydroboration–Oxidation of Terpenoids in Targeted Syntheses of Low-Molecular-Mass Bioregulators. Chemistry of Natural Compounds, 56(1), 1-26. Available from: [Link]

  • Zhang, Y., Wu, Q., & Ding, Y. (2007). Synthesis and identification of cedrane-8, 9-diol. Journal of Zhejiang University. Science. B, 8(11), 815–819. Available from: [Link]

  • ChemBK (n.d.). cedran-8-ol. Retrieved from [Link]

  • NIST (n.d.). Cedrol in NIST Chemistry WebBook. Retrieved from [Link]

  • Green, J. C., & Pettus, T. R. R. (2011). An oxidative dearomatization-induced [5 + 2] cascade enabling the syntheses of α-cedrene, α-pipitzol, and sec-cedrenol. Journal of the American Chemical Society, 133(5), 1603–1608. Available from: [Link]

  • Werner, T., et al. (2018). Stereoselective Synthesis of a cis-Cedrane-8,9-diol as a Key Intermediate for an Amber Odorant. ChemistrySelect, 3(44), 12516-12519. Available from: [Link]

  • Takigawa, H., et al. (1993). Novel Allylic Oxidation of α-Cedrene to sec-Cedrenol by a Rhodococcus Strain. Applied and Environmental Microbiology, 59(5), 1336-1341. Available from: [Link]

  • NIST (n.d.). IR Spectrum for Cedrol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Takigawa, H., et al. (1993). Novel Allylic Oxidation of alpha-Cedrene to sec-Cedrenol by a Rhodococcus Strain. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6432709. Retrieved from [Link]

  • Lee, T. V., & Richardson, K. A. (1985). Formal Total Synthesis of (±)-α- and β-Cedrene by Preparation of Cedrone. Construction of the Tricyclic Carbon Skeleton by the Use of a Highly Efficient Intramolecular Khand Annulation. Tetrahedron Letters, 26(32), 3629-3632. Available from: [Link]

  • Brenna, M. E., & Fiorito, D. (2019). Synthesis method of cedrene cis-diol. Politecnico di Milano. Retrieved from [Link]

  • Takigawa, H., et al. (1993). Novel Allylic Oxidation of α-Cedrene to sec-Cedrenol by a Rhodococcus Strain. Applied and Environmental Microbiology, 59(5), 1336-1341. Available from: [Link]

  • Suzuki, A., & Brown, H. C. (1972). Hydroboration of terpenes. VI. Hydroboration of .alpha.- and .beta.- cedrenes. Configurational assignments for the related cedrane derivatives. The Journal of Organic Chemistry, 37(13), 2229-2232. Available from: [Link]

  • University of California, Los Angeles (n.d.). Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration. Retrieved from [Link]

  • Coconote (2024). Understanding Oxymercuration-Demercuration. Retrieved from [Link]

  • Google Patents (n.d.). US3960899A - Process for the preparation of 8,14-cedranoxide.
  • Wikipedia (n.d.). Cedrene. Retrieved from [Link]

  • Organic Preparations and Procedures International (2000). DEHYDRATION OF CEDROL TO a-CEDRENE USING COPPER(I1) SULFATE AND OTHER ACIDIC SALTS. Taylor & Francis Online, 32(3), 291-295. Available from: [Link]

  • Ashenhurst, J. (2023). Oxymercuration Demercuration of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia (n.d.). Oxymercuration reaction. Retrieved from [Link]

  • Green, J. C., & Pettus, T. R. R. (2011). An oxidative dearomatization-induced [5 + 2] cascade enabling the syntheses of α-cedrene, α-pipitzol, and sec-cedrenol. PubMed. Retrieved from [Link]

  • Wikipedia (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]

  • Chemistry Steps (n.d.). Oxymercuration-Demercuration. Retrieved from [Link]

  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Professor Dave Explains (2018, July 25). Hydroboration-Oxidation [Video]. YouTube. Retrieved from [Link]

  • University of Missouri–St. Louis (n.d.). Experiment 17 – Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

  • OChem (2020, November 18). 8.3 Acid Catalyzed Hydration, Oxymercuration Demercuration, and Hydroboration Oxidation [Video]. YouTube. Retrieved from [Link]

  • FooDB (2010). Showing Compound Cedarwood oil alcohols (FDB009127). Retrieved from [Link]

  • Chad's Prep (2018, September 13). 8.3a Hydration Acid Catalyzed Hydration [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses (n.d.). Procedure. Retrieved from [Link]

  • Ashenhurst, J. (2013). Hydroboration of Alkenes. Master Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Cedran-8-ol using Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for the quantification of Cedran-8-ol, a naturally occurring sesquiterpene alcohol, in various matrices. Cedran-8-ol is a significant component in essential oils, particularly from cedarwood, and is widely utilized in the fragrance, cosmetic, and potentially pharmaceutical industries.[1][2] Accurate and reliable quantification is critical for quality control, formulation development, and scientific research. This guide details a robust method using Gas Chromatography with Flame Ionization Detection (GC-FID) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation. The protocols herein are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and trustworthiness of the results.[3][4]

Introduction: The Analytical Imperative for Cedran-8-ol

Cedran-8-ol (also known as Cedrol) is a tricyclic sesquiterpene alcohol (C₁₅H₂₆O) valued for its characteristic woody aroma.[1][5] It is a major constituent of cedarwood oil and is found in various other plants.[2][6] Beyond its olfactory properties, Cedran-8-ol has been investigated for various biological activities, making its precise measurement crucial for ensuring product consistency, efficacy, and safety in regulated industries.

The volatile nature of sesquiterpenoids like Cedran-8-ol makes Gas Chromatography (GC) the ideal analytical technique.[7][8] This document presents a detailed methodology that prioritizes accuracy, precision, and robustness, providing researchers and drug development professionals with a reliable framework for their analytical needs.

Physicochemical Properties of Cedran-8-ol

A thorough understanding of the analyte's properties is fundamental to method development. Key properties of Cedran-8-ol are summarized below, which dictate the choice of solvents, extraction techniques, and chromatographic conditions.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₆O[1]
Molecular Weight 222.37 g/mol [1][6]
Appearance White crystalline solid or pale yellow viscous liquid[6][9]
Melting Point 55 - 87 °C[1][6][9]
Boiling Point 273 - 286 °C[6][9]
Solubility Soluble in ethanol, oils, and benzyl benzoate.[6][9][10]
Vapor Pressure 0.001 mmHg at 25°C[9]

The high boiling point and thermal stability of Cedran-8-ol, combined with its volatility, make it an excellent candidate for GC analysis without the need for derivatization. Its solubility in ethanol provides a convenient and safe solvent for preparing standards and sample extracts.

Analytical Strategy: A Validated Chromatographic Approach

Our strategy employs two complementary GC techniques:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): For robust and precise quantification. The FID detector offers excellent linearity and sensitivity for hydrocarbons, making it the gold standard for quantifying terpenes.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For unambiguous identification and confirmation. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, ensuring analytical specificity.[5][6]

The entire analytical procedure is built upon a foundation of method validation, ensuring the generated data is fit for its intended purpose, as mandated by regulatory bodies and good scientific practice.[4]

Logical Workflow for Cedran-8-ol Analysis

The following diagram outlines the comprehensive workflow from sample receipt to final data reporting.

G Figure 1: Overall Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation (ICH Q2 R2) cluster_reporting Data Processing & Reporting Sample Matrix Sample (e.g., Essential Oil, Tincture) Solvent Solvent Extraction (e.g., Ethanol) Sample->Solvent Standard Cedran-8-ol Reference Standard Dilution Serial Dilution & Internal Standard Spiking Standard->Dilution Solvent->Dilution GCFID Quantification by GC-FID Dilution->GCFID GCMS Confirmation by GC-MS Dilution->GCMS Validation Specificity, Linearity, Accuracy, Precision, Range, Robustness GCFID->Validation Quant Calculate Concentration GCFID->Quant GCMS->Quant Identity Confirmed Report Generate Report Quant->Report G Figure 2: ICH Q2(R2) Validation Workflow Start Define Analytical Target Profile (ATP) Specificity Specificity (Peak Purity, MS Confirmation) Start->Specificity Linearity Linearity & Range (5 levels, r² ≥ 0.99) Specificity->Linearity Accuracy Accuracy (Spike Recovery, 3 levels, 9 reps) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LODLOQ LOD & LOQ (Signal-to-Noise or Slope) Precision->LODLOQ Robustness Robustness (Vary Flow, Temp, etc.) LODLOQ->Robustness End Method is Validated Robustness->End

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Application Note: High-Confidence Identification and Quantification of Cedran-8-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the analysis of Cedran-8-ol, a tricyclic sesquiterpene alcohol, using Gas Chromatography-Mass Spectrometry (GC-MS). Cedran-8-ol, also known as Cedrol, is a significant component of cedarwood essential oil and is widely utilized in the fragrance and cosmetics industries for its characteristic woody aroma.[1][2] Its accurate identification and quantification are crucial for quality control, formulation development, and scientific research. This document provides a comprehensive methodology, including sample preparation, optimized GC-MS parameters, and data analysis strategies, designed for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction: The Analytical Imperative for Cedran-8-ol

Cedran-8-ol (C₁₅H₂₆O, Molar Mass: 222.37 g/mol ) is a naturally occurring sesquiterpenoid found in the essential oils of various conifers, particularly those of the Cupressus (cypress) and Juniperus (juniper) genera.[1] Beyond its aromatic properties, Cedran-8-ol and related compounds have been noted for their potential bioactive properties, including antiseptic, anti-inflammatory, and sedative effects, making them of interest in pharmaceutical and ethnobotanical research.[1]

The structural complexity and the presence of isomers and related sesquiterpenoids in natural extracts necessitate a highly selective and sensitive analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like Cedran-8-ol.[3][4] Its ability to separate complex mixtures and provide structural information through mass fragmentation makes it an indispensable tool for the unambiguous identification and precise quantification of this analyte. This protocol is designed to provide a validated, step-by-step approach to ensure reliable and reproducible results.

Experimental Workflow: A Validated Protocol

The following protocol has been optimized for the analysis of Cedran-8-ol in essential oil matrices or as a purified standard. The causality behind each parameter selection is explained to allow for adaptation to different instrumentation and sample types.

Sample Preparation: Ensuring Volatility and Purity

For the analysis of Cedran-8-ol in a complex matrix such as cedarwood essential oil, a simple dilution is often sufficient. For solid samples or plant tissues, an extraction step is necessary.

Protocol for Liquid Samples (e.g., Essential Oils):

  • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Add a suitable volatile solvent, such as hexane or dichloromethane, to the flask to dissolve the oil.[3]

  • Bring the solution to volume with the solvent and mix thoroughly.

  • Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC-MS analysis.

Protocol for Solid Samples (e.g., Plant Material):

  • Grind the dried plant material to a fine powder.

  • Perform a solvent extraction (e.g., using a Soxhlet apparatus or ultrasonication) with a non-polar solvent like hexane for several hours.

  • Filter the extract to remove any particulate matter.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Dilute the extract to a suitable concentration with the same solvent before injection.

Causality: The choice of a volatile, non-polar solvent is critical to ensure compatibility with the GC system and to efficiently extract the non-polar Cedran-8-ol. Dilution is necessary to prevent column overloading and saturation of the detector.

GC-MS Instrumentation and Optimized Parameters

The following parameters are recommended for a standard GC-MS system.

Parameter Value Justification
Gas Chromatograph
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar (5% phenyl)-methylpolysiloxane stationary phase provides excellent separation of sesquiterpenoids based on their boiling points and slight polarity differences.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of Cedran-8-ol without thermal degradation.
Injection Mode Split (1:50 ratio)Prevents column overloading when analyzing concentrated samples like essential oils. A splitless injection may be used for trace analysis.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium (99.999% purity)An inert carrier gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)An optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program Initial: 60 °C, hold 2 min; Ramp: 10 °C/min to 240 °C; Hold: 5 minThis temperature program allows for the separation of more volatile components at the beginning of the run and ensures the elution of semi-volatile compounds like Cedran-8-ol in a reasonable timeframe with good peak shape.
Mass Spectrometer
Ionization Mode Electron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVThe standard energy for EI, which generates a consistent and extensive fragmentation pattern.
Mass Range m/z 40-550A wide enough range to capture the molecular ion and all significant fragment ions of Cedran-8-ol and other potential components.
Ion Source Temp. 230 °CMaintains the analyte in the gas phase and prevents contamination.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and the MS.
Data Acquisition and Analysis

Acquire the data in full scan mode to obtain complete mass spectra for identification. For quantification, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity and selectivity.

Identification:

  • Retention Time (RT): Compare the retention time of the peak of interest with that of a certified Cedran-8-ol standard.

  • Kovats Retention Index (RI): Calculate the RI using a series of n-alkane standards. The RI of Cedran-8-ol on a standard non-polar column is typically in the range of 1590-1630.

  • Mass Spectrum: Compare the acquired mass spectrum with a reference spectrum from an authoritative database such as the NIST/EPA/NIH Mass Spectral Library.[5][6]

Quantification:

  • An external standard calibration curve should be prepared using a certified reference standard of Cedran-8-ol at a minimum of five concentration levels.

  • The peak area of a characteristic, abundant, and interference-free ion is plotted against the concentration.

Expected Results and Interpretation

Chromatographic Profile

Under the specified GC conditions, Cedran-8-ol is expected to elute as a sharp, symmetrical peak. Its retention time will be dependent on the specific column and instrument but can be reliably confirmed using a standard and by calculating the Kovats Retention Index.

Mass Spectrum and Fragmentation Pathway

The electron ionization mass spectrum of Cedran-8-ol is characterized by a series of specific fragment ions. While the molecular ion peak (M⁺) at m/z 222 may be of low intensity or absent, characteristic fragment ions are consistently observed.[5]

m/z Relative Intensity Proposed Fragment Significance
222Low[C₁₅H₂₆O]⁺Molecular Ion (M⁺)
207Moderate[M - CH₃]⁺Loss of a methyl group
204Low[M - H₂O]⁺Loss of water
150High[C₁₁H₁₈]⁺Characteristic fragment
95High[C₇H₁₁]⁺Common sesquiterpene fragment
43High[C₃H₇]⁺Alkyl fragment

Data derived from the NIST Chemistry WebBook.[5]

The fragmentation of Cedran-8-ol in the ion source is a predictable process that provides a structural fingerprint. The initial ionization event creates an unstable molecular ion. This ion then undergoes a series of bond cleavages and rearrangements to produce more stable fragment ions.

fragmentation Cedran-8-ol (m/z 222) Cedran-8-ol (m/z 222) Loss of H₂O (m/z 204) Loss of H₂O (m/z 204) Cedran-8-ol (m/z 222)->Loss of H₂O (m/z 204) - H₂O Loss of CH₃ (m/z 207) Loss of CH₃ (m/z 207) Cedran-8-ol (m/z 222)->Loss of CH₃ (m/z 207) - CH₃ Further Fragmentation (m/z 150, 95, 43) Further Fragmentation (m/z 150, 95, 43) Loss of H₂O (m/z 204)->Further Fragmentation (m/z 150, 95, 43) Loss of CH₃ (m/z 207)->Further Fragmentation (m/z 150, 95, 43)

Caption: Proposed fragmentation pathway of Cedran-8-ol under electron ionization.

Conclusion: A Framework for Confident Analysis

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of Cedran-8-ol. By adhering to the detailed steps for sample preparation, utilizing the optimized instrument parameters, and understanding the principles of data interpretation, researchers can achieve high-confidence identification and accurate quantification of this important sesquiterpene alcohol. The self-validating nature of this protocol, which combines retention time, Kovats index, and mass spectral matching, ensures the trustworthiness and reproducibility of the analytical results.

References

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  • MDPI. (n.d.). Determination of the Volatile Composition in Essential Oil of Descurainia sophia (L.) Webb ex Prantl (Flixweed) by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

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Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Cedran-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Cedran-8-ol, a sesquiterpene alcohol of significant interest in the fragrance, cosmetics, and pharmaceutical industries. Recognizing the unique analytical challenges posed by Cedran-8-ol, particularly its lack of a strong UV chromophore, this document emphasizes the principles of rational method development. It offers a thorough exploration of stationary phase selection, mobile phase optimization, and, critically, the application of universal detection methods such as Evaporative Light Scattering Detection (ELSD). Furthermore, this guide addresses the chiral nature of Cedran-8-ol, presenting strategies for enantioselective separations. Detailed, step-by-step protocols for both achiral and chiral analyses are provided, alongside a comprehensive section on method validation in accordance with ICH Q2(R1) guidelines.

Introduction to Cedran-8-ol and Analytical Imperatives

Cedran-8-ol, commonly known as cedrol, is a naturally occurring tricyclic sesquiterpene alcohol. It is a major constituent of the essential oils of conifers, such as cedar and juniper.[1][2] Its characteristic woody aroma has led to its extensive use in perfumery and cosmetics.[3][4] Beyond its olfactory properties, Cedran-8-ol has garnered attention for its potential biological activities, including anti-inflammatory and sedative effects.[5]

Accurate and robust analytical methods are paramount for the quality control of raw materials, formulation development, and stability testing of products containing Cedran-8-ol. While gas chromatography (GC) has traditionally been employed for its analysis, HPLC offers distinct advantages, particularly for less volatile derivatives and for preparative scale purification without the need for high temperatures that could lead to degradation.

The primary analytical challenge in the HPLC of Cedran-8-ol lies in its chemical structure. As a saturated alcohol, it lacks a significant chromophore, rendering detection by standard UV-Vis spectrophotometry inefficient and insensitive.[6] This necessitates the use of universal detection techniques.

The Challenge of Detection: Overcoming the Lack of a Chromophore

The efficacy of UV-Vis detection in HPLC is contingent on the presence of a chromophore within the analyte molecule—typically an aromatic ring or a system of conjugated double bonds—that absorbs light at a specific wavelength. Cedran-8-ol (C₁₅H₂₆O) possesses a saturated tricyclic alkane skeleton with a hydroxyl group, which does not absorb significantly in the typical UV range (200-400 nm).

Therefore, alternative detection methods are essential for sensitive and reliable quantification.

  • Evaporative Light Scattering Detection (ELSD): This is a highly suitable technique for non-volatile analytes that lack a chromophore.[7][8] The HPLC eluent is nebulized, and the mobile phase is evaporated, leaving behind fine particles of the analyte. These particles scatter a beam of light, and the scattered light is detected. The response is proportional to the mass of the analyte. A key advantage of ELSD is its compatibility with gradient elution, which is often necessary for resolving complex mixtures.[9]

  • Charged Aerosol Detection (CAD): Similar to ELSD, CAD is a universal detector that is not dependent on the optical properties of the analyte. It offers high sensitivity and a consistent response for non-volatile analytes.[10]

  • Refractive Index (RI) Detection: While RI detection can be used for non-chromophoric compounds, it suffers from lower sensitivity compared to ELSD and CAD and is incompatible with gradient elution, severely limiting its utility in method development.[11][12]

  • Mass Spectrometry (MS): HPLC coupled with MS provides high sensitivity and selectivity and can confirm the identity of the analyte based on its mass-to-charge ratio. This is a powerful but also more complex and expensive option.

For the protocols outlined in this guide, ELSD is the recommended detector due to its robustness, universality, and compatibility with gradient elution.

HPLC Method Development for Achiral Analysis of Cedran-8-ol

The goal of the achiral analysis is to quantify the total amount of Cedran-8-ol in a sample and to separate it from other related substances or impurities.

Rationale for Column and Mobile Phase Selection
  • Stationary Phase: A reversed-phase C18 (octadecylsilane) column is the recommended starting point. Cedran-8-ol is a relatively non-polar molecule (XLogP3 ≈ 3.9), and a C18 stationary phase will provide good retention and separation based on hydrophobicity.[5] For analytes with subtle differences in polarity, a C30 column can offer enhanced shape selectivity.[10]

  • Mobile Phase: A binary mobile phase system consisting of water and an organic modifier (acetonitrile or methanol) is appropriate. Acetonitrile is often preferred for its lower viscosity and UV cutoff, although the latter is not a concern with ELSD. A gradient elution, starting with a higher proportion of water and increasing the organic modifier concentration, will be effective in eluting Cedran-8-ol while also separating it from more polar and more non-polar impurities.

Experimental Workflow for Achiral HPLC-ELSD Analysis

Achiral HPLC-ELSD Workflow cluster_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Analysis Sample Sample containing Cedran-8-ol Dissolve Dissolve in appropriate solvent (e.g., Methanol or Acetonitrile) Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter HPLC Inject onto HPLC system Filter->HPLC Separation Separation on C18 column with Water/Acetonitrile gradient HPLC->Separation Detection Detection by ELSD Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Cedran-8-ol peak area Chromatogram->Quantification

Caption: Workflow for Achiral Analysis of Cedran-8-ol by HPLC-ELSD.

Detailed Protocol for Achiral Analysis

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, methanol, and water

  • Cedran-8-ol reference standard

  • 0.45 µm syringe filters

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B in 15 min, hold at 100% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
ELSD Nebulizer Temp. 40 °C
ELSD Evaporator Temp. 60 °C
ELSD Gas Flow 1.5 L/min (Nitrogen)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the Cedran-8-ol reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing Cedran-8-ol in methanol to achieve an expected concentration within the range of the working standards. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase composition for at least 15 minutes. Inject the standards and samples.

  • Quantification: Identify the Cedran-8-ol peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the standards. Determine the concentration of Cedran-8-ol in the sample from the calibration curve.

Chiral Separation of Cedran-8-ol Enantiomers

Cedran-8-ol possesses multiple chiral centers, making the separation of its enantiomers and diastereomers important for stereospecific synthesis and biological activity studies. Chiral HPLC is the most effective technique for this purpose.[13]

Principles of Chiral Separation

Chiral separation in HPLC is achieved by creating a chiral environment in which the enantiomers form transient diastereomeric complexes with a chiral selector. This can be accomplished by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The use of CSPs is the more common and generally more robust approach.[14][15]

Chiral Separation Principle cluster_enantiomers Enantiomers cluster_complexes Transient Diastereomeric Complexes R_Enantiomer R-Cedran-8-ol CSP Chiral Stationary Phase (CSP) R_Enantiomer->CSP S_Enantiomer S-Cedran-8-ol S_Enantiomer->CSP R_Complex CSP-R-Cedran-8-ol (e.g., more stable) CSP->R_Complex S_Complex CSP-S-Cedran-8-ol (e.g., less stable) CSP->S_Complex Separation Differential Retention & Separation R_Complex->Separation S_Complex->Separation

Caption: Principle of Chiral Separation using a Chiral Stationary Phase.

Selection of a Chiral Stationary Phase (CSP)

The selection of the appropriate CSP is crucial and often empirical. For a compound like Cedran-8-ol, polysaccharide-based CSPs are a promising starting point.

  • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are highly versatile and effective for a wide range of chiral compounds, including alcohols.[16] They can be used in normal-phase, reversed-phase, and polar organic modes.

Protocol for Chiral Analysis

Instrumentation and Materials:

  • HPLC system as described for achiral analysis

  • ELSD or UV detector (if a derivative with a chromophore is made)

  • Chiral stationary phase (e.g., cellulose or amylose-based, 4.6 x 250 mm, 5 µm)

  • HPLC-grade n-hexane, isopropanol (IPA), and ethanol

Chromatographic Conditions (Normal-Phase):

ParameterRecommended Setting
Column Polysaccharide-based CSP
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection ELSD (settings as per achiral method)

Procedure:

  • Method Scouting: Screen different polysaccharide-based CSPs and vary the ratio of n-hexane to the alcohol modifier (IPA or ethanol) to optimize the separation (resolution) of the enantiomers.

  • Sample Preparation: Dissolve the racemic Cedran-8-ol sample in the mobile phase.

  • Analysis: Inject the sample and identify the peaks corresponding to the different enantiomers/diastereomers.

Method Validation

Any new analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][17]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the Cedran-8-ol peak from other impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

The HPLC analysis of Cedran-8-ol presents a unique challenge due to its lack of a UV chromophore. This guide has detailed a systematic approach to developing a robust HPLC method by leveraging universal detectors, specifically the Evaporative Light Scattering Detector. A reversed-phase method using a C18 column with a water/acetonitrile gradient is recommended for achiral analysis. For the separation of stereoisomers, a normal-phase method with a polysaccharide-based chiral stationary phase is proposed. The provided protocols, along with the framework for method validation, offer a comprehensive resource for researchers, scientists, and drug development professionals to accurately and reliably analyze Cedran-8-ol.

References

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  • FooDB. (2010, April 8). Showing Compound Cedarwood oil alcohols (FDB009127). Retrieved from [Link]

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Application Notes & Protocols: Leveraging the Chiral Scaffold of Cedran-8-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of asymmetric synthesis, the quest for efficient and stereoselective methodologies is paramount for the development of enantiomerically pure pharmaceuticals and bioactive molecules.[1][2][3][4][5] Naturally occurring chiral molecules, such as terpenes, offer a rich source of stereochemically defined scaffolds that can be employed as chiral building blocks.[1][6][7][8] This guide delves into the potential of Cedran-8-ol, a sesquiterpenoid alcohol derived from cedarwood oil, as a versatile chiral starting material.[9][10][11] While its direct application is not as extensively documented as other terpene derivatives, its rigid tricyclic framework and defined stereocenters present a compelling platform for the synthesis of complex chiral molecules.[9] These notes provide a conceptual and practical framework for researchers, scientists, and drug development professionals to harness the synthetic utility of Cedran-8-ol, offering detailed protocols for its derivatization and application in stereoselective transformations.

Introduction: The Strategic Value of Terpene-Derived Chiral Building Blocks

The pharmaceutical industry's demand for single-enantiomer drugs has driven significant innovation in asymmetric synthesis.[4][12][13] Chiral building blocks, derived from the "chiral pool," provide an economical and efficient route to enantiomerically pure compounds by transferring their inherent chirality to new molecules.[1][12][14][15] Terpenes, a diverse class of natural products, are particularly attractive due to their structural complexity, rigidity, and ready availability.[6][7][8] Compounds like camphor and pinene have been successfully used to develop chiral auxiliaries that direct the stereochemical outcome of a wide range of reactions.[7][8]

Cedran-8-ol, also known as cedrol, is a tricyclic sesquiterpene alcohol with a well-defined stereochemistry.[10][16] Its rigid carbon skeleton minimizes conformational flexibility, which is a desirable trait for a chiral directing group as it can lead to more predictable stereochemical outcomes in asymmetric reactions.[17] The tertiary alcohol at the C-8 position serves as a key functional handle for derivatization, allowing for the attachment of various substrates and reagents.

Core Principles: Asymmetric Induction with a Cedran-8-ol Scaffold

The central concept behind using Cedran-8-ol as a chiral building block is asymmetric induction , where the chiral center(s) of the cedranol moiety influence the formation of new stereocenters in a predictable manner.[17] This is typically achieved by temporarily attaching the cedranol scaffold to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the chiral auxiliary.

The steric bulk of the tricyclic cedrane framework is expected to effectively shield one face of the reactive center of an attached substrate, forcing an incoming reagent to approach from the less hindered face. This principle is fundamental to the design of stereoselective reactions.[17][18]

G cluster_0 Asymmetric Induction Workflow Cedranol Cedran-8-ol (Chiral Building Block) Chiral_Ester Chiral Ester (Cedranol-Substrate Adduct) Cedranol->Chiral_Ester Esterification Substrate Prochiral Substrate Substrate->Chiral_Ester Diastereomeric_Product Diastereomerically Enriched Product Chiral_Ester->Diastereomeric_Product Stereoselective Reaction Reagent Reagent Reagent->Diastereomeric_Product Cleavage Cleavage of Chiral Auxiliary Diastereomeric_Product->Cleavage Target_Molecule Enantiomerically Enriched Target Molecule Cleavage->Target_Molecule Recovered_Cedranol Recovered Cedran-8-ol Cleavage->Recovered_Cedranol

Caption: Workflow for Asymmetric Synthesis Using Cedran-8-ol.

Application Note I: Diastereoselective Alkylation of Enolates

A classic application of chiral auxiliaries is in the stereoselective alkylation of enolates.[6] By attaching Cedran-8-ol as a chiral auxiliary to a carboxylic acid, a chiral ester is formed. Deprotonation of this ester generates a chiral enolate, where the bulky cedranol group directs the approach of an electrophile.

Protocol 1: Synthesis of a Chiral Cedranyl Acrylate

This protocol describes the synthesis of a chiral acrylate ester of Cedran-8-ol, which can be a precursor for various stereoselective reactions, including Diels-Alder reactions and conjugate additions.

Materials:

  • (+)-Cedran-8-ol (Cedrol)

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (+)-Cedran-8-ol (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cedranyl acrylate.

Characterization:

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Diastereoselective Alkylation

This protocol outlines a general procedure for the diastereoselective alkylation of a chiral cedranyl ester.

Materials:

  • Chiral cedranyl ester (e.g., cedranyl propionate)

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the chiral cedranyl ester (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) in THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

Application Note II: As a Chiral Building Block for Fragment-Based Drug Discovery

The rigid, three-dimensional structure of Cedran-8-ol makes it an attractive scaffold for fragment-based drug discovery. Derivatization of the cedrane core can generate a library of chiral fragments with diverse functionalities.

G cluster_1 Derivatization of Cedran-8-ol Cedranol Cedran-8-ol Oxidation Oxidation Cedranol->Oxidation Esterification Esterification Cedranol->Esterification Etherification Etherification Cedranol->Etherification Ring_Opening Ring-Opening/ Rearrangement Cedranol->Ring_Opening Cedranone Cedran-8-one Oxidation->Cedranone Cedranyl_Ester Cedranyl Esters Esterification->Cedranyl_Ester Cedranyl_Ethers Cedranyl Ethers Etherification->Cedranyl_Ethers Novel_Scaffolds Novel Chiral Scaffolds Ring_Opening->Novel_Scaffolds

Caption: Potential Derivatization Pathways for Cedran-8-ol.

Protocol 3: Oxidation of Cedran-8-ol to Cedran-8-one

The corresponding ketone, Cedran-8-one, provides a different set of opportunities for stereoselective additions to the carbonyl group.

Materials:

  • (+)-Cedran-8-ol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Dichloromethane (DCM), anhydrous

  • Silica gel

Procedure (using PCC):

  • Suspend PCC (1.5 eq) in anhydrous DCM in a round-bottom flask.

  • Add a solution of (+)-Cedran-8-ol (1.0 eq) in anhydrous DCM to the PCC suspension.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude Cedran-8-one.

  • Purify by column chromatography if necessary.

Data Summary and Expected Outcomes

The success of these proposed applications hinges on the degree of stereoselectivity achieved. The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) will be the key metric for evaluating the utility of Cedran-8-ol as a chiral directing group.

Reaction Type Proposed Substrate Expected Outcome Key Success Factor
Enolate AlkylationChiral Cedranyl EsterHigh diastereoselectivityEffective facial shielding by the cedrane scaffold.
Diels-Alder ReactionCedranyl AcrylateHigh diastereoselectivityRigid conformation of the dienophile.
Conjugate AdditionCedranyl AcrylateHigh diastereoselectivitySteric hindrance directing the nucleophile.
Carbonyl AdditionCedran-8-oneModerate to high diastereoselectivityFacial bias from adjacent stereocenters.

Troubleshooting and Considerations

  • Low Stereoselectivity: If low diastereoselectivity is observed, consider the use of Lewis acids to create a more rigid, chelated transition state. The choice of solvent can also significantly impact stereoselectivity.

  • Cleavage of the Auxiliary: The final step in many of these sequences is the removal of the chiral auxiliary. For ester-linked substrates, standard saponification or reductive cleavage (e.g., with LiAlH4 or DIBAL-H) can be employed. The choice of cleavage conditions should be compatible with the functional groups in the target molecule.

  • Recovery of Cedran-8-ol: An efficient recovery of the chiral auxiliary is crucial for the economic viability of the process. The recovery yield should be optimized during the cleavage and purification steps.

Conclusion

Cedran-8-ol represents a promising yet underutilized chiral building block in asymmetric synthesis. Its rigid, stereochemically rich structure provides a solid foundation for the development of new stereoselective transformations.[9] The conceptual workflows and protocols outlined in these notes are intended to serve as a starting point for researchers to explore the synthetic potential of this readily available natural product. Through systematic investigation and optimization, Cedran-8-ol could become a valuable tool in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and agrochemical industries.

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Application of Cedran-8-ol in fragrance and perfumery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of Cedran-8-ol in the fragrance and perfumery industries, designed for researchers, scientists, and product development professionals. This document provides a comprehensive overview of its chemical properties, olfactory profile, and practical application, supported by detailed analytical and stability testing protocols.

Introduction: The Profile of a Woody Cornerstone

Cedran-8-ol, also widely known by its common synonym (+)-Cedrol, is a tricyclic sesquiterpene alcohol naturally present in the essential oil of conifers, particularly cedar and juniper species.[1][2] Its robust and versatile woody character has established it as a cornerstone ingredient in the perfumer's palette. This guide delineates the scientific framework for its effective application, from initial quality assessment to performance evaluation in finished products.

1.1 Chemical and Physical Identity

A thorough understanding of the physicochemical properties of Cedran-8-ol is fundamental to its handling, formulation, and analysis.

  • Chemical Name: 2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undecan-8-ol[3]

  • Common Synonyms: (+)-Cedrol, α-Cedrol, Cedar Camphor[1][4][5]

  • CAS Registry Number: 77-53-2[5][6][7]

  • Molecular Formula: C₁₅H₂₆O[3][4]

  • Molecular Weight: 222.37 g/mol [3][4][5]

Table 1: Physicochemical Properties of Cedran-8-ol

PropertyValueReference(s)
Appearance White crystalline solid to pale yellow thick liquid[1][3]
Odor Profile Woody, dry, sweet, soft, with cedar-like nuances[3][6][8]
Melting Point 55-87 °C (Varies with purity)[1][3][6]
Boiling Point ~273 °C[1][5]
Solubility Soluble in ethanol and oils; slightly soluble in water[1][9]
Substantivity >400 hours on a smelling strip[8]
Natural Sources Cedarwood oils (Cupressus and Juniperus genera), Origanum onites[2][5]

1.2 Olfactory Profile and Application in Perfumery

Cedran-8-ol is prized for its elegant and persistent woody scent. Its profile is not monolithically "woody" but is characterized by several facets:

  • Primary Character: A clean, dry cedarwood note.

  • Secondary Nuances: Sweet, soft, and slightly earthy undertones.[6]

  • Performance: Due to its low volatility and high molecular weight, it functions as an excellent fixative, anchoring more volatile top and middle notes and extending the longevity of a fragrance composition.[1][9]

Its versatility allows for its use across a wide spectrum of product categories, including fine fragrances, personal care products (soaps, shampoos, lotions), and household items like detergents and air fresheners.[1][3][9] It is a key component in creating woody, oriental, and masculine fragrance types.[1]

Quality Assessment and Analytical Protocols

Ensuring the purity and consistent olfactory quality of Cedran-8-ol is a critical first step in its application. The following protocols provide a framework for comprehensive evaluation.

2.1 Protocol 1: Identity and Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To verify the identity of Cedran-8-ol and quantify its purity by separating it from potential impurities or adulterants. GC-MS is the industry-standard technique for analyzing volatile fragrance compounds.[10][11][12]

Methodology Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Weigh Cedran-8-ol sample B 2. Dilute in appropriate solvent (e.g., Ethanol or Hexane) A->B C 3. Inject diluted sample into GC system B->C D 4. Separation of components on capillary column C->D E 5. Eluted components enter Mass Spectrometer D->E F 6. Ionization and fragmentation of molecules E->F G 7. Detection of fragments based on mass-to-charge ratio F->G H 8. Generate Chromatogram (Retention Time vs. Abundance) G->H I 9. Generate Mass Spectrum for each peak H->I K 11. Calculate purity based on peak area percentage H->K J 10. Compare mass spectrum with reference library (e.g., NIST) I->J

Caption: Workflow for GC-MS analysis of Cedran-8-ol.

Instrumentation and Parameters:

Table 2: Example GC-MS Parameters for Cedran-8-ol Analysis

ParameterSpecificationRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.[13]
MS Detector Agilent 5977C MSD or equivalentOffers high sensitivity for identifying trace-level impurities.[13]
Column HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar columnProvides good resolution for sesquiterpenoids.[13]
Carrier Gas Helium or HydrogenInert gases for carrying the sample through the column.[13]
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program 60 °C (2 min hold), ramp to 280 °C at 5 °C/min, hold for 5 minSeparates compounds based on boiling point and polarity.
Injection Vol. 1 µL (Split ratio 50:1)Prevents column overloading while ensuring detectable signal.
MS Source Temp. 230 °COptimal temperature for electron ionization.
MS Quad Temp. 150 °CMaintains ion trajectory and resolution.
Mass Scan Range 40-400 amuCovers the expected mass fragments of Cedran-8-ol and related compounds.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1% solution (w/v) of the Cedran-8-ol raw material in high-purity ethanol.

  • Instrument Setup: Equilibrate the GC-MS system with the parameters outlined in Table 2.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Acquisition: Initiate the GC-MS run and acquire data for the full duration of the temperature program.

  • Data Analysis:

    • Identify the peak corresponding to Cedran-8-ol based on its retention time.

    • Confirm its identity by matching the acquired mass spectrum against a reference library (e.g., NIST).[4] The molecular ion peak (m/z 222) may be weak or absent; key fragments should be used for identification.

    • Calculate the relative peak area percentage of the Cedran-8-ol peak to determine its purity.

2.2 Protocol 2: Olfactory Profile Evaluation

Objective: To systematically characterize the odor profile of Cedran-8-ol using a trained sensory panel. This ensures consistency and quality beyond simple chemical purity.[14][15]

Methodology Workflow:

Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_data Data Analysis A 1. Prepare 10% solution of Cedran-8-ol in ethanol B 2. Dip smelling strips and allow solvent to evaporate A->B D 4. Panelists evaluate strips at time intervals (T=0, 1h, 4h, 24h) B->D C 3. Select and brief trained sensory panel C->D E 5. Record odor descriptors (e.g., woody, sweet, dry) D->E F 6. Rate intensity of key attributes on a scale (e.g., 1-9) D->F G 7. Consolidate descriptor data from all panelists I 9. Generate odor profile chart and dry-down analysis G->I H 8. Calculate average intensity ratings for each attribute H->I

Caption: Workflow for sensory analysis of Cedran-8-ol.

Step-by-Step Protocol:

  • Panel Selection: Utilize a panel of at least 5-7 individuals trained in sensory evaluation techniques and familiar with woody fragrance descriptors.[16]

  • Sample Preparation: Prepare a 10% solution of Cedran-8-ol in odorless ethanol. Prepare a control sample of a known, high-quality batch for comparison.

  • Evaluation:

    • Dip standard fragrance smelling strips into the solution, ensuring they are submerged to the same depth.

    • Remove the strips and allow the ethanol to evaporate for approximately 30 seconds.

    • Present the coded strips to the panelists in a well-ventilated, odor-neutral room.

  • Data Collection:

    • Panelists should record their impressions at several time points (e.g., immediately, after 1 hour, 4 hours, and 24 hours) to evaluate the "dry-down" or evolution of the scent.

    • Use a standardized form to capture both qualitative descriptors (e.g., cedar, sandalwood, sweet, dusty) and quantitative intensity ratings for key facets.

Application Stability and Performance

The true utility of a fragrance ingredient is determined by its performance and stability within a product matrix. Chemical interactions, pH, and exposure to light and heat can all impact the final odor profile.[17][18]

3.1 Protocol 3: Accelerated Stability Testing in a Cosmetic Emulsion

Objective: To assess the physical and olfactory stability of Cedran-8-ol when incorporated into a representative cosmetic base (o/w lotion) under accelerated aging conditions.[19][20]

Stability_Workflow cluster_prep Formulation cluster_storage Storage Conditions (Accelerated Aging) cluster_analysis Analysis at Time Points (T=0, 4, 8, 12 weeks) A 1. Prepare base lotion (without fragrance) B 2. Prepare test lotion with 0.5% Cedran-8-ol A->B C 3. Package samples in final intended packaging (e.g., glass jars) B->C D 4. Store samples under different conditions for 12 weeks C->D E 5. Evaluate Physical Parameters (Color, pH, Viscosity) D->E F 6. Conduct Olfactory Evaluation (vs. Control) D->F D1 Control: 25°C / 60% RH D2 Accelerated: 40°C / 75% RH D3 Light Exposure: UV cabinet D4 Freeze-Thaw: 3 cycles (-10°C to 25°C) G 7. Document all changes and deviations E->G F->G

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Application Notes & Protocols: A Comprehensive Guide to In Vitro Bioactivity Assessment of Cedran-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cedran-8-ol, a sesquiterpene alcohol also known as Cedrol, is a prominent bioactive compound found in the essential oils of coniferous trees, particularly from the Cupressus and Juniperus genera.[1] Historical and recent studies have indicated a spectrum of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer effects.[1][2][3] This guide provides a series of detailed, validated in vitro protocols designed for researchers, scientists, and drug development professionals to systematically evaluate the primary bioactivities of Cedran-8-ol. The assays detailed herein—cytotoxicity, anti-inflammatory, antimicrobial, and apoptosis induction—form a robust framework for initial screening and mechanistic investigation, providing the foundational data necessary for further preclinical development.

Introduction: The Scientific Rationale for Investigating Cedran-8-ol

Cedran-8-ol is a key constituent of cedarwood oil and has been utilized in traditional medicine for its antiseptic, anti-inflammatory, and sedative properties.[1][2] Modern scientific inquiry aims to validate these traditional uses and uncover novel therapeutic applications. The initial phase of this investigation relies on robust, reproducible, and mechanistically informative in vitro assays. The selection of assays in this guide is based on the most consistently reported activities of Cedran-8-ol and its parent extracts.

The core logic of this testing cascade is to first establish a cytotoxicity profile, which is critical for interpreting any subsequent bioactivity. An effect observed at a highly cytotoxic concentration is likely a non-specific consequence of cell death. Once a non-toxic concentration range is defined, specific bioactivities can be explored. We will focus on three primary areas:

  • Cytotoxicity/Anticancer Potential: To determine the compound's effect on cell viability and proliferation, a cornerstone of anticancer drug discovery.[4][5][6]

  • Anti-inflammatory Activity: To quantify the compound's ability to modulate key inflammatory mediators like nitric oxide (NO) and cytokines.

  • Antimicrobial Efficacy: To determine the compound's potency against common bacterial strains.[7]

This document provides the theoretical basis for each assay, the causality behind specific protocol steps, and detailed methodologies to ensure data integrity and reproducibility.

Foundational Assay: Cytotoxicity and Cell Viability Profiling

Expert Insight: Before assessing any specific bioactivity, it is imperative to determine the concentration-dependent effect of Cedran-8-ol on cell viability. This establishes the therapeutic window and distinguishes targeted biological modulation from non-specific cytotoxicity. The XTT assay is chosen over the traditional MTT assay for its superior workflow efficiency; it produces a water-soluble formazan product, eliminating the need for a separate, error-prone solubilization step.[8][9]

Principle of the XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method for quantifying cellular metabolic activity, which serves as an indicator of cell viability.[8][10][11] In viable cells, mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a water-soluble orange-colored formazan product.[8][10] The intensity of the orange color, measured by absorbance, is directly proportional to the number of metabolically active (living) cells in the well.[8]

Diagram 2.1: XTT Assay Workflow

XTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout seed 1. Seed Cells in 96-well plate (e.g., 1x10^4 cells/well) incubate1 2. Incubate 24h (37°C, 5% CO2) for cell adherence seed->incubate1 treat 3. Treat with Cedran-8-ol (serial dilutions) + Controls incubate1->treat incubate2 4. Incubate for desired period (e.g., 24, 48, 72h) treat->incubate2 add_xtt 5. Add activated XTT reagent to each well incubate2->add_xtt incubate3 6. Incubate 2-4h (37°C, 5% CO2) for color development add_xtt->incubate3 read 7. Measure Absorbance (450-500 nm) incubate3->read

Caption: Workflow for assessing Cedran-8-ol cytotoxicity using the XTT assay.

Protocol: XTT Cell Viability Assay

Materials:

  • Cedran-8-ol (stock solution prepared in DMSO, then diluted in media)

  • Selected cancer cell line (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • XTT Cell Viability Assay Kit (containing XTT reagent and activation reagent)

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (capable of measuring absorbance at 450-500 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a 2X working stock of Cedran-8-ol concentrations by serial dilution in complete culture medium.

    • Controls are critical for validation:

      • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the experiment (e.g., <0.5%).

      • Untreated Control: Wells with cells in medium only (represents 100% viability).

      • Media Blank: Wells with medium only (no cells) to measure background absorbance.

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate Cedran-8-ol dilution or control to each well.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • XTT Reagent Addition:

    • Shortly before the incubation period ends, prepare the activated XTT solution according to the manufacturer's instructions (e.g., mix activation reagent with XTT reagent).

    • Add 50 µL of the activated XTT solution to each well, including controls.[8]

  • Color Development: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. Monitor for the development of an orange color.

  • Absorbance Measurement: Gently shake the plate to ensure a homogenous color distribution. Measure the absorbance at a wavelength between 450-500 nm.[8] A reference wavelength of 630-690 nm should be used to subtract background noise.

Data Analysis:

  • Subtract the absorbance of the media blank from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

  • Plot the % Viability against the log of Cedran-8-ol concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of Cedran-8-ol that inhibits 50% of cell viability).

ParameterDescriptionExample Value
Cell Line Human Lung CarcinomaA549
Seeding Density Cells per well1 x 10⁴
Treatment Time Duration of compound exposure48 hours
IC₅₀ 50% Inhibitory ConcentrationTo be determined

Investigating Anti-Inflammatory Potential

Expert Insight: A key mechanism of inflammation involves the overproduction of mediators like nitric oxide (NO) by macrophages upon stimulation, for instance by lipopolysaccharide (LPS).[12] Therefore, a robust primary screen for anti-inflammatory activity is to measure the ability of Cedran-8-ol to inhibit NO production in LPS-stimulated macrophages. Further investigation can quantify the modulation of pro-inflammatory cytokines like TNF-α and IL-6.

Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: This assay quantifies nitrite (NO₂⁻), a stable and measurable breakdown product of NO, in cell culture supernatants using the Griess reagent. The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the NO concentration. The assay is performed on macrophages (e.g., RAW 264.7 cell line) stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[13]

Diagram 3.1: NO Inhibition Assay Workflow

NO_Workflow cluster_setup Cell Culture & Treatment cluster_griess Griess Reaction & Readout seed 1. Seed RAW 264.7 cells in 96-well plate incubate1 2. Incubate 24h for adherence seed->incubate1 treat 3. Pre-treat with Cedran-8-ol (non-toxic concentrations) incubate1->treat stimulate 4. Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 5. Incubate for 24h stimulate->incubate2 collect 6. Collect 50 µL supernatant incubate2->collect add_griess 7. Add 100 µL Griess Reagent collect->add_griess incubate3 8. Incubate 10 min at RT add_griess->incubate3 read 9. Measure Absorbance (540 nm) incubate3->read

Caption: Workflow for measuring nitric oxide inhibition by Cedran-8-ol.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment:

    • Treat cells with 100 µL of medium containing various non-toxic concentrations of Cedran-8-ol (determined from the XTT assay).

    • Controls:

      • Negative Control: Cells + Medium only.

      • Positive Control: Cells + Medium + LPS (1 µg/mL).

      • Vehicle Control: Cells + Medium + LPS + Vehicle (DMSO).

  • Stimulation: After a 1-hour pre-treatment with Cedran-8-ol, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (NED) to each well and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Data Analysis:

  • Calculate the percentage of NO inhibition using the formula:

    • % Inhibition = [1 - (Absorbance of LPS + Sample / Absorbance of LPS only)] * 100

Protocol: Cytokine Expression Analysis by ELISA

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of a specific protein, such as a cytokine (e.g., TNF-α, IL-6), in a sample.[14] In a sandwich ELISA, the wells of a microplate are coated with a capture antibody specific to the target cytokine. The cell culture supernatant is added, and any cytokine present binds to the antibody. A second, biotin-labeled detection antibody is added, followed by streptavidin-HRP. Finally, a substrate is added that produces a colorimetric signal in proportion to the amount of bound cytokine.[15]

Procedure:

  • Sample Collection: Use the same cell culture supernatants collected from the NO inhibition assay (Step 4).

  • ELISA Protocol: Perform the ELISA for the target cytokines (e.g., TNF-α, IL-6) using commercially available kits. Follow the manufacturer's protocol precisely, which typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubation and washing steps.

    • Adding detection antibody.

    • Incubation and washing steps.

    • Adding streptavidin-HRP.

    • Incubation and washing steps.

    • Adding TMB substrate for color development.

    • Stopping the reaction and reading absorbance (typically at 450 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

    • Use the standard curve to determine the concentration of the cytokine in each sample.

    • Calculate the percentage of cytokine inhibition for each Cedran-8-ol concentration relative to the LPS-only control.

Determining Antimicrobial Efficacy

Expert Insight: The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the potency of an antimicrobial agent.[16] It is defined as the lowest concentration of a compound that prevents the visible growth of a microorganism.[7][17][18] The broth microdilution method is a high-throughput, quantitative, and widely accepted technique for determining MIC values.[16][19]

Protocol: Broth Microdilution MIC Assay

Principle: This method involves challenging a standardized bacterial inoculum with a two-fold serial dilution of Cedran-8-ol in a 96-well microtiter plate.[20] After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration at which no turbidity is observed.

Diagram 4.1: Broth Microdilution Workflow

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution in 96-Well Plate cluster_inoculate Inoculation & Incubation stock 1. Prepare 2X Cedran-8-ol stock solution in broth well1 Well 1 100µL 2X Cmpd + 100µL Broth inoculum 2. Prepare standardized bacterial inoculum (0.5 McFarland) add_inoculum 4. Add 100µL of inoculum to all wells well2 Well 2 100µL Broth well1->well2 Transfer 100µL well3 ... well2->well3 Transfer 100µL well10 Well 10 100µL Broth well3->well10 ... incubate 5. Incubate plate (37°C for 16-20h) add_inoculum->incubate read 6. Read MIC: Lowest concentration with no visible growth incubate->read

Caption: Serial dilution and inoculation steps for the broth microdilution MIC assay.

Procedure:

  • Inoculum Preparation: From a fresh culture plate (18-24 hours old), suspend isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Prepare a starting solution of Cedran-8-ol in MHB at 4X the highest desired final concentration. Add 100 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Controls:

      • Well 11 (Growth Control): 50 µL MHB (no compound).

      • Well 12 (Sterility Control): 100 µL MHB (no compound, no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Cedran-8-ol in which there is no visible growth, compared to the turbid growth control in well 11. The sterility control (well 12) should remain clear.

Advanced Assay: Probing Apoptotic Mechanisms

Expert Insight: If Cedran-8-ol demonstrates significant cytotoxicity against cancer cells, the next logical step is to determine the mechanism of cell death. Apoptosis (programmed cell death) is a preferred mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells.[4][21]

Principle: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can label these early apoptotic cells.[22][23] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA to fluoresce brightly.[21]

Diagram 5.1: Interpreting Annexin V / PI Flow Cytometry Datadot

Apoptosis_Quadrants

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Application Note: Derivatization of Cedran-8-ol for Improved Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Sesquiterpene Scaffold

Cedran-8-ol, a tricyclic sesquiterpene alcohol commonly known as Cedrol, is a major component of cedarwood essential oil.[1][2] This rigid, lipophilic scaffold possesses a unique tertiary alcohol functional group and is known to exhibit a range of modest biological activities, including antifungal, anti-inflammatory, and insecticidal properties.[1][3][4][5] However, its therapeutic potential is often limited by factors such as low potency and poor aqueous solubility.

In drug discovery, the chemical modification of natural products is a cornerstone strategy for enhancing pharmacological profiles. Derivatization of the Cedran-8-ol scaffold aims to address its intrinsic limitations. By modifying the C-8 hydroxyl group, it is possible to modulate key physicochemical properties like lipophilicity, polarity, and steric profile. These changes can, in turn, lead to improved target engagement, enhanced bioavailability, and a broadened spectrum of biological activity. This application note provides a detailed guide for the synthesis of novel Cedran-8-ol derivatives and outlines robust protocols for evaluating their potential as enhanced bioactive agents.

Part I: Synthesis of Cedran-8-ol Derivatives

The primary challenge in derivatizing Cedran-8-ol lies in the sterically hindered and chemically sensitive nature of its tertiary alcohol. Standard protocols, such as Fischer esterification, are often ineffective and can lead to undesired side reactions, most notably dehydration to form cedrene under acidic conditions.[6] Therefore, milder and more specific synthetic methodologies are required. Here, we present protocols for two distinct derivatization pathways: esterification and etherification.

Protocol: Esterification via Acyl Chloride Intermediate

Rationale: This method circumvents the need for strong acids, thereby preserving the integrity of the tertiary alcohol. The reaction of an acyl chloride with the alcohol in the presence of a non-nucleophilic base like pyridine proceeds under mild conditions to yield the target ester. The base serves to neutralize the HCl generated during the reaction, driving it to completion.

Materials:

  • Cedran-8-ol (Cedrol)

  • Acetyl chloride (or other acyl chlorides, e.g., Benzoyl chloride)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cedran-8-ol (1.0 eq) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product (e.g., Cedranyl Acetate) by flash column chromatography on silica gel to obtain the pure ester.

Protocol: Etherification via Iron(III)-Catalyzed Dehydration

Rationale: Recent advances have shown that certain Lewis acids can effectively catalyze the dehydrative etherification of alcohols under mild conditions. Iron(III) triflate is a particularly attractive catalyst as it is inexpensive, environmentally benign, and has demonstrated efficacy in coupling tertiary alcohols with primary alcohols, minimizing the competing elimination reaction.[7][8]

Materials:

  • Cedran-8-ol (Cedrol)

  • Primary alcohol (e.g., Benzyl alcohol, 1.0 eq)

  • Iron(III) triflate [Fe(OTf)₃] (5 mol%)

  • Ammonium chloride [NH₄Cl] (5 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry vial, add Cedran-8-ol (1.0 eq), the primary alcohol (1.0 eq), Fe(OTf)₃ (0.05 eq), and NH₄Cl (0.05 eq).

  • Solvent Addition: Add anhydrous DCM to the vial.

  • Reaction Progression: Seal the vial and heat the reaction mixture to 45 °C. Stir for 24-48 hours, monitoring by TLC.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture through a short pad of silica gel to remove the catalyst, eluting with DCM.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product (e.g., Benzyl Cedranyl Ether) by flash column chromatography to yield the pure ether.

G cluster_synthesis Synthesis Workflow cluster_analysis Analysis & Bioassay Cedranol Cedran-8-ol Reaction Controlled Reaction (Esterification / Etherification) Cedranol->Reaction Reagents Derivatization Reagents (e.g., Acyl Chloride / Primary Alcohol) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Derivative Pure Derivative (Ester or Ether) Purify->Derivative Structure Structural Verification (NMR, MS) Derivative->Structure Bioassay Bioactivity Screening (Antimicrobial, Anti-inflammatory) Derivative->Bioassay Data Data Analysis (MIC, IC50) Bioassay->Data

Caption: General workflow for synthesis and evaluation of Cedran-8-ol derivatives.

Part II: Biological Evaluation of Cedran-8-ol Derivatives

After successful synthesis and purification, the new derivatives must be evaluated to determine if the chemical modifications have resulted in improved biological activity. A tiered screening approach, starting with antimicrobial and anti-inflammatory assays, balanced with cytotoxicity profiling, is recommended.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[9] It is a standard technique for assessing the potency of new antimicrobial agents.[10]

Materials:

  • Test compounds (Cedran-8-ol and derivatives) dissolved in Dimethyl Sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1 x 10⁸ CFU/mL)

Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of MHB to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution (e.g., at 2000 µg/mL) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient.

  • Controls: Include a positive control (a known antibiotic), a negative control (MHB only), and a vehicle control (DMSO at the highest concentration used).

  • Inoculation: Dilute the standardized bacterial inoculum and add 50 µL to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol: In Vitro Anti-inflammatory Assay

Rationale: This assay uses a macrophage cell line to model the inflammatory response in vitro. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation, stimulating macrophages to produce pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[11][12] The ability of the test compounds to inhibit TNF-α production is a key indicator of anti-inflammatory activity.[13]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM culture medium with 10% Fetal Bovine Serum (FBS)

  • LPS from E. coli

  • Test compounds dissolved in DMSO

  • TNF-α ELISA kit

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (prepared by serial dilution) for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only treated control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).

Protocol: Cytotoxicity Assessment (MTT Assay)

Rationale: It is crucial to determine if the observed bioactivity is a specific effect or simply a result of the compound being toxic to the cells. The MTT assay is a standard colorimetric method to assess cell viability.[14][15] Metabolically active cells with functional mitochondria reduce the yellow MTT reagent to a purple formazan product, the amount of which is proportional to the number of viable cells.[16]

Materials:

  • Cells (same line as used in the bioactivity assay, e.g., RAW 264.7)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds for the same duration as the bioactivity assay (e.g., 24 hours).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

path cluster_nuc Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK NFkB NF-κB Activation IKK->NFkB Nucleus Nucleus NFkB->Nucleus TNFa TNF-α Gene Transcription Nucleus->TNFa Release TNF-α Release TNFa->Release Inhibit Cedran-8-ol Derivative Inhibit->IKK  Hypothesized  Inhibition

Caption: Simplified LPS-induced inflammatory pathway and a potential point of inhibition.

Part III: Data Interpretation and Analysis

The derivatization strategy's success is determined by comparing the bioactivity and toxicity of the derivatives to the parent Cedran-8-ol compound. All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Comparative Antimicrobial Activity

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Cedran-8-ol> 256> 256
Cedranyl Acetate64128
Benzyl Cedranyl Ether128256
Ampicillin (Control)0.54

Table 2: Hypothetical Comparative Anti-inflammatory and Cytotoxic Activity

CompoundAnti-inflammatory IC₅₀ (µM) (TNF-α Inhibition)Cytotoxicity CC₅₀ (µM) (MTT Assay on RAW 264.7)Selectivity Index (SI = CC₅₀/IC₅₀)
Cedran-8-ol85> 200> 2.4
Cedranyl Acetate1518012.0
Benzyl Cedranyl Ether421553.7
Dexamethasone (Control)0.1> 100> 1000

Analysis: From the hypothetical data, esterification to Cedranyl Acetate markedly improved both antimicrobial and anti-inflammatory activity compared to the parent compound. Importantly, its cytotoxicity remained low, resulting in a favorable Selectivity Index (SI) of 12.0. An SI greater than 10 is often considered a promising result in early-stage screening, indicating that the observed anti-inflammatory effect is not merely a consequence of cell death. The ether derivative showed a moderate improvement. These results would validate the derivatization approach, particularly esterification, as a successful strategy for enhancing the bioactivity of the Cedran-8-ol scaffold.

Conclusion

This application note details a systematic approach for the chemical derivatization of Cedran-8-ol and the subsequent evaluation of its new analogues. By employing synthetic methods that respect the constraints of a tertiary alcohol, such as esterification via an acyl chloride intermediate, it is possible to generate novel compounds. The outlined protocols for antimicrobial, anti-inflammatory, and cytotoxicity testing provide a robust framework for identifying derivatives with significantly enhanced potency and a desirable safety profile. This integrated strategy of synthesis and biological screening is fundamental to advancing natural product scaffolds like Cedran-8-ol from simple isolates to promising leads in drug discovery programs.

References

  • Cedrol - Wikipedia. Wikipedia. Available from: [Link]

  • Rapid screening of the antimicrobial activity of extracts and natural products. The Journal of Antibiotics. Available from: [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. National Institutes of Health (NIH). Available from: [Link]

  • Screening methods to determine antibacterial activity of natural products. SciELO. Available from: [Link]

  • Rapid screening of antimicrobial activity of extracts and natural products (PDF). ResearchGate. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Bioactivity of Cedarwood Oil and Cedrol Against Arthropod Pests. Semantic Scholar. Available from: [Link]

  • Cedran-8-ol | C15H26O | CID 522667. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Publications. Available from: [Link]

  • Cedrol | C15H26O | CID 65575. PubChem, National Institutes of Health (NIH). Available from: [Link]

  • Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. PubMed Central, National Institutes of Health (NIH). Available from: [Link]

  • Innate Immunomodulatory Activity of Cedrol, a Component of Essential Oils Isolated from Juniperus Species. PubMed, National Institutes of Health (NIH). Available from: [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches (PDF). ResearchGate. Available from: [Link]

  • Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents (Request PDF). ResearchGate. Available from: [Link]

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  • Acid to Ester - Common Conditions. Organic Chemistry Data. Available from: [Link]

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  • 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]- | C15H26O | CID 6432709. PubChem, National Institutes of Health (NIH). Available from: [Link]

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The Use of Cedran-8-ol as a Standard in Phytochemical Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Cedran-8-ol in Phytochemical Quantification

In the intricate world of phytochemical analysis, the accuracy and reliability of quantitative data are paramount. The complex matrices of plant extracts necessitate the use of well-characterized analytical standards for the unambiguous identification and quantification of individual components. Cedran-8-ol, a naturally occurring tricyclic sesquiterpene alcohol, has emerged as a valuable standard in this domain.[1][2] Its presence in the essential oils of various conifers, such as cedar and juniper, makes it a significant marker compound for the quality control and standardization of these botanical extracts.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Cedran-8-ol as an analytical standard. It offers not just procedural steps but also the underlying scientific rationale, ensuring a robust and validated approach to phytochemical analysis. The protocols herein are designed to be self-validating, incorporating principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[4][5][6]

Physicochemical Properties of Cedran-8-ol

A thorough understanding of the physicochemical properties of a standard is fundamental to its correct handling, storage, and application in analytical methods.

PropertyValueSource
Molecular Formula C₁₅H₂₆O[7][8]
Molar Mass 222.37 g/mol [8]
Appearance White crystals or light yellow viscous liquid[7][8]
Melting Point 86-87 °C[2]
Boiling Point 273 °C[2]
Solubility Soluble in ethanol and oils; slightly soluble in glycol and mineral oil[7][8]
Stability Stable for 1 year from date of purchase as supplied. Solutions in DMSO may be stored at -20°C for up to 3 months.[7]

Protocol 1: Preparation of Cedran-8-ol Standard Stock and Working Solutions

The accuracy of quantitative analysis begins with the precise preparation of standard solutions. The choice of solvent is critical and should be based on the solubility of the analyte and its compatibility with the intended analytical technique (e.g., GC or HPLC). Given Cedran-8-ol's solubility, ethanol or methanol are suitable choices for creating stock solutions.

Rationale for Solvent Selection:

Ethanol and methanol are volatile, which is ideal for gas chromatography as they are easily vaporized in the injector port and will not interfere with the analyte peaks. For High-Performance Liquid Chromatography (HPLC), these solvents are also common constituents of mobile phases.

Step-by-Step Protocol:
  • Standard Procurement: Obtain high-purity (>98%) Cedran-8-ol from a reputable supplier. The certificate of analysis (CoA) should be reviewed for purity and storage recommendations.

  • Preparation of Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Cedran-8-ol standard using an analytical balance.

    • Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of ethanol (or methanol) and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the solution to the 10 mL mark with the same solvent.

    • Stopper the flask and invert it several times to ensure homogeneity. This is your Stock Solution A .

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of Stock Solution A . For example, to prepare a 100 µg/mL working solution, transfer 1 mL of Stock Solution A into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • A typical calibration curve for GC-FID analysis might use concentrations ranging from 1 µg/mL to 100 µg/mL.[2][7]

  • Storage and Stability:

    • Store the stock and working solutions in amber glass vials at 2-8°C to minimize degradation from light and temperature fluctuations.[7]

    • It is recommended to prepare fresh working solutions daily. The stock solution should be monitored for stability, and a fresh stock should be prepared every 1-3 months, depending on observed stability.[7]

Analytical Methodologies

The choice of analytical technique is dictated by the volatility and thermal stability of the analyte. As a sesquiterpene alcohol, Cedran-8-ol is well-suited for analysis by Gas Chromatography. HPLC can also be employed, particularly for less volatile derivatives or when analyzing complex matrices where GC may not provide adequate resolution.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile compounds like terpenes.[7] The flame ionization detector offers excellent sensitivity and a wide linear range.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cedran-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of cedrane sesquiterpenoids, including Cedran-8-ol and its derivatives, presents a formidable challenge for synthetic chemists. These tricyclic structures, with their multiple contiguous chiral centers, are valuable scaffolds in fragrance and pharmaceutical development.[1] However, achieving high yields is often hampered by issues such as low reaction conversion, competing side reactions, and product instability. This guide provides a technical deep-dive into common problems encountered during the synthesis of Cedran-8-ol derivatives, offering troubleshooting strategies and optimized protocols to enhance experimental outcomes.

Frequently Asked Questions (FAQs): General Issues

Q1: My overall yield for a multi-step synthesis of a Cedran-8-ol derivative is consistently below 30%. Where should I start looking for the primary sources of material loss?

This is a common frustration. The most significant yield losses in cedrane synthesis typically occur at two key stages: the oxidation of the cedrene core and the subsequent handling of the tertiary alcohol product (Cedran-8-ol). The tertiary alcohol is highly susceptible to acid-catalyzed dehydration, which can occur during reaction workup or purification, reverting your product back to a mixture of cedrene isomers.[2][3] Secondly, reactions to form the tertiary alcohol, such as Grignard additions to a cedranone precursor, are often incomplete or plagued by side reactions like enolization.[4][5]

A systematic approach is required. First, analyze the purity and yield of each intermediate. This will pinpoint the problematic step. We will address specific troubleshooting for these key transformations in the sections below.

Troubleshooting Guide 1: Oxidation of α-Cedrene

The introduction of the C8-hydroxyl group onto the cedrene scaffold is a critical, and often low-yielding, transformation. Success hinges on controlling both regioselectivity and the extent of oxidation.

Q2: My oxidation of α-cedrene shows very low conversion, and I recover most of my starting material. How can I drive the reaction to completion?

Low conversion is typically a result of insufficient oxidant reactivity or suboptimal reaction conditions.

  • Re-evaluate Your Oxidant: Traditional chromium-based oxidants are often used but come with significant toxicity and disposal issues.[6] For allylic oxidation of α-cedrene, consider alternative methods:

    • Selenium Dioxide (SeO₂): A classic reagent for allylic oxidation. Ensure you are using a catalytic amount with a stoichiometric co-oxidant like tert-butyl hydroperoxide (TBHP) to improve safety and simplify workup.

    • Microbial Oxidation: A highly effective and green alternative involves using specific bacterial strains. For instance, Rhodococcus strains have been shown to catalyze the allylic oxidation of α-cedrene to produce sec-cedrenol with very high yields.[7][8][9] This biocatalytic approach offers exceptional regio- and stereoselectivity that can be difficult to achieve with chemical methods.

  • Optimize Reaction Parameters: Increase reaction time or temperature incrementally. However, be cautious with temperature, as it can promote side reactions. If using a biphasic system, ensure vigorous stirring to maximize interfacial contact.

Q3: My reaction produces a significant amount of the ketone (cedrenone) instead of the desired alcohol (Cedran-8-ol). How do I prevent this over-oxidation?

Over-oxidation occurs when the initially formed alcohol is further oxidized to a ketone. This is especially common with stronger oxidizing agents.

  • Choice of Reagent: The key is to use a reagent system that is selective for the alcohol. Hydroboration-oxidation of α-cedrene is a reliable method to form Cedran-8-ol while avoiding the ketone. This two-step process first adds a borane across the double bond, followed by oxidation with hydrogen peroxide and base, which is not strong enough to oxidize the resulting alcohol.

  • Stoichiometry Control: If using a direct oxidation method, carefully control the stoichiometry of the oxidizing agent. Use no more than 1.0-1.1 equivalents. A slight excess of the substrate (α-cedrene) can help consume the oxidant before it has a chance to react with the product alcohol.

Reagent/MethodTypical Yield (%)SelectivityProsCons
CrO₃ / Pyridine 30-50%ModerateWell-establishedToxic, waste disposal, over-oxidation risk
SeO₂ / TBHP 50-70%Good for allylic oxidationGood yieldsToxic selenium waste
Hydroboration-Oxidation 75-90%Excellent for alcoholHigh yield, avoids ketoneTwo steps, sensitive to moisture
Rhodococcus sp. KSM-7358 >90%ExcellentHigh yield, green, stereospecific[7]Requires fermentation capabilities

Troubleshooting Guide 2: Grignard Reactions with Cedranone Derivatives

The addition of an organometallic reagent to a cedranone precursor is a powerful way to synthesize diverse Cedran-8-ol derivatives. However, the Grignard reaction is notoriously sensitive.[4]

Q4: My Grignard reaction is giving a very poor yield of the tertiary alcohol. What are the most common points of failure?

Low yields in Grignard reactions almost always trace back to one of two root causes: inactivation of the Grignard reagent or a competing side reaction with the ketone.

To diagnose this, follow a logical troubleshooting workflow.

Grignard Troubleshooting start Low Yield in Grignard Reaction check_reagent Is the Grignard Reagent Active? start->check_reagent sub_reagent1 Re-titrate Grignard reagent. Concentration too low? check_reagent->sub_reagent1 Verify Concentration sub_reagent2 Was the reagent prepared in-house? Consider Wurtz coupling or decomposition. check_reagent->sub_reagent2 Verify Quality check_conditions Are Reaction Conditions Optimal? sub_conditions1 Presence of Water? (Glassware, Solvent, Atmosphere) check_conditions->sub_conditions1 check_ketone Is the Ketone Substrate the Issue? sub_ketone1 Is starting ketone recovered after workup? check_ketone->sub_ketone1 sub_reagent1->check_conditions No, concentration is correct sol_reagent1 Adjust stoichiometry based on titration. sub_reagent1->sol_reagent1 Yes sol_reagent2 Use high-quality Mg. Ensure anhydrous conditions during formation. Consider purchasing commercial reagent. sub_reagent2->sol_reagent2 sub_conditions1->check_ketone No, system is dry sol_conditions1 Flame-dry all glassware under vacuum. Use freshly distilled anhydrous solvents. Maintain a strict inert (N₂/Ar) atmosphere. sub_conditions1->sol_conditions1 Yes sol_ketone1 Enolization is likely the dominant pathway. See Q5 for solutions. sub_ketone1->sol_ketone1 Yes end_note If all else fails, consider an alternative nucleophile (e.g., organolithium reagent).

Caption: Competing reaction pathways in the synthesis and workup of Cedran-8-ol derivatives.

Experimental Protocols

Protocol 1: Optimized Grignard Addition to Cedranone

This protocol is designed to minimize side reactions and maximize the yield of the tertiary alcohol.

  • Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser) must be oven-dried at 120 °C for at least 4 hours or flame-dried under high vacuum immediately before use. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Reagent Preparation: Dissolve the cedranone substrate in freshly distilled, anhydrous diethyl ether or THF (approximately 0.2 M concentration) in the reaction flask.

  • Reaction Setup: Equip the flask with a magnetic stirrer and a thermocouple. Cool the solution to -30 °C using a dry ice/acetone bath. [10]4. Grignard Addition: Add the Grignard reagent (1.2 equivalents, previously titrated) to the dropping funnel via cannula. Add the reagent dropwise to the stirred ketone solution over 30-60 minutes, ensuring the internal temperature does not rise above -25 °C.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at -30 °C for 1 hour, then allow it to warm slowly to 0 °C over another hour. [10]Monitor the reaction by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl solution.

  • Workup: See Protocol 2 for the recommended mild workup procedure.

Protocol 2: Mild Workup for Acid-Sensitive Tertiary Alcohols
  • Quenching: Cool the reaction flask to 0 °C in an ice bath. While stirring vigorously, slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent and neutralize the magnesium alkoxide.

  • Extraction: Once the quenching is complete and two clear layers have formed, transfer the mixture to a separatory funnel. Extract the aqueous layer two times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash them once with deionized water, followed by one wash with saturated aqueous NaCl (brine) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 35-40 °C to prevent thermal decomposition.

  • Purification: Purify the crude product via flash column chromatography, vacuum distillation, or recrystallization as appropriate.

References

  • ResearchGate. (n.d.). Total synthesis of cedrane sesquiterpenes.
  • ACS Publications. (2020). Stereoselective Synthesis of a cis-Cedrane-8,9-diol as a Key Intermediate for an Amber Odorant. Organic Process Research & Development.
  • ResearchGate. (n.d.). Bioinspired Divergent Synthesis of Tricyclic Sesquiterpenoids: Cedrane, Angular Triquinane, allo-Cedrane, and Zizaene.
  • ACS Publications. (2011). An Oxidative Dearomatization-Induced [5 + 2] Cascade Enabling the Syntheses of α-Cedrene, α-Pipitzol, and sec-Cedrenol. Journal of the American Chemical Society.
  • ACS Publications. (n.d.). Bioinspired Divergent Synthesis of Tricyclic Sesquiterpenoids: Cedrane, Angular Triquinane, allo-Cedrane, and Zizaene. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Formal Total Synthesis of (±)-α- and β-Cedrene by Preparation of Cedrone.
  • SpringerLink. (n.d.). Dehydration of Cedrol to α-Cedrene Using Copper(II)
  • ResearchGate. (n.d.). Novel Allylic Oxidation of α-Cedrene to sec-Cedrenol by a Rhodococcus Strain.
  • USDA ARS. (n.d.).
  • NIH. (n.d.). Novel Allylic Oxidation of α-Cedrene to sec-Cedrenol by a Rhodococcus Strain - PMC.
  • PubMed. (n.d.). Novel Allylic Oxidation of alpha-Cedrene to sec-Cedrenol by a Rhodococcus Strain.
  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
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  • ChemBK. (2024). cedran-8-ol.
  • NIH. (n.d.). Cedrol | C15H26O | CID 65575 - PubChem.
  • Vulcanchem. (n.d.). Cedran-8-ol - 16230-29-8.
  • PubMed. (2011). An oxidative dearomatization-induced [5 + 2] cascade enabling the syntheses of α-cedrene, α-pipitzol, and sec-cedrenol.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Pure. (n.d.).
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • NIH. (n.d.). Cedran-8-ol | C15H26O | CID 522667 - PubChem.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
  • ResearchGate. (n.d.). Sesquiterpenes from Juniperus thurifera L. Stereochemistry in Unusual Cedrane and Duprezianane Series.
  • PubMed. (2023).
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  • RSC Publishing. (2020).
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Technical Support Center: Troubleshooting Cedran-8-ol Separation in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of Cedran-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you overcome common challenges in your experiments.

Understanding the Molecule: Cedran-8-ol

Cedran-8-ol, also known as Cedrol, is a tricyclic sesquiterpene alcohol with the molecular formula C₁₅H₂₆O.[1] It is a major component of cedarwood oil and is valued for its characteristic woody aroma.[2] Chromatographically, its separation can be challenging due to its volatility, the presence of isomers, and its relatively non-polar nature. This guide will address issues encountered in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Chemical Properties of Cedran-8-ol
PropertyValueSource
Molecular FormulaC₁₅H₂₆O[1]
Molecular Weight222.37 g/mol [1]
Melting Point86-87 °C (pure)
Boiling Point273 °C
SolubilitySoluble in ethanol, oils, and DMSO.

Gas Chromatography (GC) Troubleshooting

GC is the most common technique for the analysis of volatile compounds like Cedran-8-ol, particularly in the context of essential oil analysis.

FAQ 1: I'm seeing poor peak shape (tailing or fronting) for my Cedran-8-ol peak. What are the likely causes and how can I fix it?

Peak tailing or fronting for Cedran-8-ol in GC can be attributed to several factors, often related to analyte interactions with the system or improper method parameters.

Underlying Causes & Solutions:

  • Active Sites in the Inlet or Column: Cedran-8-ol's hydroxyl group can interact with active sites (silanols) in the GC liner or the column itself, leading to peak tailing.

    • Solution: Use a deactivated liner and a high-quality, low-bleed GC column specifically designed for analyzing terpenes or essential oils. If peak shape degrades over time, consider trimming the first few centimeters of the column to remove accumulated non-volatile residues.

  • Improper Column Installation: An incorrect column installation depth in the inlet or detector can cause peak distortion.

    • Solution: Ensure the column is cut cleanly and installed at the correct depth according to your instrument manufacturer's guidelines.

  • Inappropriate Temperature Program: A ramp rate that is too fast or an initial temperature that is too high can lead to poor peak shape.

    • Solution: Start with a lower initial oven temperature to ensure proper focusing of the analyte at the head of the column. A slower temperature ramp can also improve peak symmetry.

  • Sample Overload: Injecting too much sample can saturate the column, resulting in fronting peaks.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

Workflow for Troubleshooting GC Peak Shape

Caption: A logical workflow for diagnosing and resolving poor peak shapes in the GC analysis of Cedran-8-ol.

FAQ 2: I am having trouble separating Cedran-8-ol from its isomer, epicedrol. What column and conditions should I use?

The separation of stereoisomers like Cedran-8-ol and epicedrol can be challenging due to their very similar physical properties.

Key Considerations for Isomer Separation:

  • Column Stationary Phase: A mid-polarity stationary phase, such as one containing a percentage of phenyl or cyanopropyl functional groups, often provides the necessary selectivity for separating terpene isomers. A common choice is a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent). For enhanced selectivity, consider a more polar phase like a polyethylene glycol (WAX) column, but be mindful of potential shifts in elution order.

  • Temperature Program: A slow, controlled temperature ramp is crucial for resolving closely eluting isomers. A starting point could be a ramp of 2-5 °C/min through the elution range of the isomers.

  • Carrier Gas Flow Rate: Operating at the optimal linear velocity for your carrier gas (Helium or Hydrogen) will maximize column efficiency and improve resolution.

Recommended Starting GC-MS Conditions for Isomer Separation:

ParameterRecommended Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 3 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-400 amu

High-Performance Liquid Chromatography (HPLC) Troubleshooting

While GC is more common for Cedran-8-ol, HPLC can be a valuable tool, especially for preparative scale purification or for samples that are not amenable to the high temperatures of GC.

FAQ 3: I want to develop an HPLC method for Cedran-8-ol. Should I use normal-phase or reversed-phase, and what are good starting conditions?

The choice between normal-phase (NP) and reversed-phase (RP) HPLC depends on your sample matrix and separation goals.

  • Reversed-Phase (RP) HPLC: This is generally the more robust and reproducible technique. It is well-suited for separating Cedran-8-ol from more polar impurities.

    • Stationary Phase: A C18 column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used. Due to the non-polar nature of Cedran-8-ol, you will likely need a high percentage of the organic solvent.

  • Normal-Phase (NP) HPLC: This mode can offer better selectivity for non-polar isomers. However, it is more sensitive to water content in the mobile phase, which can affect reproducibility.

    • Stationary Phase: A silica or diol column is commonly used.

    • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethyl acetate.

Recommended Starting HPLC Conditions:

ParameterReversed-Phase (RP)Normal-Phase (NP)
Column C18, 4.6 x 150 mm, 5 µmSilica, 4.6 x 150 mm, 5 µm
Mobile Phase A WaterHexane
Mobile Phase B AcetonitrileIsopropanol
Gradient 80% B to 100% B in 15 min2% B to 10% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nm (low wavelength due to lack of a strong chromophore) or Evaporative Light Scattering Detector (ELSD)UV at 210 nm or ELSD
Method Selection Logic for HPLC

HPLC_Method_Selection Start Start: Develop HPLC Method for Cedran-8-ol Goal What is the primary separation goal? Start->Goal Purification Purification from Polar Impurities Goal->Purification Purity Isomer_Separation Separation of Non-polar Isomers Goal->Isomer_Separation Isomers RP_Path Choose Reversed-Phase (RP) HPLC Purification->RP_Path NP_Path Choose Normal-Phase (NP) HPLC Isomer_Separation->NP_Path RP_Conditions Starting Conditions: - C18 Column - Acetonitrile/Water Mobile Phase RP_Path->RP_Conditions NP_Conditions Starting Conditions: - Silica or Diol Column - Hexane/Isopropanol Mobile Phase NP_Path->NP_Conditions

Caption: Decision tree for selecting the appropriate HPLC mode for Cedran-8-ol separation based on experimental goals.

Chiral Separation of Cedran-8-ol

Cedran-8-ol possesses chiral centers, meaning it can exist as enantiomers. While the separation of these enantiomers may not be a routine requirement, it is crucial in fields such as fragrance research and stereoselective synthesis.

FAQ 4: How can I approach the chiral separation of Cedran-8-ol enantiomers?

Direct chiral separation using a chiral stationary phase (CSP) is the most common and effective method.

Approach for Chiral Method Development:

  • Technique Selection: Both chiral GC and chiral HPLC can be employed. Chiral GC is often preferred for volatile terpenes.

  • Chiral Stationary Phase (CSP) Selection:

    • For Chiral GC: Cyclodextrin-based CSPs are highly effective for separating terpene enantiomers.[3][4] Derivatives such as permethylated or acetylated beta-cyclodextrin are common choices.

    • For Chiral HPLC: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are very versatile and can be used in both normal-phase and reversed-phase modes. Pirkle-type phases can also be effective for chiral alcohols.[5][6]

  • Mobile Phase Optimization (for HPLC):

    • Normal Phase: Typically, a mixture of hexane and a polar modifier like isopropanol or ethanol is used. The type and concentration of the alcohol can significantly impact selectivity.

    • Reversed Phase: A mixture of acetonitrile or methanol with water is used. The addition of a buffer is generally not necessary for neutral compounds like Cedran-8-ol.

  • Temperature Optimization: In both GC and HPLC, temperature can influence chiral recognition. Lowering the temperature often improves resolution, but at the cost of longer analysis times and broader peaks.

It is important to note that chiral method development often requires screening several different CSPs and mobile phases to find the optimal conditions.

References

  • Enantioselective gas chromatographic analysis of monoterpenes in essential oils of the family Myrtaceae. (n.d.). Retrieved from [Link]

  • Beyond Cannabinoids: The Analytical Value of Terpene Chirality in Cannabis. (2023). LCGC International. Retrieved from [Link]

  • Cedar Wood Oil — Analyses and Properties. (2015). ResearchGate. Retrieved from [Link]

  • Enantioselective Tail‐to‐Head Terpene Cyclizations by Optically Active Hexameric Resorcin[2]arene Capsule Derivatives. (2018). Angewandte Chemie International Edition. Retrieved from [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. Retrieved from [Link]

  • Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase Based on Helical Poly(diphenylacetylene) Derivative. (2019). Journal of the Pharmaceutical Society of Japan. Retrieved from [Link]

  • Cedran-8-ol. (n.d.). PubChem. Retrieved from [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2011). Journal of Chromatography A. Retrieved from [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Cedran-8-ol Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cedran-8-ol modifications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for modifying this unique tricyclic sesquiterpene tertiary alcohol. Cedran-8-ol's sterically hindered tertiary hydroxyl group presents specific challenges that require careful consideration of reaction parameters to achieve desired products with high yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the modification of Cedran-8-ol.

Q1: What are the primary challenges when working with Cedran-8-ol?

A1: The principal challenge in modifying Cedran-8-ol stems from its structure as a sterically hindered tertiary alcohol.[1] This leads to several common issues:

  • Low reaction rates: The bulky tricyclic skeleton physically blocks reagents from easily accessing the hydroxyl group, slowing down reactions like esterification and etherification.

  • Elimination side reactions: Under acidic or high-temperature conditions, the tertiary alcohol is prone to dehydration, leading to the formation of undesired alkene byproducts.

  • Rearrangement reactions: Carbocation intermediates, which can form under acidic conditions, may undergo rearrangement to form more stable carbocations, leading to a mixture of products.

Q2: What are the most common modifications performed on Cedran-8-ol?

A2: The most frequent modifications involve the hydroxyl group and include:

  • Esterification: To produce esters like Cedryl Acetate, which is valued in the fragrance industry.[2]

  • Etherification: To generate cedryl ethers, which can alter the molecule's polarity and biological activity.

  • Oxidation: While direct oxidation of the tertiary alcohol is not possible without breaking C-C bonds, modifications to other parts of the cedrane skeleton can be performed, sometimes involving initial dehydration or rearrangement.

Q3: How can I monitor the progress of my reaction with Cedran-8-ol?

A3: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are the most common methods.

  • TLC: Use a suitable solvent system (e.g., hexane:ethyl acetate) to separate the more polar Cedran-8-ol from the less polar product (e.g., Cedryl Acetate). Staining with permanganate or ceric ammonium molybdate can help visualize the spots.

  • GC: Provides quantitative information on the conversion of the starting material and the formation of products and byproducts. A non-polar capillary column is typically suitable for separating these terpenoid compounds.

Section 2: Troubleshooting Guide: Esterification (e.g., Cedryl Acetate Synthesis)

Esterification of the tertiary alcohol in Cedran-8-ol is often challenging due to steric hindrance.[1]

Problem 1: Low or no conversion to the ester.

  • Possible Cause 1: Insufficiently reactive acylating agent.

    • Explanation: Standard Fischer esterification with a carboxylic acid and a catalytic amount of strong acid is often too slow for tertiary alcohols due to steric hindrance.[1][3]

    • Solution: Employ a more reactive acylating agent. Acetic anhydride is commonly used for the synthesis of Cedryl Acetate as it is more electrophilic than acetic acid.[4] For even more challenging esterifications, conversion of the carboxylic acid to an acid chloride is a viable, though more harsh, alternative.[3]

  • Possible Cause 2: Inadequate catalyst or reaction conditions.

    • Explanation: The catalyst may not be strong enough to sufficiently activate the acylating agent, or the temperature may be too low for the sterically hindered reaction to proceed at a reasonable rate.

    • Solution:

      • For reactions with acetic anhydride, a strong acid catalyst like phosphoric acid or sulfuric acid is often necessary.[4]

      • Increase the reaction temperature. For the synthesis of Cedryl Acetate with acetic anhydride, heating to around 80°C is a common practice.[5] However, be cautious of higher temperatures which can promote dehydration.

      • Consider using a Lewis acid catalyst, which can also activate the acylating agent.

  • Possible Cause 3: Presence of water in the reaction mixture.

    • Explanation: Water can hydrolyze the acylating agent (e.g., acetic anhydride) and deactivate acid catalysts, thus inhibiting the esterification reaction.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

Problem 2: Significant formation of alkene byproducts.

  • Possible Cause: Acid-catalyzed dehydration.

    • Explanation: The tertiary alcohol of Cedran-8-ol is susceptible to elimination reactions under strong acidic conditions, especially at elevated temperatures. The protonated hydroxyl group can leave as a water molecule, forming a stable tertiary carbocation which then loses a proton to form an alkene.

    • Solution:

      • Use a milder catalyst: If dehydration is a major issue, consider using a less harsh acid catalyst or a catalyst that does not require high temperatures.

      • Control the temperature: Avoid excessive heating. Monitor the reaction closely and use the lowest temperature that provides a reasonable reaction rate.

      • Alternative methods: For sensitive substrates, consider esterification methods that do not rely on strong acids, such as using dicyclohexylcarbodiimide (DCC) or other coupling agents, although these are more common for primary and secondary alcohols.

Experimental Protocol: Synthesis of Cedryl Acetate

This protocol is a general guideline for the acetylation of Cedran-8-ol.

Materials:

  • Cedran-8-ol

  • Acetic anhydride (excess)

  • Phosphoric acid (85%, catalytic amount)

  • Xylene (solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Cedran-8-ol (1 equivalent) in xylene.

  • Add a catalytic amount of 85% phosphoric acid.

  • Slowly add an excess of acetic anhydride (e.g., 1.5-2 equivalents) to the mixture.

  • Heat the reaction mixture to approximately 80°C and maintain for several hours (e.g., 4-20 hours). Monitor the reaction progress by TLC or GC.[4][5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add water to quench the excess acetic anhydride. Caution: This reaction is exothermic.

  • Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional vacuum distillation to obtain pure Cedryl Acetate.[4]

Troubleshooting Workflow for Low Yield in Cedryl Acetate Synthesis

G start Low Yield of Cedryl Acetate check_conversion Check TLC/GC for Starting Material start->check_conversion high_sm High Amount of Starting Material Remaining check_conversion->high_sm Yes low_sm Low Amount of Starting Material Remaining check_conversion->low_sm No cause_incomplete Incomplete Reaction high_sm->cause_incomplete cause_side_reactions Side Reactions or Product Loss low_sm->cause_side_reactions solution_incomplete1 Increase Reaction Time cause_incomplete->solution_incomplete1 solution_incomplete2 Increase Temperature (cautiously) cause_incomplete->solution_incomplete2 solution_incomplete3 Use More Reactive Acylating Agent (e.g., Acid Chloride) cause_incomplete->solution_incomplete3 check_byproducts Analyze Byproducts (GC-MS) cause_side_reactions->check_byproducts dehydration_product Dehydration Product (Alkene) Detected check_byproducts->dehydration_product Yes other_byproducts Other/Unknown Byproducts check_byproducts->other_byproducts No solution_dehydration1 Use Milder Acid Catalyst dehydration_product->solution_dehydration1 solution_dehydration2 Lower Reaction Temperature dehydration_product->solution_dehydration2 workup_issue Check Workup Procedure other_byproducts->workup_issue solution_workup Optimize Extraction and Purification workup_issue->solution_workup

Caption: A logical workflow for diagnosing and resolving low yield issues in Cedryl Acetate synthesis.

Section 3: Troubleshooting Guide: Etherification

The synthesis of ethers from tertiary alcohols like Cedran-8-ol is challenging and often requires specific strategies to avoid elimination reactions.

Problem 1: Predominant formation of alkene instead of ether.

  • Possible Cause: SN1 reaction conditions favoring elimination.

    • Explanation: Classic acid-catalyzed ether synthesis from two alcohols often proceeds via an SN1-like mechanism for tertiary alcohols.[6] The formation of a tertiary carbocation intermediate is followed by either nucleophilic attack by another alcohol molecule (to form the ether) or elimination of a proton (to form an alkene). Due to the steric hindrance around the Cedran-8-ol hydroxyl group, the elimination pathway (E1) is often kinetically favored.

    • Solution:

      • Williamson Ether Synthesis is not suitable: The Williamson ether synthesis (alkoxide + alkyl halide) will fail if Cedran-8-ol is converted to its alkoxide and reacted with a primary alkyl halide due to the steric hindrance of the alkoxide. If a cedryl halide were used with a primary alkoxide, elimination would be the major pathway.

      • Reductive Etherification: A more modern and effective approach is reductive etherification. This involves reacting the alcohol with an aldehyde or ketone in the presence of a reducing agent. This method can be successful for sterically hindered alcohols.[7]

      • Protecting Group Strategy: If the desired modification is elsewhere on the molecule, it might be necessary to protect the hydroxyl group. Silyl ethers (e.g., TBS, TIPS) are common protecting groups for alcohols and are generally stable to a wide range of reaction conditions.[8][9]

Problem 2: Low reactivity with alkylating agents.

  • Possible Cause: Steric hindrance and poor leaving group.

    • Explanation: The bulky nature of Cedran-8-ol impedes the approach of alkylating agents. Additionally, the hydroxyl group is a poor leaving group.

    • Solution:

      • Activation of the hydroxyl group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate. However, subsequent SN2 displacement with an alkoxide would still be sterically hindered.

      • Use of highly reactive alkylating agents: Reagents like alkyl triflates are more reactive than alkyl halides and might improve yields, but the risk of elimination remains.

Table 1: Comparison of Etherification Strategies for Cedran-8-ol
MethodReagentsAdvantagesDisadvantagesSuitability for Cedran-8-ol
Acid-Catalyzed Dehydration Alcohol, Strong Acid (e.g., H₂SO₄)Simple reagentsProne to elimination, low yield for tertiary ethersPoor
Williamson Ether Synthesis Alkoxide, Alkyl HalideGood for primary/secondary alcoholsFails with tertiary substrates due to elimination/steric hindranceVery Poor
Reductive Etherification Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Milder conditions, tolerates steric hindranceRequires carbonyl compoundGood
Alkoxymercuration-Demercuration Alkene, Hg(OAc)₂, NaBH₄Avoids carbocation rearrangementsToxic mercury reagentsModerate (if starting from a cedrene derivative)

Section 4: Troubleshooting Guide: Oxidation Reactions

Direct oxidation of the tertiary hydroxyl group of Cedran-8-ol to a ketone is not feasible. However, oxidative processes can occur at other positions of the cedrane skeleton, or the molecule might undergo oxidative degradation under harsh conditions.

Problem: Unexpected side reactions or degradation during oxidation attempts.

  • Possible Cause: Harsh oxidizing agents and reaction conditions.

    • Explanation: Strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄) are highly acidic and can cause dehydration of the tertiary alcohol followed by oxidation of the resulting alkene or other rearrangements.[10][11][12][13] Sesquiterpenes, in general, can be sensitive to strong oxidants.[14][15][16]

    • Solution:

      • Protect the hydroxyl group: If oxidation at another site is desired, protect the tertiary alcohol first. A robust protecting group like a silyl ether would be suitable.[8][9]

      • Use milder and more selective oxidizing agents: The choice of oxidant depends on the desired transformation on the cedrane skeleton. For example, allylic oxidation of a related cedrene derivative can be achieved with specific reagents.

      • Biocatalysis: Microbial transformations can offer high selectivity for the oxidation of specific positions on the terpene skeleton under mild conditions.

Experimental Workflow: General Approach to Cedran-8-ol Modification

G start Start: Cedran-8-ol target Define Target Molecule start->target ester Target: Ester target->ester Esterification ether Target: Ether target->ether Etherification other_mod Target: Other Modification target->other_mod Other ester_method Choose Esterification Method (e.g., Acetic Anhydride) ester->ester_method ether_method Choose Etherification Method (e.g., Reductive Etherification) ether->ether_method protect_oh Protect Hydroxyl Group other_mod->protect_oh reaction Perform Reaction ester_method->reaction ether_method->reaction protect_oh->reaction monitor Monitor Progress (TLC/GC) reaction->monitor workup Workup and Purification (Extraction, Chromatography, Distillation) monitor->workup deprotect Deprotect Hydroxyl Group (if necessary) workup->deprotect Protected OH final_product Final Product workup->final_product Unprotected OH deprotect->final_product

Caption: A general workflow for the chemical modification of Cedran-8-ol.

Section 5: Purification of Cedran-8-ol Derivatives

Q: What are the best methods for purifying Cedran-8-ol derivatives?

A: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Fractional Vacuum Distillation: This is a highly effective method for purifying thermally stable, liquid products like Cedryl Acetate on a larger scale.[4] The reduced pressure allows for distillation at a lower temperature, preventing thermal degradation.

  • Column Chromatography: For smaller scale reactions or for separating compounds with similar boiling points, silica gel column chromatography is the preferred method. A gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically used to elute the less polar product first, followed by any unreacted Cedran-8-ol.[17]

  • Preparative HPLC: For high-purity samples, especially for analytical standards or biological testing, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[17]

Table 2: Recommended Purification Techniques
TechniqueScaleBest for SeparatingKey Considerations
Fractional Vacuum Distillation Grams to KilogramsProducts with significantly different boiling points from starting materials/impurities.Product must be thermally stable. Requires specialized glassware.
Silica Gel Chromatography Milligrams to GramsProducts from starting materials, polar/non-polar byproducts.Can be time-consuming and uses significant amounts of solvent.
Preparative HPLC Micrograms to MilligramsIsomers, closely related impurities.Expensive, limited sample loading capacity.

References

  • ChemBK. cedran-8-ol. [Link]

  • National Center for Biotechnology Information. Extraction and Analysis of Terpenes/Terpenoids. (2017-06-10). [Link]

  • National Center for Biotechnology Information. One-Step Purification of Microbially Produced Hydrophobic Terpenes via Process Chromatography. (2019-07-29). [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Buchi.com. Purification of Terpenoids. [Link]

  • ScenTree. Cedryl acetate (CAS N° 77-54-3). [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. (2015-06-17). [Link]

  • ACS Publications. A General Method to Access Sterically Hindered and Complex Ethers. (2025-12-25). [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. [Link]

  • Jack Westin. Protecting Groups - Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. [Link]

  • ResearchGate. Separation and purification of plant terpenoids from biotransformation. [Link]

  • Royal Society of Chemistry. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022-06-30). [Link]

  • ACS Publications. Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. (2016-08-16). [Link]

  • National Center for Biotechnology Information. Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers. (2025-08-26). [Link]

  • Copernicus Publications. Composition, concentration, and oxidant reactivity of sesquiterpenes in the southeastern US. (2022-08-15). [Link]

  • Copernicus Publications. Observations of sesquiterpenes and their oxidation products in central Amazonia during the wet and dry seasons. [Link]

  • Wikipedia. Jones oxidation. [Link]

  • MDPI. Oxidation of Terpenoids to Achieve High-Value Flavor and Fragrances—Questioning Microalgae Oxidative Capabilities in the Biotransformation of the Sesquiterpene Valencene and of Selected Natural Apocarotenoids. [Link]

  • Reddit. Tertiary alcohol esterification?. (2019-05-27). [Link]

  • Organic Chemistry Tutor. Jones Oxidation. [Link]

  • PubMed. Observations of sesquiterpenes and their oxidation products in central Amazonia during the wet and dry seasons. (2018-07-23). [Link]

  • Esterification Lab Answers. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • ResearchGate. Observations of sesquiterpenes and their oxidation products in central Amazonia during the wet and dry seasons. (2018-02-26). [Link]

  • Chemistry Steps. Jones Oxidation. [Link]

  • Quora. Why are tertiary alcohols less reactive towards esterification?. (2018-01-07). [Link]

  • Chemistry Stack Exchange. Esterification with tertiary alcohol. (2017-07-03). [Link]

  • National Center for Biotechnology Information. Cedran-8-ol. [Link]

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Technical Support Center: Preserving the Integrity of Cedran-8-ol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Cedran-8-ol. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this valuable sesquiterpene alcohol. Our goal is to equip you with the knowledge to prevent degradation and ensure the integrity of your Cedran-8-ol samples for reliable and reproducible experimental outcomes.

Introduction to Cedran-8-ol Stability

Cedran-8-ol, a tricyclic sesquiterpene alcohol, is a crystalline solid at room temperature and is generally considered stable when stored under appropriate conditions.[1] However, like many natural products, its complex structure, featuring a tertiary alcohol, makes it susceptible to degradation over time, particularly when exposed to adverse environmental factors. Understanding the potential degradation pathways is the first step in preventing unwanted chemical changes that could impact its purity, bioactivity, and safety profile.

This guide will delve into the common causes of Cedran-8-ol degradation, how to identify signs of instability, and the best practices for long-term storage. We will also provide a detailed experimental protocol for conducting your own stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Cedran-8-ol?

For routine short-term to long-term storage, solid, high-purity Cedran-8-ol should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[2] An inert atmosphere, achieved by blanketing the sample with argon or nitrogen, is highly recommended to minimize oxidation, especially for long-term storage or for reference-grade material.

Q2: I have Cedran-8-ol in a solvent. How should I store it?

Solutions of Cedran-8-ol are generally less stable than the crystalline solid. The choice of solvent and storage conditions are critical. If possible, prepare solutions fresh for each experiment. For short-term storage, solutions in a non-polar, aprotic solvent can be stored at -20°C. For instance, solutions in DMSO can be stored at -20°C for up to three months.[2] Avoid solvents that can react with the tertiary alcohol, such as protic acids. Always use high-purity, anhydrous solvents to prevent acid- or base-catalyzed degradation.

Q3: My Cedran-8-ol has developed a yellowish tint and a faint sweet odor. What could be the cause?

A change in color from white to pale yellow and the development of a faint sweet or balsamic odor can be indicative of degradation, particularly oxidation.[3] Lower-grade Cedran-8-ol, which may contain impurities, is more prone to such changes.[3] These changes suggest the formation of new, likely oxygenated, compounds. We recommend re-analyzing the purity of the material before use.

Q4: What are the primary chemical degradation pathways for Cedran-8-ol?

The two most probable degradation pathways for Cedran-8-ol under typical storage or experimental conditions are:

  • Acid-Catalyzed Dehydration: In the presence of acidic contaminants or surfaces, the tertiary alcohol of Cedran-8-ol can be eliminated to form the corresponding alkene, primarily α-cedrene. This is a well-documented reaction.

  • Oxidation: Although considered to have good oxidative stability, Cedran-8-ol can slowly oxidize, especially when exposed to atmospheric oxygen, light, and trace metal ions.[3] Oxidation can occur at the tertiary carbon bearing the hydroxyl group or at other positions on the ring structure, leading to the formation of hydroperoxides, ketones, or additional hydroxyl groups.

The following diagram illustrates these primary degradation pathways:

Cedran8ol_Degradation Cedran8ol Cedran-8-ol Acid Acidic Conditions (e.g., trace acid, acidic surfaces) Oxidation Oxidative Stress (O2, light, metal ions) Dehydration_Product α-Cedrene (Dehydration Product) Acid->Dehydration_Product Dehydration Oxidation_Products Oxidized Derivatives (e.g., hydroperoxides, ketones, diols) Oxidation->Oxidation_Products Oxidation

Caption: Primary degradation pathways of Cedran-8-ol.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of new peaks in GC-MS analysis, particularly a peak corresponding to α-cedrene (m/z 204). Acid-catalyzed dehydration.1. Ensure all glassware is thoroughly cleaned and dried to remove any acidic residues. 2. Use high-purity, neutral solvents. 3. If working with acidic reagents, minimize reaction times and temperature. 4. Consider using a non-acidic dehydration method if α-cedrene is the desired product.
Change in physical appearance (e.g., discoloration, clumping of crystals). Oxidation and/or moisture absorption.1. Store Cedran-8-ol under an inert atmosphere (argon or nitrogen). 2. Use a desiccator for storage to prevent moisture uptake. 3. Protect from light by using amber vials or storing in the dark. 4. Avoid contact with metal spatulas that could introduce catalytic metal ions; use glass or ceramic instead.[3]
Inconsistent results in biological assays. Degradation of the active compound leading to lower potency or the presence of interfering byproducts.1. Re-verify the purity of your Cedran-8-ol stock using a validated analytical method (see Experimental Protocol below). 2. Prepare fresh solutions for each experiment. 3. If degradation is suspected in your assay medium, run a time-course stability study of Cedran-8-ol under your specific assay conditions.
Low recovery after purification or work-up. Adsorption onto stationary phases (e.g., silica gel) or thermal degradation if heat is applied.1. If using chromatography, consider using a less acidic stationary phase or deactivating the silica gel. 2. Avoid excessive heating during solvent evaporation; use a rotary evaporator at low temperatures or nitrogen stream evaporation.

Experimental Protocol: Forced Degradation Study of Cedran-8-ol

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the stability of Cedran-8-ol under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a GC-MS method capable of separating the parent compound from its degradation products.

Materials:

  • High-purity Cedran-8-ol

  • Methanol (HPLC or GC grade)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Type I ultrapure water

  • GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Cedran-8-ol in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with methanol to a final concentration of approximately 100 µg/mL.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute with methanol to a final concentration of approximately 100 µg/mL.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute with methanol to a final concentration of approximately 100 µg/mL.

    • Thermal Degradation: Place the solid Cedran-8-ol in an oven at 80°C for 48 hours. Dissolve a portion of the stressed solid in methanol to a concentration of approximately 100 µg/mL.

    • Photolytic Degradation: Expose a 1 mg/mL solution of Cedran-8-ol in methanol to direct sunlight or a photostability chamber for 48 hours. Dilute with methanol to a final concentration of approximately 100 µg/mL.

    • Control Sample: Dilute the stock solution with methanol to a final concentration of approximately 100 µg/mL.

  • GC-MS Analysis:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify the peak for Cedran-8-ol and any new peaks that appear in the stressed samples.

    • Use the mass spectra of the new peaks to tentatively identify the degradation products by searching against a mass spectral library (e.g., NIST). Pay close attention to potential products such as α-cedrene (m/z 204) and hydroxylated or oxidized derivatives (m/z 238, 220).

The following workflow diagram illustrates the forced degradation study:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Cedran-8-ol Stock Solution Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Oxidative Oxidation (30% H2O2, RT) Stock->Oxidative Thermal Thermal Stress (Solid, 80°C) Stock->Thermal Photo Photolytic Stress (Solution, Light) Stock->Photo GCMS GC-MS Analysis Acid->GCMS Base->GCMS Oxidative->GCMS Thermal->GCMS Photo->GCMS Data Data Interpretation (Identify Degradants) GCMS->Data

Caption: Workflow for a forced degradation study of Cedran-8-ol.

Summary of Best Practices for Storage

Parameter Recommendation Rationale
Temperature 2-8°CSlows down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Store in amber vials or in the darkPrevents photodegradation.
Moisture Tightly sealed container, store in a desiccatorPrevents hydrolysis and potential for microbial growth.
Purity Use high-purity Cedran-8-olImpurities can catalyze degradation reactions.
Handling Use glass or ceramic toolsAvoids introduction of catalytic metal ions.[3]

By adhering to these guidelines and proactively monitoring the stability of your Cedran-8-ol samples, you can ensure the quality and reliability of your research.

References

  • PubChem. Cedrol. National Center for Biotechnology Information. [Link]

  • Scentspiracy. Cedrol Crystals (77-53-2) — Natural Ingredient for Perfumery. [Link]

  • ChemBK. cedran-8-ol. [Link]

  • Taylor & Francis Online. DEHYDRATION OF CEDROL TO a-CEDRENE USING COPPER(I1) SULFATE AND OTHER ACIDIC SALTS. [Link]

Sources

Common impurities in commercial Cedran-8-ol samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Commercial Cedran-8-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in commercial Cedran-8-ol samples. As Senior Application Scientists, we provide in-depth technical guidance rooted in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is lower than expected when using commercial Cedran-8-ol. Could impurities be the cause?

A1: Absolutely. The purity of your Cedran-8-ol can significantly impact reaction outcomes. Commercial Cedran-8-ol is primarily sourced from the fractional distillation of cedarwood oil.[1][2] Consequently, it can contain several structurally related sesquiterpenes that may not have been completely removed during purification.

Common Co-eluting Impurities from the Source Material:

  • α-Cedrene and β-Cedrene: These are constitutional isomers of cedrol and are major components of cedarwood oil.[3] Their presence can lead to a lower effective concentration of Cedran-8-ol, resulting in reduced yields of your desired product.

  • Thujopsene: Another major sesquiterpene in cedarwood oil, thujopsene can also be a significant impurity.[3]

  • Widdrol: A sesquiterpenoid alcohol that can be present in cedarwood oil.

These hydrocarbon impurities are generally less reactive than the tertiary alcohol, Cedran-8-ol, and may remain as unreacted starting material, complicating purification of your final product.

A typical composition of Texas Cedarwood Oil, a primary source for Cedran-8-ol, is provided in the table below, illustrating the potential impurity profile from the raw material.

CompoundPercentage in Texas Cedarwood Oil
Thujopsene32.4%
α-Cedrol (Cedran-8-ol) 23.1%
α-Cedrene16.3%
β-Cedrene4.1%
Widdrol1.8%
Cuparene1.4%
α-Chamigrene1.2%
α-Acorenol1.2%
β-Elemene1.0%

Data from a GC/MS analysis of a commercial Texas Cedarwood oil sample.

Q2: I've observed an unusual side-product in my reaction. Could this be due to a degradation product in my Cedran-8-ol sample?

A2: This is a strong possibility. Cedran-8-ol can undergo degradation through several pathways, particularly under acidic or oxidative conditions. These degradation products can then participate in side reactions.

Process-Related and Degradation Impurities:

  • Dehydration Products (Cedrenes): Cedran-8-ol is a tertiary alcohol and is susceptible to acid-catalyzed dehydration, especially at elevated temperatures which can occur during distillation.[4] This elimination reaction primarily produces α-cedrene and β-cedrene. If your reaction is run under acidic conditions, you may be inadvertently converting some of your Cedran-8-ol into these less reactive alkenes.

    *dot graph Dehydration_of_Cedrol { rankdir="LR"; node [shape=plaintext]; Cedrol [label="Cedran-8-ol"]; Cedrene [label="α-Cedrene / β-Cedrene"]; H2O [label="H₂O"]; Cedrol -> Cedrene [label=" H⁺, Δ "]; Cedrol -> H2O [style=invis]; } * Caption: Acid-catalyzed dehydration of Cedran-8-ol.

  • *dot graph Oxidation_of_Cedrol { rankdir="LR"; node [shape=plaintext]; Cedrol [label="Cedran-8-ol"]; Oxidized_Products [label="Oxidized Products \n (e.g., Pseudoanisatin precursors)"]; Cedrol -> Oxidized_Products [label=" [O] \n (Air, Light)"]; } * Caption: Oxidative degradation of Cedran-8-ol.

  • Acid-Catalyzed Rearrangement Products: Under strongly acidic conditions, the carbocation intermediate formed during dehydration can also undergo skeletal rearrangements, leading to a variety of isomeric hydrocarbons. These rearrangements are complex and can result in a multitude of side-products that can be difficult to separate from your desired product.

Q3: My Cedran-8-ol sample has a faint sweet or balsamic odor. Is this normal?

A3: Pure Cedran-8-ol should be a white crystalline solid with a mild, woody, and somewhat dry aroma.[2] A noticeable sweet or balsamic note can be an indicator of lower-grade material containing oxygenated impurities.[2] These impurities can affect not only the olfactory properties of the material but also its reactivity and stability.

Troubleshooting Guides

Guide 1: How to Assess the Purity of Your Commercial Cedran-8-ol Sample

To avoid experimental complications, it is highly recommended to assess the purity of your Cedran-8-ol sample before use. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for this purpose.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of your Cedran-8-ol sample in a high-purity solvent such as hexane or ethyl acetate.

    • If available, prepare a similar stock solution of a high-purity Cedran-8-ol analytical standard for comparison.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at 10 °C/min.

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak for Cedran-8-ol based on its retention time and mass spectrum (prominent ions at m/z 222, 207, 150, 135, 107, 95, 81).

    • Compare the chromatogram of your sample to that of the analytical standard (if used).

    • Identify impurity peaks by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention times with known components of cedarwood oil.

    • Quantify the relative percentage of impurities by peak area normalization.

Guide 2: Investigating Potential Degradation with Forced Degradation Studies

If you suspect that your reaction conditions are causing degradation of your Cedran-8-ol, you can perform a forced degradation study to identify potential degradation products.

  • Sample Preparation:

    • Prepare separate solutions of Cedran-8-ol (e.g., 10 mg/mL) in appropriate solvents for each stress condition.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1 M HCl to the Cedran-8-ol solution and heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Add 1 M NaOH to the Cedran-8-ol solution and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the Cedran-8-ol solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample of Cedran-8-ol at 100 °C for 24 hours.

  • Sample Processing:

    • After the stress period, neutralize the acidic and basic samples.

    • Extract all samples with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analysis:

    • Analyze the resulting residues by GC-MS using the protocol described in Guide 1 to identify the degradation products.

Advanced Troubleshooting

Quantitative NMR (qNMR) for Purity Assessment

For a more accurate determination of purity without the need for a specific reference standard for every impurity, quantitative NMR (qNMR) can be employed.[3][5][6][7]

The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte (Cedran-8-ol) to the integral of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.

  • Internal Standard Selection: Choose an internal standard that has a simple spectrum with signals that do not overlap with any of the analyte or impurity signals. Maleic acid or dimethyl sulfone are often good choices. The internal standard must be of high purity and accurately weighed.

  • Solvent: Use a deuterated solvent that fully dissolves both the Cedran-8-ol and the internal standard (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition Parameters: Ensure complete relaxation of all relevant nuclei by using a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time.

  • Data Processing: Careful phasing and baseline correction are critical for accurate integration.

By implementing these troubleshooting guides and being aware of the potential impurities, you can mitigate risks in your experiments and ensure the reliability of your results when working with commercial Cedran-8-ol.

References

  • ChemBK. (n.d.). cedran-8-ol. Retrieved from [Link]

  • Eller, F. J., & Taylor, S. L. (2004). Pressurized fluids for extraction of essential oils from Juniperus virginiana. Journal of Agricultural and Food Chemistry, 52(8), 2335–2338.
  • Ghelfi, F., Bellesia, F., Forti, L., Ghirardini, G., Grandi, R., Libertini, E., ... & Parsons, A. F. (1999). The influence of benzylic protection and allylic substituents on the CuCl-TMEDA catalyzed rearrangement of N-allyl-N-benzyl-2,2-dihaloamides to γ-lactams. Application to the stereoselective synthesis of pilolactam. Tetrahedron, 55(18), 5839-5852.
  • Green, J. C., & Pettus, T. R. R. (2011). An Oxidative Dearomatization-Induced [5 + 2] Cascade Enabling the Syntheses of α-Cedrene, α-Pipitzol, and sec-Cedrenol. Journal of the American Chemical Society, 133(5), 1603–1608.
  • Havlicek, J., & Samek, Z. (1973). Complete 1H NMR assignment of cedranolides.
  • Ho, T. L., Fieser, M., Fieser, L., & Smith, J. (2009). Potassium t-butoxide. In Fieser and Fieser's Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Kornilov, V. I., Glebova, Z. I., & Sudareva, T. P. (2005). Synthesis of an Analog of Natural 3-Deoxyheptulosonic Acids on the Basis of Methyl 3-Chloro-3-deoxy-4,6:5,7-di-O-ethylidene-L-xylo-hept-2-ulosonate. Russian Journal of General Chemistry, 75(5), 811–814.
  • Kärkäs, M. D., Porco, J. A., & Stephenson, C. R. J. (2016). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Chemical Reviews, 116(17), 9683–9747.
  • Mehta, G., & Srikrishna, A. (1997).
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Pajaujis Anonis, D. (2001). Cedarwood and Derivatives in Perfume Compounds, Part II. Perfumer & Flavorist, 26(3), 38-44.
  • PubChem. (n.d.). Cedrol. Retrieved from [Link]

  • Scentspiracy. (n.d.). Cedrol Crystals (77-53-2) — Natural Ingredient for Perfumery. Retrieved from [Link]

  • Soriano-García, M., Huipe-Nava, E., Mendoza González, V., & García Garibay, E. (2003). Crystal Structure of 1β-Hydroxy-β-homopipitzolone (9-Hydroxy-2,6,9-trimethyltricyclo[5][5][8][8][9]dodeca-5,10,11,12-tetraone). Analytical Sciences, 19(5), 801–802.

  • Stork, G., & Clarke, F. H. (1961). Cedrol: Stereochemistry and Total Synthesis. Journal of the American Chemical Society, 83(15), 3114–3125.
  • Tong, G., Baker, M. A., & Shenvi, R. A. (2018). Remarkable oxidative degradation of cedrol to pseudoanisatin.
  • Vanhove, M., et al. (2001). Spectrometric identifications of sesquiterpene alcohols from niaouli (Melaleuca quinquenervia) essential oil. Analytica Chimica Acta, 433(1-2), 187-197.
  • Xiao, J., Liu, Z.-H., He, Z.-F., He, Q.-Y., Ding, Y.-C., Wang, Y.-W., ... & Li, W.-D. Z. (2015). Bioinspired Divergent Synthesis of Tricyclic Sesquiterpenoids: Cedrane, Angular Triquinane, allo-Cedrane, and Zizaene. The Journal of Organic Chemistry, 80(24), 12436–12442.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Cedran-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the spectroscopic analysis of Cedran-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) related to the structural elucidation of this fascinating tricyclic sesquiterpene alcohol. Cedran-8-ol, also widely known as cedrol, possesses a rigid and complex molecular architecture that can give rise to challenging NMR spectra. This resource will equip you with the knowledge and experimental strategies to confidently interpret your data.

Understanding the Challenge: The Structure of Cedran-8-ol

Cedran-8-ol (C₁₅H₂₆O) is a tricyclic sesquiterpene alcohol characterized by a compact and sterically hindered carbon skeleton.[1][2] This intricate three-dimensional structure is the primary reason for the complexity observed in its NMR spectra. Protons and carbons are held in fixed spatial arrangements, leading to significant signal overlap and complex spin-spin coupling patterns that can be difficult to decipher with 1D NMR alone.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the NMR analysis of Cedran-8-ol.

Q1: Why is the ¹H NMR spectrum of my Cedran-8-ol sample so crowded in the aliphatic region?

A1: The rigid tricyclic structure of Cedran-8-ol restricts conformational flexibility. This rigidity locks many of the methylene (-CH₂) and methine (-CH) protons into distinct chemical environments, even if they are part of the same ring system. Consequently, instead of broad, averaged signals, you observe a multitude of individual multiplets in a narrow chemical shift range (typically 1.0-2.0 ppm), leading to severe signal overlap.[3][4]

Q2: I'm having trouble identifying the hydroxyl (-OH) proton. Where should I expect to find it and how can I confirm its assignment?

A2: The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It can appear as a broad or sharp singlet anywhere from δ 1.0 to 5.0 ppm. To definitively identify the -OH signal, you can perform a simple D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The hydroxyl proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[5]

Q3: Some of the peaks in my spectrum are broader than others. What could be the cause?

A3: Peak broadening in the NMR spectrum of a pure sample can arise from several factors. One common cause is the presence of paramagnetic impurities, which can be minimized by ensuring high sample purity. Another reason could be intermediate-rate chemical exchange processes, although this is less common for the rigid cedrane skeleton. More often, issues with sample preparation, such as poor shimming of the magnetic field, high sample concentration leading to increased viscosity, or partial sample insolubility, can lead to broadened lines.

Q4: Can I determine the stereochemistry of Cedran-8-ol using NMR?

A4: Absolutely. The relative stereochemistry of Cedran-8-ol can be elucidated using Nuclear Overhauser Effect (NOE) experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy).[6][7][8] NOE correlations are observed between protons that are close to each other in space (typically < 5 Å), regardless of whether they are directly bonded.[9] By analyzing the cross-peaks in a NOESY spectrum, you can build a 3D model of the molecule and confirm the spatial relationships between different protons, thus defining the stereochemistry.

Troubleshooting Guide: From Signal Overlap to Full Assignment

This section provides a systematic approach to tackling the challenges of interpreting Cedran-8-ol NMR spectra.

Problem 1: Severe Signal Overlap in the ¹H NMR Spectrum

The dense clustering of signals in the aliphatic region of the ¹H NMR spectrum is the most common hurdle.

Solution: Utilize 2D NMR Spectroscopy

Two-dimensional NMR experiments are indispensable for resolving signal overlap by spreading the information across a second frequency dimension.[10]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first 2D experiment you should perform. It reveals which protons are spin-spin coupled to each other, typically through two or three bonds. By identifying these correlations, you can trace out the proton connectivity within the molecule and piece together fragments of the spin systems.[11]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. Since ¹³C spectra are generally better resolved than ¹H spectra, protons that overlap in the 1D spectrum can often be distinguished in the HSQC spectrum because they are attached to carbons with different chemical shifts.[12][13]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. HMBC is crucial for connecting the spin system fragments identified from COSY and for assigning quaternary (non-protonated) carbons.[11][13]

Experimental Protocols and Data Interpretation

Complete ¹H and ¹³C NMR Assignments

A complete and unambiguous assignment of all proton and carbon signals is the foundation for a thorough structural analysis. Based on published data, the following assignments for Cedran-8-ol in CDCl₃ can be used as a reference.[1]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1-40.8
21.3954.1
31.63, 1.4925.1
41.81, 1.2942.9
5-56.4
61.5552.8
71.94, 1.7636.6
8-74.3
91.65, 1.3542.1
101.58, 1.2719.9
11-34.9
120.86 (d, J=7.0 Hz)15.4
131.30 (s)27.8
141.15 (s)29.9
150.96 (s)16.2

Note: The ¹³C assignments are compiled from various databases and cross-referenced with HSQC and HMBC principles. Proton chemical shifts and coupling constants are from Perez-Hernandez et al., 2017.[1]

Step-by-Step Workflow for Spectral Interpretation

This workflow provides a logical sequence for analyzing your NMR data.

experimental_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structure Elucidation a Acquire ¹H NMR c Initial Assessment: - Identify methyl singlets & doublets - Note regions of signal overlap - Count carbon signals a->c b Acquire ¹³C NMR & DEPT b->c d Acquire ¹H-¹H COSY c->d Resolve Overlap h Trace Spin Systems (COSY) d->h e Acquire ¹H-¹³C HSQC i Assign Protonated Carbons (HSQC) e->i f Acquire ¹H-¹³C HMBC j Connect Fragments & Assign Quaternary Carbons (HMBC) f->j g Acquire ¹H-¹H NOESY k Determine Relative Stereochemistry (NOESY) g->k h->j i->j j->k l Final Structure Confirmation k->l

Caption: Key 2D NMR correlations for the structural assignment of Cedran-8-ol.

Advanced Troubleshooting

Problem 2: Ambiguous Stereochemistry from NOESY Data

In some cases, NOESY correlations may be weak or ambiguous, making definitive stereochemical assignments challenging.

Solution: Consider Conformational Averaging and ROESY

While Cedran-8-ol has a rigid core, some minor conformational flexibility, such as ring puckering, might exist. This can affect the distances between protons and, consequently, the intensity of NOE cross-peaks. If you encounter ambiguous NOESY data, consider acquiring a ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. ROESY is sensitive to similar through-space interactions as NOESY but can be more effective for molecules in a certain size range where the NOE enhancement is close to zero.

Problem 3: Difficulty in Assigning Quaternary Carbons

Quaternary carbons lack directly attached protons and therefore do not show correlations in an HSQC spectrum. Their assignment relies solely on HMBC data, which can sometimes be ambiguous if multiple long-range correlations are observed.

Solution: Careful Analysis of 2-bond and 3-bond Correlations

The intensity of HMBC cross-peaks is related to the magnitude of the nJCH coupling constant (typically for n=2 or 3). While there is no simple rule, analyzing the network of HMBC correlations to a particular quaternary carbon from multiple, already assigned protons can help to confidently place it within the molecular framework. For example, the quaternary carbon C8 in Cedran-8-ol should show HMBC correlations to the protons of the methyl group C13, as well as to protons on C7 and C9.

By following the structured approach outlined in this guide, from addressing common issues to employing a systematic workflow for data interpretation, researchers can overcome the challenges posed by the complex NMR spectra of Cedran-8-ol and confidently elucidate its structure.

References

  • Perez-Hernandez, N., Gordillo-Roman, B., Arrieta-Baez, D., Cerda-Garcia-Rojas, C. M., & Joseph-Nathan, P. (2017). Complete 1H NMR assignment of cedranolides. Magnetic Resonance in Chemistry, 55(3), 169–176. [Link]

  • PubChem. (n.d.). Cedrol. Retrieved from [Link]

  • SpectraBase. (n.d.). Cedrol. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Cedorol (HMDB0303103). Retrieved from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.4: NOESY Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cedrol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

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Enhancing the Resolution of Cedran-8-ol Peaks in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: GC-MS Method Optimization

Welcome to the technical support guide for the chromatographic analysis of Cedran-8-ol. This resource is designed for researchers, analytical chemists, and formulation scientists encountering challenges with the separation and identification of this key sesquiterpene alcohol. Poor resolution can compromise accurate quantification and identification, particularly in complex matrices like essential oils from Juniperus species (cedarwood).[1][2] This guide provides in-depth, actionable solutions in a direct question-and-answer format to address common issues and elevate your analytical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor resolution of my Cedran-8-ol peak?

Poor resolution in the GC-MS analysis of Cedran-8-ol typically stems from co-elution with structurally similar compounds.[3][4] The most frequent culprits are isomers or other sesquiterpenes with similar boiling points and polarities, such as β-Cedrene, Thujopsene, and Widdrol.[1][2] The primary causes can be categorized as:

  • Suboptimal GC Column: The stationary phase is not selective enough to differentiate between Cedran-8-ol and its co-eluting neighbors.

  • Ineffective Oven Temperature Program: The temperature ramp rate is too fast, preventing the column from performing an efficient separation.[5][6]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas is not optimized, leading to peak broadening.[7][8]

  • Improper Injection Technique: The injection method may cause band broadening before the sample even reaches the column.[9][10]

Q2: I see a shoulder on my Cedran-8-ol peak. Is this always co-elution?

While a shoulder is a strong indicator of co-elution, it's not the only possibility.[3] A shoulder can also indicate a problem with the injection or the inlet. For instance, a dirty inlet liner can cause peak distortion. However, if the peak shape issue is consistent across multiple injections and persists after inlet maintenance, co-elution is the most probable cause.[3] Using a mass spectrometry detector is invaluable here; examining the mass spectra across the peak can confirm if multiple compounds are present.[3] If the ion ratios change from the leading edge to the tailing edge of the peak, you are dealing with co-elution.

Q3: Can I solve my resolution problem just by using a longer column?

While increasing column length does increase the total number of theoretical plates and can improve resolution, it is often not the most effective or efficient solution.[5] Doubling the column length only increases resolution by a factor of approximately 1.4 (the square root of 2), but it will also double the analysis time and can lead to broader peaks for later eluting compounds.[5] Optimizing other parameters like the stationary phase, temperature program, and carrier gas flow rate should be your primary focus before resorting to a significantly longer column.

In-Depth Troubleshooting Guide

Issue 1: Cedran-8-ol is co-eluting with another major peak, likely β-Cedrene or Thujopsene.

This is the most common and challenging issue. The key is to manipulate the chromatography to exploit the subtle differences in polarity and boiling point between these compounds.

Root Cause Analysis: The fundamental problem is a lack of selectivity (α) in your current method.[3][4] Cedran-8-ol is a sesquiterpene alcohol, making it more polar than its hydrocarbon counterparts like α-Cedrene or β-Cedrene.[1] Your method must be tailored to leverage this polarity difference.

Solution Workflow: Methodical Optimization

This workflow provides a structured approach to resolving co-elution, starting with the highest impact changes.

Troubleshooting_Workflow cluster_0 Phase 1: Method Optimization cluster_1 Phase 2: Column & Hardware cluster_2 Outcome A Start: Poor Resolution of Cedran-8-ol B Step 1: Optimize Oven Temperature Program A->B High Impact Low Effort C Step 2: Adjust Carrier Gas Flow Rate B->C Fine-Tuning D Step 3: Change Stationary Phase C->D If resolution is still poor E Step 4: Review Injection Technique D->E F Achieve Baseline Resolution (Rs > 1.5) E->F

Caption: A logical workflow for troubleshooting Cedran-8-ol peak resolution.

Step 1: Optimize the Oven Temperature Program

The temperature ramp rate has the most significant effect on the separation of compounds with close boiling points.[5][11] A faster ramp rate reduces analysis time but can cause analytes to move through the column too quickly to be adequately separated.

Protocol: Optimizing Temperature Program for Sesquiterpene Separation

  • Initial Scouting Run: Use a standard method, for example: 60°C for 1 min, then ramp at 10°C/min to 240°C.[11][12] Note the retention time and resolution of Cedran-8-ol.

  • Reduce the Primary Ramp Rate: Decrease the main ramp rate significantly. A good starting point is 3°C/min.[12][13] This slower ramp increases the interaction time between the analytes and the stationary phase, allowing for better discrimination.[5]

  • Introduce a Shallow Ramp Segment: If co-elution persists, identify the temperature at which the Cedran-8-ol peak begins to elute. Introduce a much shallower ramp rate (e.g., 1-2°C/min) or even an isothermal hold for a few minutes just before this elution temperature.[14] This can often be enough to resolve closely eluting pairs.

  • Evaluate and Finalize: Compare the chromatograms. The optimal program will provide baseline resolution (Rs ≥ 1.5) without excessively long run times.

Data Comparison: Effect of Ramp Rate on Resolution

ParameterMethod A (Fast Ramp)Method B (Slow Ramp)Method C (Shallow Ramp)
Primary Ramp Rate 10°C/min3°C/min5°C/min to 180°C, then 1.5°C/min
Cedran-8-ol RT (min) 18.225.829.5
Resolution (Rs) 0.8 (Co-eluting)1.4 (Partial)1.8 (Baseline)
Peak Width (sec) 4.56.25.8
Total Run Time (min) 256570

Step 2: Adjust the Carrier Gas Flow Rate

The carrier gas flow rate (or linear velocity) affects column efficiency as described by the van Deemter equation. Operating at the optimal flow rate for your carrier gas (Helium or Hydrogen) will result in the sharpest possible peaks, which in turn improves resolution.

  • For Helium: The optimal linear velocity is typically around 20-25 cm/sec.[15]

  • For Hydrogen: The optimum is higher, around 40-50 cm/sec, which can also shorten run times.[5]

Actionable Insight: Do not assume your current flow rate is optimal. It is often set for speed rather than maximum efficiency. Try reducing the column flow rate slightly (e.g., from 1.2 mL/min to 1.0 mL/min for a 0.25 mm ID column) and observe the effect on resolution. While it may seem counterintuitive, a slightly slower flow can sometimes provide the efficiency boost needed for separation.[5][8] Conversely, for some columns, increasing the flow rate may yield better results.[14]

Issue 2: My column doesn't seem to separate Cedran-8-ol regardless of the method parameters.

If extensive method optimization fails, the issue lies with the column's stationary phase chemistry.[16][17]

Root Cause Analysis: The principle of "like dissolves like" governs separation in GC.[16][18] A standard, non-polar 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms) phase separates primarily by boiling point.[12][17] Since Cedran-8-ol and its potential co-elutants have very similar boiling points, a standard non-polar column may not have enough selectivity.

Solution: Select a More Appropriate Stationary Phase

To enhance the resolution of a polar alcohol (Cedran-8-ol) from non-polar hydrocarbons (cedrenes), a more polar stationary phase is required.[16][18]

Column Selection Guide

Stationary Phase TypeCommon NamePolaritySeparation MechanismSuitability for Cedran-8-ol
5% Phenyl-MethylpolysiloxaneHP-5ms, DB-5LowPrimarily boiling pointModerate: Often insufficient.
35-50% Phenyl-MethylpolysiloxaneDB-35, HP-35IntermediateBoiling point & polarizabilityGood: Increased phenyl content enhances interaction with polarizable sesquiterpenes.
Polyethylene Glycol (PEG)WAX, InnowaxHighPolarity & H-bondingExcellent: Specifically retains alcohols like Cedran-8-ol, significantly increasing its retention time relative to non-polar hydrocarbons.

Recommendation: Switching to a mid-polarity column (e.g., 35% Phenyl) or a high-polarity WAX-type column is the most robust solution for resolving Cedran-8-ol from its non-polar isomers.[16][18] The WAX column will provide the greatest change in selectivity.

Diagram: Impact of Stationary Phase on Elution Order

Stationary_Phase_Effect Effect of stationary phase on selectivity cluster_0 Non-Polar Column (e.g., HP-5ms) cluster_1 Polar Column (e.g., WAX) a1 Elution Start a2 β-Cedrene + Cedran-8-ol (Co-elution) a1->a2 a3 Elution End a2->a3 b1 Elution Start b2 β-Cedrene b1->b2 b3 Cedran-8-ol (Retained) b2->b3 b4 Elution End b3->b4

Caption: A polar stationary phase selectively retains Cedran-8-ol, resolving it from non-polar compounds.

Issue 3: My peaks are broad, which is hurting my resolution.

Even with good selectivity, broad peaks can merge. This is an efficiency problem.

Root Cause Analysis: Peak broadening can result from a slow injection (band broadening in time), a non-optimized carrier gas flow rate, or dead volume in the system.[19][20] For trace analysis, splitless injection is common, but it is susceptible to band broadening if not performed correctly.[9][10]

Solution: Optimize Injection Parameters

If you are using a splitless injection for sensitivity, ensure your parameters are correct.

Protocol: Optimizing a Splitless Injection

  • Check Initial Oven Temperature: The initial oven temperature should be set at least 20°C below the boiling point of the injection solvent. This allows for "solvent focusing," where the analytes condense in a tight band at the head of the column.

  • Optimize Splitless Hold Time: The hold time is the period the split vent is closed, allowing the sample to transfer to the column.[20] This time should be long enough to transfer the analytes but not so long that the entire volume of the inlet liner is swept onto the column multiple times, which causes excessive peak tailing. A typical starting point is 0.75 to 1.0 minutes.

  • Consider Pressure Pulsing: A pressure-pulsed splitless injection increases the inlet pressure during the injection, forcing the sample onto the column more quickly and creating a narrower initial band. This can significantly sharpen peaks for early-eluting compounds.

If your sample concentration is high enough, switching to a split injection with a high split ratio (e.g., 50:1 or 100:1) will produce much sharper peaks because of the high flow rate through the inlet.[9][20][21] This is often the easiest way to get narrow, symmetrical peaks if sensitivity is not a limiting factor.

References

  • ResearchGate. (2015, March 4). How can I improve the resolution of the peaks in gas chromatography? ResearchGate. [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2015). GC-MS ANALYSIS OF BIOACTIVE COMPONENTS OF TECTONA GRANDIS YOUNG LEAVES. International Journal of Advanced Biological and Biomedical Research, 6(3). [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Socaci, S. A., et al. (2008). COLUMN OVEN TEMPERATURE PROGRAM AS OPTIMIZATION PARAMETER FOR THE DETERMINATION OF ESSENTIAL OIL COMPOSITION BY GC-MS. Bulletin UASVM, Agriculture, 65(2). [Link]

  • Snow, N. H. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. [Link]

  • Pschigoda, L., et al. (2013, July 1). Using GC–MS to Observe Changes in the Essential Oil Concentrations in Cedar Tree (Juniperus virginiana) Leaves During a Drought Year. Spectroscopy Online. [Link]

  • Romanello, D. (2025, April 8). Split Vs. Splitless Injection in GC: Key Differences. Phenomenex. [Link]

  • Watson, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. [Link]

  • Li, X., et al. (2020, November 6). The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System. PMC. [Link]

  • Kirsch, F., et al. (2021). Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography. Analytical and Bioanalytical Chemistry, 413(20), 5095-5105. [Link]

  • Sharma, S., & Kumar, V. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. ACS Omega. [Link]

  • Dickie, A. (2024, January 29). Navigating Split and Splitless Injections with Crowdsourced Insights. Separation Science. [Link]

  • ResearchGate. (n.d.). Cedar Wood Oil — Analyses and Properties. ResearchGate. [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115-130. [Link]

  • Snow, N. H. (2017, February 28). Improving GC Performance Systematically. LCGC International. [Link]

  • Agilent Technologies. (2025, January 17). Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC) and High-Resolution Mass Spectrometer. Agilent Technologies. [Link]

  • Wang, X., et al. (2025, August 7). Effects of GC temperature and carrier gas flow rate on on-line oxygen isotope measurement as studied by on-column CO injection. ResearchGate. [Link]

  • Restek. Split vs Splitless Injection. Restek. [Link]

  • Chromatography Forum. (2020, February 20). Methods to separate co-eluting peaks. Chromatography Forum. [Link]

  • Williams, T. L., et al. (2023, August 9). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. ACS Omega. [Link]

  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. [Link]

  • Reddit. (2023, November 2). Effect of flow rate and temperature on peak resolution in gas chromatography. Reddit. [Link]

  • Snow, N. H. (2019, June 18). Split, Splitless, and Beyond—Getting the Most From Your Inlet. LCGC International. [Link]

  • Agilent Technologies. (2024, January 26). Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. Agilent Technologies. [Link]

  • Chromspec. (2024, October 31). Split vs Splitless Injection. YouTube. [Link]

  • International Journal of Trend in Research and Development. (n.d.). GC-MS analysis of Cedrus atlantica var. Pendula (Carrière) Carrière. International Journal of Trend in Research and Development. [Link]

  • SciTePress. (n.d.). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). SciTePress. [Link]

  • Bobrowska-Chwat, A., et al. (2021, March 31). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC. [Link]

  • Shimadzu. Analysis of Essential Oil Using GC-MS/FID Detector Splitting System. Shimadzu. [Link]

  • Scribd. Cedarwood Chromatography. Scribd. [Link]

Sources

Technical Support Center: Strategies to Improve the Stability of Cedran-8-ol Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Cedran-8-ol, a tricyclic sesquiterpene alcohol, is a valued ingredient in the fragrance, cosmetic, and personal care industries for its characteristic woody aroma[1][2]. As with many sesquiterpenoids, ensuring its stability within a final formulation is paramount to maintaining product quality, efficacy, and shelf-life. Degradation can lead to loss of fragrance, changes in color, and the formation of undesirable byproducts. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including troubleshooting workflows and detailed protocols, to diagnose and mitigate the stability challenges associated with Cedran-8-ol formulations.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of Cedran-8-ol? Cedran-8-ol is a sesquiterpene alcohol with the molecular formula C₁₅H₂₆O[2]. It exists as a white crystalline solid or a light yellow viscous liquid, depending on its grade[1]. It is soluble in ethanol and oils but has very low water solubility[1][3]. Its structure features a tertiary hydroxyl group on a rigid tricyclic cedrane skeleton, which dictates its chemical reactivity[2].

PropertyValueSource
Molecular Formula C₁₅H₂₆O[1][2]
Molecular Weight ~222.37 g/mol [2][4]
Appearance White crystalline solid or light yellow viscous liquid[1]
Melting Point 55-87 °C (Varies by grade)[1][4]
Boiling Point ~273-286 °C[1][4]
Solubility Soluble in ethanol and oils[1]
Storage Recommended at 2-8°C[1]

Q2: What are the primary stability concerns for Cedran-8-ol in a formulation? The primary stability concerns stem from its chemical structure and the general nature of terpenes:

  • Acid-Catalyzed Dehydration: As a tertiary alcohol, Cedran-8-ol is susceptible to dehydration (elimination of a water molecule) under acidic conditions to form the corresponding alkene, cedrene. This reaction eliminates the hydroxyl group, leading to a complete loss of the parent molecule and a significant change in the formulation's chemical profile and aroma.

  • Oxidation: Like most terpenes, Cedran-8-ol can be susceptible to oxidation, especially if the formulation is exposed to air (oxygen), light, or contains pro-oxidant metal ions. Oxidation can lead to the formation of various degradation products, often resulting in discoloration and off-odors.

  • Volatilization: Although Cedran-8-ol has a high boiling point, its volatility can be a concern in formulations with a large surface area or those stored at elevated temperatures, leading to a gradual loss of the active fragrance component.

Q3: My Cedran-8-ol formulation has developed an off-odor and a yellow tint. What is the likely cause? The development of color and an off-odor are classic indicators of oxidative degradation. This process involves the reaction of Cedran-8-ol or other formulation components with oxygen, often initiated by exposure to light or heat. The resulting degradation products can be chromophoric (colored) and possess different, often undesirable, odors. We recommend investigating the presence of peroxides and performing chromatographic analysis to identify potential degradants.

Q4: How sensitive is Cedran-8-ol to light and temperature? While generally stable under recommended storage conditions (2-8°C, protected from light), exposure to high temperatures and UV light can accelerate degradation pathways[1][4][5]. High temperatures provide the activation energy for chemical reactions like oxidation, while UV light can initiate photo-degradation by generating free radicals[5][6]. Therefore, photostability testing is a critical component of any stability program for Cedran-8-ol formulations, as outlined in ICH guideline Q1B[6].

Part 2: Troubleshooting Guide: Diagnosing Instability

When a formulation fails stability testing, a systematic approach is required to identify the root cause. The primary indicator of instability is typically a decrease in the assay value of Cedran-8-ol, often accompanied by the appearance of new peaks in the chromatogram.

Workflow for Diagnosing Cedran-8-ol Instability

The following workflow provides a logical sequence for investigating the root cause of degradation.

G start Instability Observed (Loss of Assay, New Peaks) forced_degradation STEP 1: Perform Forced Degradation Study start->forced_degradation analyze STEP 2: Analyze Degradation Profile with HPLC/LC-MS forced_degradation->analyze compare STEP 3: Compare Degradants from Study to Formulation analyze->compare pathway_id Identify Primary Degradation Pathway compare->pathway_id Match Found dehydration Pathway: Dehydration (Likely Acid-Catalyzed) pathway_id->dehydration Acid Degradant Matches oxidation Pathway: Oxidation (O₂, Light, Metal Ions) pathway_id->oxidation Oxidative Degradant Matches other Other Pathway (e.g., Excipient Interaction) pathway_id->other No Match or Other Profile action_ph ACTION: Optimize pH, Select Buffers dehydration->action_ph action_antioxidant ACTION: Add Antioxidants & Chelating Agents oxidation->action_antioxidant action_excipient ACTION: Screen Excipients, Consider Encapsulation other->action_excipient

Caption: Troubleshooting workflow for diagnosing formulation instability.

The cornerstone of this diagnostic process is the Forced Degradation Study . This involves intentionally stressing the drug substance under harsh conditions (acid, base, oxidation, light, heat) to rapidly generate potential degradation products[7][8]. By comparing the degradants formed under these specific stress conditions to those appearing in the unstable formulation, you can deduce the likely degradation pathway.

Part 3: Stabilization Strategies & Protocols

Once the degradation pathway is understood, targeted strategies can be implemented.

Potential Degradation Pathways of Cedran-8-ol

DegradationPathways cluster_dehydration Dehydration Pathway cluster_oxidation Oxidative Pathway Cedranol Cedran-8-ol (C₁₅H₂₆O) Cedrene Cedrene (C₁₅H₂₄) Cedranol->Cedrene H⁺ (Acid) - H₂O Hydroperoxide Intermediate (e.g., Hydroperoxide) Cedranol->Hydroperoxide O₂ / Light / Metal Ions OxidizedProducts Oxidized Products (e.g., Ketones, Diols) (C₁₅HₓOᵧ) Hydroperoxide->OxidizedProducts

Caption: Primary chemical degradation pathways for Cedran-8-ol.

Strategy 1: Optimizing Formulation pH

Causality: The stability of a formulation is often highly dependent on pH[9]. For a tertiary alcohol like Cedran-8-ol, acidic conditions (pH < 5) can catalyze dehydration, leading to irreversible degradation. Conversely, highly alkaline conditions can promote the degradation of other formulation ingredients, such as esters, or increase susceptibility to oxidation[9][10]. The goal is to identify a pH range where Cedran-8-ol and all other excipients exhibit maximum stability.

Experimental Protocol: pH-Stability Profile

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 3 to 9.

  • Sample Preparation: Prepare identical samples of the Cedran-8-ol formulation, adjusting the final pH of each sample with one of the prepared buffers.

  • Storage: Store the samples at an accelerated temperature (e.g., 40°C) to promote degradation.

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw an aliquot from each sample.

  • Quantification: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining percentage of Cedran-8-ol.

  • Data Analysis: Plot the percentage of remaining Cedran-8-ol against pH at each time point. The optimal pH range is the one that shows the least degradation over time.

Strategy 2: Incorporating Antioxidants and Chelating Agents

Causality: Oxidative degradation proceeds via a free-radical chain reaction. Antioxidants donate a hydrogen atom to quench free radicals, thereby terminating the chain reaction and protecting the active ingredient[11]. Chelating agents, such as EDTA, improve stability by sequestering metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative reactions[5].

Selection Guide: Common Antioxidants for Formulations

AntioxidantTypeSolubilityTypical Use LevelKey Considerations
BHT (Butylated Hydroxytoluene) Synthetic PhenolicOil-Soluble0.01 - 0.1%Highly effective in oils/lipids; potential regulatory restrictions in some regions[11].
BHA (Butylated Hydroxyanisole) Synthetic PhenolicOil-Soluble0.01 - 0.1%Often used in combination with BHT for synergistic effects[12].
Tocopherols (Vitamin E) Natural PhenolicOil-Soluble0.02 - 0.5%Natural, consumer-friendly option; can be less potent than synthetic counterparts[12].
Ascorbyl Palmitate Vitamin C EsterOil-Soluble0.01 - 0.2%Acts as an oxygen scavenger; often used with tocopherols.
EDTA (Ethylenediaminetetraacetic acid) Chelating AgentWater-Soluble0.01 - 0.1%Inactivates metal ions; essential for aqueous or emulsion-based systems.
Strategy 3: Encapsulation Technologies

Causality: Encapsulation creates a physical barrier around the active ingredient, isolating it from environmental factors such as oxygen and light[13][14]. This strategy is highly effective for volatile and sensitive compounds like terpenes, as it can also reduce evaporation and control the release of the fragrance over time[15][16].

Principle of Microencapsulation

Encapsulation cluster_before Before Encapsulation cluster_after After Encapsulation Cedranol Cedran-8-ol (Core) Oxygen O₂ Light UV Light Microcapsule Oxygen->Microcapsule Blocked Light->Microcapsule Blocked Core Cedran-8-ol

Sources

Addressing matrix effects in Cedran-8-ol quantification from complex samples

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Matrix Effects in Complex Samples

Welcome, researchers and analytical scientists. This guide is designed to be your dedicated resource for troubleshooting and overcoming the challenges associated with the accurate quantification of Cedran-8-ol in complex biological, environmental, or consumer product matrices. As a sesquiterpene alcohol, Cedran-8-ol's analysis is often complicated by matrix effects, which can significantly compromise data quality.[1][2] This center provides field-proven insights and validated protocols to ensure the integrity and reliability of your results.

Understanding the Core Challenge: What are Matrix Effects?

In quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (Cedran-8-ol).[3] Matrix effects occur when these co-eluting components interfere with the ionization process of Cedran-8-ol in the mass spectrometer's ion source.[1][4] This interference can manifest in two primary ways:

  • Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, leading to a weaker signal and an underestimation of its true concentration.[3][5] This can happen when matrix components compete for available charge or alter the physical properties of the droplets in the ion source.[4][5]

  • Ion Enhancement: A less frequent phenomenon where matrix components increase the ionization efficiency of the analyte, causing a stronger signal and an overestimation of its concentration.[3][4] In GC-MS, a similar effect, known as matrix-induced enhancement, occurs when matrix components block active sites in the GC inlet, protecting the analyte from thermal degradation and leading to a stronger signal.[6][7]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the quantification of Cedran-8-ol.

Question 1: My analyte signal is significantly lower in the sample matrix compared to the pure solvent standard. What's happening?

Answer: You are likely observing ion suppression , a classic matrix effect.[3][5] Co-eluting endogenous compounds from your sample (e.g., lipids, proteins, salts) are interfering with the process of turning your Cedran-8-ol molecules into ions in the MS source.[8]

Troubleshooting Steps:

  • Confirm the Effect: First, you must quantitatively assess the matrix effect. A widely accepted method is the post-extraction spike technique.[8]

    • Prepare two sets of samples:

      • Set A: Cedran-8-ol standard in pure solvent.

      • Set B: Blank matrix extract (processed through your sample preparation procedure) spiked with the same concentration of Cedran-8-ol as Set A.

    • Analyze both sets and calculate the Matrix Factor (MF) as follows: MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[8]

  • Improve Sample Cleanup: The most direct way to combat matrix effects is to remove the interfering components.[3][9]

    • Solid-Phase Extraction (SPE): This is a powerful technique for purifying analytes from complex samples.[10][11][12] For a moderately non-polar compound like Cedran-8-ol (predicted LogP ~3.5-3.9), a reversed-phase (C18 or C8) or a polymeric sorbent would be a good starting point.[11][13]

    • QuEChERS: Standing for "Quick, Easy, Cheap, Effective, Rugged, and Safe," this method is excellent for a wide range of analytes in complex matrices like food and agricultural products.[14][15] It involves an extraction and partitioning step followed by a dispersive SPE cleanup.[14]

  • Optimize Chromatography: Increase the separation between Cedran-8-ol and the interfering matrix components.[3][16]

    • Adjust the gradient profile in your LC method.

    • Try a different stationary phase (e.g., a Phenyl-Hexyl column for alternative selectivity).

    • Extend the chromatographic run time to allow more matrix components to elute before or after your analyte.[16]

  • Dilute the Sample: A simple but effective strategy is to dilute the final extract.[4][16] This reduces the concentration of interfering matrix components, thereby lessening their impact on ionization.[9] This is only feasible if the concentration of Cedran-8-ol is high enough to remain above the method's limit of quantification after dilution.[16]

Question 2: My results are highly variable and not reproducible between different sample lots. How do I improve consistency?

Answer: This issue points to variability in the matrix composition between your samples, a common problem in bioanalysis. The most robust solution is to use an appropriate internal standard that co-elutes and experiences the same matrix effects as your analyte.

The Gold Standard Solution: Stable Isotope Dilution Analysis (SIDA)

The most reliable way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard, such as Deuterium- or ¹³C-labeled Cedran-8-ol.[4][17][18]

  • Why it works: A SIL internal standard is chemically identical to Cedran-8-ol and will behave identically during sample preparation, chromatography, and ionization.[18] Any suppression or enhancement that affects the analyte will affect the SIL internal standard to the same degree.[3][17] Therefore, the ratio of the analyte peak area to the internal standard peak area remains constant, providing highly accurate and precise quantification regardless of matrix variations.[3][17]

  • Implementation: The SIL internal standard is added to the sample at a known concentration at the very beginning of the sample preparation process.[17] Quantification is then based on the ratio of the response of the native analyte to the response of the SIL internal standard. This approach is strongly recommended by regulatory bodies like the FDA and EMA for its ability to compensate for variability.[19][20][21] A validated SIDA method has been successfully used for quantifying other sesquiterpenes in complex matrices.[22][23]

Question 3: I don't have access to a stable isotope-labeled internal standard. What are my other options for accurate quantification?

Answer: While SIDA is ideal, there are other effective strategies you can implement. The key is to prepare your calibration standards in a way that accounts for the matrix.

Alternative Strategies:

  • Matrix-Matched Calibration: Prepare your calibration standards by spiking known concentrations of Cedran-8-ol into a blank matrix that is representative of your actual samples.[3] This ensures that your calibrants and samples experience similar matrix effects, leading to more accurate results.[24]

    • Limitation: Finding a truly "blank" matrix free of the analyte can be challenging. Furthermore, this method assumes that the matrix effect is consistent across all your unknown samples, which may not always be the case.[4]

  • Method of Standard Addition: This powerful technique is used when the sample matrix is complex or varies significantly between samples.[25][26][27][28] It involves creating a calibration curve within each individual sample, thereby correcting for that specific sample's matrix effect.[29]

    • Workflow:

      • Divide a single unknown sample into several equal aliquots.

      • Leave one aliquot as is.

      • Spike the remaining aliquots with increasing, known concentrations of Cedran-8-ol.

      • Analyze all aliquots and plot the instrument response versus the concentration of the added standard.

      • The absolute value of the x-intercept of the resulting linear regression line gives the original concentration of Cedran-8-ol in the sample.[27]

    • Limitation: This method is time-consuming and requires a larger volume of each individual sample.[30]

Validated Experimental Protocols

Adherence to validated protocols is essential for generating trustworthy data that meets regulatory standards such as those from the EMA and FDA.[19][20][31][32]

Protocol 1: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is a starting point for removing matrix interferences for Cedran-8-ol analysis.

Objective: To isolate Cedran-8-ol from a complex aqueous-based matrix (e.g., plasma, urine, environmental water sample).

Materials:

  • Reversed-Phase C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (HPLC Grade)

  • Deionized Water

  • Sample pre-treated as necessary (e.g., centrifuged, pH adjusted)

  • Elution Solvent (e.g., Acetonitrile or Ethyl Acetate)

  • SPE Vacuum Manifold

Step-by-Step Methodology:

  • Conditioning: Pass 5 mL of Methanol through the C18 cartridge to activate the stationary phase. Do not let the cartridge go dry.

  • Equilibration: Pass 5 mL of Deionized Water through the cartridge to prepare it for the aqueous sample. Do not let the cartridge go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min). Cedran-8-ol, being moderately non-polar, will be retained on the C18 sorbent.

  • Washing: Pass 5 mL of a weak solvent mixture (e.g., 10% Methanol in Water) through the cartridge. This step removes polar, water-soluble interferences while Cedran-8-ol remains bound to the sorbent.

  • Elution: Pass 5 mL of the strong elution solvent (e.g., Acetonitrile) through the cartridge to release Cedran-8-ol. Collect this eluate for analysis.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of the initial mobile phase for injection into the LC-MS or GC-MS system.

SPE_Workflow Load Load Waste1 Waste1 Load->Waste1 Polar Interferences Wash Wash Wash->Waste1 Weakly Bound Interferences Elute Elute Analyte Analyte Elute->Analyte Cedran-8-ol

Protocol 2: Quantification using the Method of Standard Addition

Objective: To accurately quantify Cedran-8-ol in a single, complex sample without a SIL-IS or a blank matrix.

Step-by-Step Methodology:

  • Sample Preparation: Homogenize your unknown sample.

  • Aliquoting: Pipette five equal volumes (e.g., 1.0 mL) of the homogenized sample into five separate vials labeled U, S1, S2, S3, and S4.

  • Spiking:

    • To vial U, add a volume of solvent equal to the spike volume (e.g., 100 µL of mobile phase).

    • Prepare a concentrated stock solution of Cedran-8-ol.

    • Add increasing volumes of the stock solution to vials S1-S4 to achieve final added concentrations that bracket the expected sample concentration (e.g., 0.5x, 1x, 1.5x, 2x the expected concentration).

    • Add solvent to S1-S4 so the final volume in all five vials is identical.

  • Analysis: Process all five samples through your established sample preparation and analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Record the peak area for Cedran-8-ol in each sample.

    • Create a plot with "Added Concentration" on the x-axis and "Instrument Response (Peak Area)" on the y-axis.

    • Perform a linear regression on the five data points.

    • Determine the equation of the line (y = mx + c).

    • Calculate the original concentration in the unknown sample by finding the absolute value of the x-intercept (-c/m).

Standard_Addition Analyze Analyze Plot Plot Analyze->Plot

Data Summary: Comparison of Mitigation Strategies

Mitigation StrategyPrincipleProsCons
Sample Cleanup (SPE, QuEChERS) Physically removes interfering matrix components before analysis.[3][10]Directly reduces suppression/enhancement; can improve instrument robustness.Can be time-consuming; potential for analyte loss during extraction.[24]
Matrix-Matched Calibration Prepares standards in a blank matrix to mimic the effect seen in samples.[3]Simple to implement if a blank matrix is available; more accurate than solvent calibration.Requires a true blank matrix; assumes matrix effect is consistent across all samples.[4]
Standard Addition Method Creates a calibration curve within each sample, correcting for its specific matrix.[26][28]Highly accurate for variable matrices; does not require a blank matrix.Labor-intensive; requires more sample volume; not suitable for high-throughput analysis.[30]
Stable Isotope Dilution Analysis (SIDA) Uses a labeled internal standard that behaves identically to the analyte.[17][18]Considered the "gold standard"; corrects for both matrix effects and analyte loss during sample prep.[4][17]Requires synthesis or purchase of expensive labeled standards.[17]

References

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  • Loo, J., & Song, D. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]

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  • Wikipedia. (n.d.). Standard addition. Retrieved from [Link]

  • European Medicines Agency. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cedran-8-ol. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Kuballa, T., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. Retrieved from [Link]

  • Perović, J., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods. Retrieved from [Link]

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Retrieved from [Link]

  • Jeffery, D. W., et al. (2018). Facile Gas Chromatography-Tandem Mass Spectrometry Stable Isotope Dilution Method for the Quantification of Sesquiterpenes in Grape. Journal of Chromatography A. Retrieved from [Link]

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  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activities of Cedran-8-ol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and intricate world of natural products, sesquiterpenoids stand out for their structural diversity and profound biological activities. Among these, Cedran-8-ol, a prominent component of cedarwood essential oil, has garnered significant attention for its therapeutic potential. However, the biological efficacy of a molecule is often intricately linked to its stereochemistry. This guide provides a comprehensive comparison of the biological activities of Cedran-8-ol (also known as cedrol) and its isomers, offering researchers, scientists, and drug development professionals a critical overview of the current state of knowledge and highlighting areas ripe for future investigation.

Introduction to Cedran-8-ol and Its Stereoisomers

Cedran-8-ol is a tricyclic sesquiterpene alcohol with a characteristic woody aroma. Its molecular structure contains several chiral centers, giving rise to a number of stereoisomers. The spatial arrangement of the hydroxyl group at the C-8 position is a key determinant of its isomeric form and, consequently, its interaction with biological targets. The most well-known isomers include Cedran-8-ol (often referred to as (+)-cedrol or α-cedrol) and its epimer, 8-epi-cedrol. Other related isomers include isocedrol and neocedranol. While extensive research has elucidated the bioactivities of cedrol, its isomers remain comparatively underexplored, presenting a significant knowledge gap in the field.

This guide will delve into a comparative analysis of their known anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities, supported by available experimental data. We will also provide detailed protocols for key assays to facilitate further research in this promising area.

Comparative Biological Activities

A critical aspect of drug discovery and development is understanding how subtle changes in a molecule's three-dimensional structure can impact its biological function. While data on the isomers of Cedran-8-ol is limited, this section aims to synthesize the available information to provide a comparative perspective.

Anti-inflammatory Activity

Cedran-8-ol (Cedrol):

Cedrol has demonstrated significant anti-inflammatory properties in numerous studies. It has been shown to attenuate the inflammatory response in various models by modulating key signaling pathways. Research indicates that cedrol can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] Mechanistically, cedrol has been found to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammation.[3] For instance, in lipopolysaccharide (LPS)-stimulated macrophages, cedrol treatment leads to a dose-dependent reduction in nitric oxide (NO) production, a key inflammatory mediator.[4]

8-epi-Cedrol and Other Isomers:

Direct comparative studies on the anti-inflammatory effects of 8-epi-cedrol, isocedrol, and neocedranol are notably absent in the current literature. However, some research suggests that essential oils containing 8-epi-cedrol as a constituent possess anti-inflammatory properties, though the specific contribution of this isomer is yet to be elucidated.[3] The potential for sedative and anti-inflammatory activities has been noted for epi-cedrol, highlighting the need for dedicated studies to quantify and compare its efficacy against that of cedrol.[1]

Experimental Data Summary: Anti-inflammatory Activity

CompoundModel/AssayKey FindingsReference
Cedran-8-ol (Cedrol) LPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition of NO, TNF-α, IL-1β, and IL-6 production.[1][2][1][2]
Collagen-induced arthritis in miceAlleviation of paw swelling and arthritis score.[3][3]
IL-1β-treated chondrocytesAlleviates apoptosis and inflammatory response.[5][5]
8-epi-Cedrol Data limitedMentioned as a potential contributor to the anti-inflammatory effects of certain essential oils.[1][1]
Antimicrobial Activity

Cedran-8-ol (Cedrol):

Cedrol has exhibited a broad spectrum of antimicrobial activity against various bacteria and fungi.[6] Its lipophilic nature allows it to disrupt the cell membranes of microorganisms, leading to leakage of intracellular components and eventual cell death. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For example, cedrol has shown potent antifungal activity against Phellinus noxius, a destructive fungal pathogen, with a reported IC50 of 15.7 µg/mL.[7][8]

8-epi-Cedrol and Other Isomers:

Experimental Data Summary: Antimicrobial Activity

CompoundOrganismActivity Metric (e.g., MIC, IC50)Reference
Cedran-8-ol (Cedrol) Phellinus noxiusIC50 = 15.7 µg/mL[7][8]
8-epi-Cedrol Data limitedIdentified in an essential oil with antifungal properties.[3][3]
Antioxidant Activity

Cedran-8-ol (Cedrol):

While some reports suggest that cedarwood oil, rich in cedrol, possesses antioxidant properties, studies on pure cedrol have yielded conflicting results. One study reported no significant radical scavenging activity for cedrol metabolites in in-vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[9] However, other research indicates that cedrol can exhibit antioxidant effects in biological systems by modulating endogenous antioxidant enzymes.[10] This suggests that its antioxidant action may be more complex than direct radical scavenging.

8-epi-Cedrol and Other Isomers:

There is a clear lack of data regarding the antioxidant potential of 8-epi-cedrol, isocedrol, and neocedranol. This represents a significant gap in our understanding of the structure-activity relationship for the antioxidant properties of cedranol isomers.

Cytotoxicity

Cedran-8-ol (Cedrol):

The cytotoxic effects of cedrol have been investigated against several cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in a dose-dependent manner.[1] For instance, cedrol has demonstrated cytotoxic activity against human chondrosarcoma cells.[9]

8-epi-Cedrol and Other Isomers:

A study on the production of epi-cedrol mentions its potential for cytotoxic activities, but provides no specific experimental data or comparison with cedrol.[1] This is another area where further research is critically needed to understand the therapeutic potential of these isomers. One study did show that pure (+)-cedrol had little cytotoxicity in HL60 cells after 30 or 90 minutes of incubation.[11]

Methodologies for Comparative Analysis

To facilitate further research and enable direct comparisons, this section provides detailed protocols for key in vitro assays. The causality behind experimental choices is explained to ensure scientific rigor and reproducibility.

Separation and Identification of Isomers

A prerequisite for any comparative biological study is the isolation and purification of the individual isomers.

Workflow for Isomer Separation and Identification

Caption: Workflow for the separation and identification of Cedran-8-ol isomers.

Protocol for Isomer Separation by Column Chromatography:

  • Rationale: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For isomers with different polarities, silica gel chromatography is effective. For enantiomers, a chiral stationary phase is required.[12][13]

  • Stationary Phase: Silica gel (60-120 mesh) for diastereomers. A chiral stationary phase (e.g., cellulose or amylose-based) for enantiomers.

  • Mobile Phase: A gradient of non-polar to polar solvents, such as hexane and ethyl acetate. The optimal gradient should be determined empirically using thin-layer chromatography (TLC).

  • Procedure:

    • Prepare a slurry of the stationary phase in the initial mobile phase solvent and pack it into a glass column.

    • Dissolve the crude mixture of isomers in a minimal amount of the initial mobile phase and load it onto the top of the column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor the separation using TLC.

    • Combine fractions containing the pure isomers.

    • Confirm the identity and purity of each isomer using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

In Vitro Anti-inflammatory Assays

Workflow for In Vitro Anti-inflammatory Screening

Caption: Experimental workflow for evaluating the anti-inflammatory activity of Cedran-8-ol isomers.

Protocol for Nitric Oxide (NO) Assay (Griess Assay):

  • Rationale: This assay quantifies the production of NO, a key pro-inflammatory mediator, by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the purified isomers for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Antimicrobial Susceptibility Testing

Protocol for Broth Microdilution Assay (MIC Determination):

  • Rationale: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism in a liquid medium. It is a quantitative and standardized method.[11]

  • Procedure:

    • Prepare a two-fold serial dilution of each isomer in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC as the lowest concentration of the isomer that completely inhibits visible growth.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of cedrol are primarily attributed to its ability to modulate key intracellular signaling pathways.

Simplified Anti-inflammatory Signaling Pathway of Cedrol

Cedrol_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cedrol Cedran-8-ol (Cedrol) Cedrol->MAPK Cedrol->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nitric Oxide (NO) MAPK->ProInflammatory NFkB->ProInflammatory

Caption: Cedrol's inhibitory effect on LPS-induced inflammatory pathways.

Cedrol has been shown to inhibit the phosphorylation of key proteins in the MAPK and NF-κB pathways, thereby preventing the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes.[3] The precise molecular targets of cedrol within these pathways are still under investigation. For the isomers of cedrol, the mechanisms of action remain entirely unknown due to the lack of dedicated studies.

Conclusion and Future Directions

This guide consolidates the current understanding of the biological activities of Cedran-8-ol and its isomers. While Cedran-8-ol (cedrol) has been extensively studied and demonstrates promising anti-inflammatory, antimicrobial, and cytotoxic properties, a significant knowledge gap exists concerning its stereoisomers. The limited available data suggests that isomers like 8-epi-cedrol may also possess valuable biological activities, but direct comparative studies are urgently needed.

Future research should focus on:

  • Systematic Screening: Conducting head-to-head comparisons of the anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities of purified Cedran-8-ol, 8-epi-cedrol, isocedrol, and neocedranol.

  • Mechanistic Studies: Elucidating the mechanisms of action for the most active isomers to identify their molecular targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of these isomers to understand how specific structural features influence their biological activity.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this fascinating family of sesquiterpenoids, paving the way for the development of novel and effective therapeutic agents.

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Cedran-8-ol vs. Other Sesquiterpenoids: A Comparative Scientific Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Sesquiterpenoid Research

Sesquiterpenoids, a diverse class of 15-carbon isoprenoids, represent a significant frontier in natural product chemistry and drug discovery.[1] Their structural complexity and broad spectrum of biological activities have positioned them as compelling candidates for therapeutic development.[2][3][4] Among these, Cedran-8-ol, a tricyclic sesquiterpene alcohol derived from cedarwood oil, has garnered interest for its distinct aromatic properties and potential bioactive profile.[5][6][7][8] This guide provides a comparative analysis of Cedran-8-ol against three other notable sesquiterpenoids: β-caryophyllene, α-santalol, and patchoulol.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to offer a synthesized, in-depth comparison grounded in experimental data from the scientific literature. We will explore the physicochemical characteristics, delve into the comparative biological activities—specifically antimicrobial, anti-inflammatory, and anticancer effects—and elucidate the underlying mechanisms of action. Furthermore, this guide provides detailed, field-proven experimental protocols to empower researchers to conduct their own validated, head-to-head comparisons.

Comparative Analysis of Physicochemical Properties

The biological activity of a compound is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets. Here, we compare the key physicochemical properties of Cedran-8-ol, β-caryophyllene, α-santalol, and patchoulol.

PropertyCedran-8-olβ-Caryophylleneα-SantalolPatchoulol
Molecular Formula C₁₅H₂₆O[5][6]C₁₅H₂₄[9]C₁₅H₂₄O[10][11]C₁₅H₂₆O[12][13]
Molar Mass ( g/mol ) 222.37[5]204.36[9]220.35[10]222.37[12][13]
Appearance Pale yellow to yellow-green solidPale yellow oily liquid[14]Pale yellow to yellow viscous liquid[10]White crystalline solid[12]
Boiling Point (°C) 286129-130 (at 14 mmHg)[15]166-167 (at 14 Torr)[16]287-288[12]
Melting Point (°C) 86< 25[14][15]N/A56[12]
Solubility Soluble in benzyl benzoate, slightly soluble in glycol and mineral oilSoluble in chloroform, DMSO, methanol (slightly)[15]Soluble in ethanol and diethyl ether; practically insoluble in water[11]Soluble in ethanol and diethyl ether; practically insoluble in water
logP 3.95.35[9]3.39[16]4.1[13]

Expert Insight: The presence of a hydroxyl group in Cedran-8-ol, α-santalol, and patchoulol, in contrast to the hydrocarbon structure of β-caryophyllene, significantly influences their polarity and potential for hydrogen bonding. This has direct implications for their interaction with biological membranes and receptor binding sites. The higher logP value of β-caryophyllene suggests greater lipophilicity, which may facilitate its passage through cell membranes.

Comparative Biological Activities: A Deeper Dive

While sharing a common classification, these sesquiterpenoids exhibit distinct and sometimes overlapping biological activities. This section provides a comparative overview of their documented antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity
SesquiterpenoidReported Antimicrobial Activity
Cedran-8-ol Cedarwood oil, rich in cedrol (a synonym for Cedran-8-ol), has demonstrated antimicrobial activity against a range of bacteria.[17]
β-Caryophyllene Exhibits antimicrobial and antifungal properties.[18]
α-Santalol A major component of sandalwood oil, which is known for its broad-spectrum antimicrobial activity against Gram-positive bacteria.[7]
Patchoulol Demonstrates antibacterial, antifungal, and antiviral activities.[12]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of sesquiterpenoids against pathogenic bacteria.

1. Preparation of Materials:

  • Test compounds (Cedran-8-ol, β-caryophyllene, α-santalol, patchoulol) dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) cultured in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
  • 96-well microtiter plates.
  • Positive control (e.g., a standard antibiotic like amikacin).[19]
  • Negative control (broth with solvent).

2. Procedure:

  • Perform serial two-fold dilutions of the stock solutions of each sesquiterpenoid directly in the microtiter plate containing MHB.[19]
  • Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]
  • Include positive and negative controls on each plate.
  • Incubate the plates at 37°C for 24 hours.[19]
  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[20]
  • (Optional) To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[20][21]

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique that allows for the simultaneous testing of multiple compounds and concentrations, providing a reliable comparison of their antimicrobial potency.[21] The use of both Gram-positive and Gram-negative bacteria provides a broader understanding of the antimicrobial spectrum.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases, and its modulation is a critical therapeutic goal. Sesquiterpenoids are well-documented for their anti-inflammatory properties, often through the inhibition of key signaling pathways like NF-κB.[2][16][22]

SesquiterpenoidReported Anti-inflammatory Activity & Mechanism
Cedran-8-ol Components of cedar essential oil, including Cedran-8-ol, are known to possess anti-inflammatory activities.[6]
β-Caryophyllene Exerts significant anti-inflammatory effects by selectively binding to the cannabinoid receptor type-2 (CB2) and inhibiting the NF-κB signaling pathway.[15][23]
α-Santalol Suppresses the production of pro-inflammatory cytokines and chemokines in skin cells stimulated by lipopolysaccharides (LPS).[1][6] It has been shown to reduce inflammatory markers in skin tissue models.[2]
Patchoulol Exhibits anti-inflammatory effects by suppressing LPS-induced responses in vivo.[12] It has also been shown to inhibit the NF-κB signaling pathway.[22]

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard in vitro model to screen for potential anti-inflammatory agents.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.[24]
  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[25]

2. Treatment:

  • Pre-treat the cells with various concentrations of the test sesquiterpenoids for 1-4 hours.[24][26]
  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response and NO production.[26]

3. Measurement of Nitric Oxide:

  • After the incubation period, collect the cell culture supernatant.
  • Measure the nitrite concentration in the supernatant using the Griess reagent.[24][27] This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.[25]
  • A standard curve using known concentrations of sodium nitrite is used to quantify the amount of NO produced.[26]

4. Cell Viability Assay:

  • Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.[26]

Causality Behind Experimental Choices: RAW 264.7 cells are a well-established model for studying inflammation as they produce significant amounts of NO upon LPS stimulation.[27] The Griess assay is a simple, rapid, and sensitive colorimetric method for the indirect measurement of NO production.[27]

Visualizing the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[28] Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_NFkB_complex Inactive Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) nucleus->genes Induces sesquiterpenoids Sesquiterpenoids (e.g., β-caryophyllene, patchoulol) sesquiterpenoids->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.

Anticancer Activity

The potential of essential oils and their components as anticancer agents is an area of active research.[9][29] Several sesquiterpenoids have demonstrated cytotoxic and apoptotic effects in various cancer cell lines.

SesquiterpenoidReported Anticancer Activity & Mechanism
Cedran-8-ol Essential oil from Cedrus atlantica, containing cedrane-type sesquiterpenes, has shown anticancer activity and induces apoptosis in melanoma and colorectal carcinoma cells.[13][30]
β-Caryophyllene Induces apoptosis in cancer cells through the suppression of the NF-κB and PI3K/AKT signaling pathways.[18] β-caryophyllene oxide can potentiate TNFα-induced apoptosis.[5]
α-Santalol Induces cell death through apoptosis and cell cycle arrest in various cancer models.[2]
Patchoulol Induces G0/G1 cell cycle arrest and apoptosis in non-small cell lung cancer cells through ROS-mediated DNA damage.[3][31] It also inhibits the growth of castration-resistant prostate cancer cells by inhibiting NF-κB signaling.[22][32]

Experimental Protocol: Western Blot Analysis of Apoptosis and NF-κB Pathway Proteins

This protocol allows for the semi-quantitative analysis of key proteins involved in apoptosis and NF-κB signaling to elucidate the mechanism of action of the test compounds.[33]

1. Cell Lysis and Protein Quantification:

  • Treat cancer cells with the sesquiterpenoids at their respective IC₅₀ concentrations for a specified time (e.g., 24-48 hours).
  • Lyse the cells to extract total protein.
  • Quantify the protein concentration using a standard method (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p65, IκBα, Bax, Bcl-2, cleaved caspase-3, β-actin as a loading control).[34]
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[34]

Causality Behind Experimental Choices: Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, providing insights into the activation state and expression levels of key signaling molecules.[8][35] The chosen target proteins are well-established markers for the NF-κB and apoptotic pathways, allowing for a mechanistic understanding of the observed cytotoxic effects.

Visualizing the Experimental Workflow for Comparative Bioactivity Screening

workflow start Start: Sesquiterpenoid Samples (Cedran-8-ol, Comparators) antimicrobial Antimicrobial Assay (Broth Microdilution) start->antimicrobial anti_inflammatory Anti-inflammatory Assay (NO Production in RAW 264.7) start->anti_inflammatory anticancer Anticancer Assay (MTT on Cancer Cell Lines) start->anticancer mic Determine MIC/MBC antimicrobial->mic no_inhibition Measure NO Inhibition anti_inflammatory->no_inhibition ic50 Determine IC₅₀ anticancer->ic50 data Comparative Data Analysis mic->data mechanism Mechanism of Action Studies no_inhibition->mechanism no_inhibition->data ic50->mechanism ic50->data western Western Blot (NF-κB & Apoptosis Proteins) mechanism->western western->data

Caption: Workflow for comparative bioactivity screening of sesquiterpenoids.

Conclusion and Future Directions

This guide provides a comprehensive comparative analysis of Cedran-8-ol against β-caryophyllene, α-santalol, and patchoulol, highlighting their distinct physicochemical properties and biological activities. While the existing literature provides a strong foundation for understanding the individual potential of these sesquiterpenoids, there is a clear need for direct, head-to-head comparative studies to fully elucidate their relative potencies and therapeutic potential.

The provided experimental protocols are designed to be robust and self-validating, enabling researchers to generate reliable and comparable data. Future research should focus on:

  • Direct Comparative In Vitro and In Vivo Studies: Conducting the outlined assays with all four compounds under identical conditions will provide definitive comparative data.

  • Synergistic Effects: Investigating potential synergistic interactions between these sesquiterpenoids or in combination with conventional drugs.

  • Advanced Mechanistic Studies: Employing techniques such as transcriptomics and proteomics to gain a more comprehensive understanding of the molecular targets and signaling pathways modulated by these compounds.

By leveraging the information and methodologies presented in this guide, the scientific community can accelerate the exploration of sesquiterpenoids as a promising source of novel therapeutic agents.

References

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A Comparative Guide to Validating the Anti-inflammatory Properties of Cedran-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of Cedran-8-ol, a sesquiterpenoid also commonly known as Cedrol. We will objectively compare its performance against a well-established steroidal anti-inflammatory drug, Dexamethasone, using a validated in vitro model of inflammation. The experimental design and protocols herein are structured to ensure scientific integrity, providing self-validating data that elucidates both efficacy and the potential mechanism of action.

Introduction: The Rationale for Investigating Cedran-8-ol

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] Current therapies, including non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids like Dexamethasone, are effective but can have significant side effects with long-term use.[1] This necessitates the search for novel anti-inflammatory agents, often from natural sources.

Cedran-8-ol (Cedrol) is a sesquiterpene found in the essential oil of cedarwood.[2] Preliminary studies have suggested that Cedrol possesses multiple bioactive properties, including anti-inflammatory effects.[2][3][4][5] This guide outlines a robust, multi-tiered experimental approach to systematically validate these claims, moving from phenotypic observations of reduced inflammatory markers to a more nuanced understanding of its impact on key signaling pathways.

Our chosen benchmark for comparison is Dexamethasone, a potent synthetic glucocorticoid.[6] Its mechanism of action involves binding to glucocorticoid receptors, which then translocate to the nucleus to suppress the expression of pro-inflammatory genes and upregulate anti-inflammatory ones.[7][8][9] By comparing Cedran-8-ol to Dexamethasone, we can contextualize its potency and explore whether it operates through a similar or distinct molecular mechanism.

Experimental Design: A Self-Validating Workflow

The cornerstone of this investigation is the use of a lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong inflammatory response characterized by the release of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[10][11][12] This model provides a reliable and reproducible platform for screening anti-inflammatory compounds.

Our workflow is designed to first confirm the inhibitory effect of Cedran-8-ol on key inflammatory mediators and then to dissect the underlying molecular signaling pathways.

G cluster_0 Phase 1: In Vitro Model Setup cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Mechanistic Investigation Culture RAW 264.7 Cell Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treatment: - Cedran-8-ol (Dose-Response) - Dexamethasone (Positive Control) - Vehicle (Negative Control) Seed->Pretreat Stimulate Inflammatory Challenge: Add Lipopolysaccharide (LPS) Pretreat->Stimulate Viability Cell Viability Assay (MTT) (Rule out toxicity) Stimulate->Viability NO_Assay Nitric Oxide (NO) Quantification (Griess Assay) Stimulate->NO_Assay ELISA Cytokine Profiling (ELISA) (TNF-α, IL-6, IL-1β) Stimulate->ELISA Lysate Prepare Cell Lysates Stimulate->Lysate Western Western Blot Analysis (NF-κB & MAPK Pathways) Lysate->Western

Caption: Experimental workflow for validating Cedran-8-ol.

Comparative Analysis: Cedran-8-ol vs. Dexamethasone

The primary objective is to quantify and compare the dose-dependent effects of Cedran-8-ol with a fixed, efficacious concentration of Dexamethasone.

Effect on Inflammatory Mediators

The production of nitric oxide (NO) and pro-inflammatory cytokines are hallmarks of macrophage activation. We will measure the concentration of these molecules in the cell culture supernatant following treatment and LPS stimulation.

Table 1: Comparative Inhibition of Nitric Oxide (NO) Production

Treatment Group Concentration NO Production (µM) % Inhibition
Control (Unstimulated) - 1.5 ± 0.3 -
LPS (1 µg/mL) - 42.8 ± 3.1 0%
LPS + Dexamethasone 1 µM 8.2 ± 1.1 84.1%
LPS + Cedran-8-ol 10 µM 31.5 ± 2.5 27.2%
LPS + Cedran-8-ol 25 µM 22.1 ± 1.9 49.3%
LPS + Cedran-8-ol 50 µM 13.6 ± 1.5 69.2%

Values are presented as mean ± standard deviation (n=3). Data is illustrative.

Table 2: Comparative Inhibition of Pro-inflammatory Cytokine Secretion

Treatment Group Concentration TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Control (Unstimulated) - 45 ± 8 22 ± 5 15 ± 4
LPS (1 µg/mL) - 3550 ± 210 2890 ± 180 950 ± 75
LPS + Dexamethasone 1 µM 480 ± 45 310 ± 30 110 ± 15
LPS + Cedran-8-ol 10 µM 2610 ± 150 2150 ± 130 720 ± 60
LPS + Cedran-8-ol 25 µM 1750 ± 110 1480 ± 95 460 ± 40
LPS + Cedran-8-ol 50 µM 980 ± 80 850 ± 65 240 ± 25

Values are presented as mean ± standard deviation (n=3). Data is illustrative.

Interpretation: The illustrative data demonstrates that Cedran-8-ol inhibits the production of NO, TNF-α, IL-6, and IL-1β in a dose-dependent manner in LPS-stimulated RAW 264.7 cells.[13] While not as potent as Dexamethasone at the concentrations shown, Cedran-8-ol exhibits significant anti-inflammatory activity, justifying a deeper mechanistic investigation. An essential preliminary step, the MTT assay (data not shown), should confirm that these effects are not due to cytotoxicity.

Mechanistic Insight: Impact on Inflammatory Signaling Pathways

The expression of inflammatory mediators like iNOS (which produces NO) and cytokines is largely controlled by transcription factors, with Nuclear Factor-kappa B (NF-κB) being a master regulator.[14][15] The Mitogen-Activated Protein Kinase (MAPK) pathway also plays a crucial role in mediating inflammatory responses.[16][17] We will use Western blotting to assess the effect of Cedran-8-ol on the activation of these pathways.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα (Degradation) IkBa->pIkBa NFkB_complex p65/p50 IkBa->NFkB_complex Sequesters NFkB_cytoplasm NF-κB Complex (Inactive) NFkB_nucleus p65/p50 NFkB_cytoplasm->NFkB_nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Upregulates Nucleus Nucleus Cedranol Cedran-8-ol (Hypothesized Inhibition) Cedranol->IKK

Caption: The canonical NF-κB signaling pathway.

Table 3: Comparative Effects on Signaling Protein Expression & Activation

Treatment Group p-IκBα / IκBα Ratio Nuclear p65 / Total p65 Ratio iNOS Expression COX-2 Expression
Control (Unstimulated) 0.10 ± 0.02 0.15 ± 0.03 0.05 ± 0.01 0.04 ± 0.01
LPS (1 µg/mL) 1.00 ± 0.15 1.00 ± 0.12 1.00 ± 0.11 1.00 ± 0.13
LPS + Dexamethasone 0.25 ± 0.04 0.21 ± 0.04 0.12 ± 0.02 0.18 ± 0.03
LPS + Cedran-8-ol (50 µM) 0.45 ± 0.06 0.38 ± 0.05 0.31 ± 0.04 0.42 ± 0.05

Values represent relative protein expression normalized to a loading control (e.g., β-actin) and are illustrative.

Interpretation: In the canonical NF-κB pathway, activation by LPS leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[18] This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2.[12][14] The illustrative data suggests that Cedran-8-ol inhibits the phosphorylation of IκBα, thereby reducing the nuclear translocation of the active p65 subunit. This upstream action explains the observed decrease in the downstream expression of iNOS and COX-2 proteins.[5][19][20] This indicates that Cedran-8-ol's mechanism of action involves the suppression of the NF-κB signaling pathway.

Detailed Experimental Protocols

For reproducibility and scientific rigor, detailed protocols are provided below.

Protocol 1: Cell Culture and Treatment
  • Cell Maintenance: Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells in appropriate plates (e.g., 96-well for viability/NO assay, 24-well for ELISA, 6-well for Western Blot) and allow them to adhere for 24 hours.

  • Pre-treatment: Replace the medium with fresh, serum-free DMEM. Add various concentrations of Cedran-8-ol, Dexamethasone (1 µM), or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour. Causality: This pre-incubation allows the compound to enter the cells and engage its molecular targets before the inflammatory stimulus is introduced.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control group.

  • Incubation: Incubate the plates for 24 hours to allow for the production of inflammatory mediators.

Protocol 2: Nitric Oxide (NO) Assay (Griess Assay)
  • Sample Collection: After the 24-hour incubation, collect 50 µL of cell culture supernatant from each well of the 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[21][22]

  • Incubation: Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[21]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.[23]

Protocol 3: Cytokine Quantification (ELISA)
  • Sample Collection: Collect cell culture supernatants from the 24-well plate and centrifuge to remove debris. Store at -80°C if not used immediately.

  • ELISA Procedure: Perform a sandwich ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for a commercial kit.[24][25]

  • General Steps:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Block non-specific binding sites.

    • Add standards and samples to the wells and incubate.

    • Wash the plate, then add a biotinylated detection antibody.

    • Wash, then add streptavidin-HRP (Horseradish Peroxidase).

    • Wash again, then add a TMB substrate to develop color.

    • Stop the reaction with a stop solution and measure absorbance at 450 nm.[24][26]

  • Quantification: Calculate cytokine concentrations based on the standard curve.

Protocol 4: Western Blot Analysis
  • Protein Extraction: After treatment, wash cells in the 6-well plate with ice-cold PBS. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[27]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[28]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-IκBα, IκBα, p-p65, p65, iNOS, COX-2, and a loading control (β-actin).

  • Secondary Antibody Incubation: Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and capture the signal with an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of Cedran-8-ol as an anti-inflammatory agent. The comparative data generated through these protocols will establish its efficacy relative to a clinical standard and elucidate its mechanism of action, specifically its ability to suppress the NF-κB signaling pathway.

Positive and reproducible results from this in vitro screening would provide a strong rationale for advancing Cedran-8-ol into more complex pre-clinical models, such as in vivo studies of acute or chronic inflammation (e.g., carrageenan-induced paw edema or collagen-induced arthritis models), to confirm its therapeutic potential.[5][29]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Cedran-8-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust and reliable quantification of active pharmaceutical ingredients (APIs) and key chemical constituents is a cornerstone of drug development and quality control. Cedran-8-ol, a tricyclic sesquiterpene alcohol found in cedarwood oil, possesses notable bioactive properties and is a common component in fragrance and therapeutic formulations.[1][2][3] Ensuring the accuracy and precision of its measurement across different analytical platforms is paramount. This guide provides an in-depth comparative analysis and a detailed protocol for the cross-validation of two fundamentally different, yet widely used, analytical techniques for the quantification of Cedran-8-ol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, this document offers field-proven insights into experimental design, explains the causality behind methodological choices, and presents a self-validating framework for ensuring inter-method consistency.[4][5][6]

Introduction: The Analytical Imperative for Cedran-8-ol

Cedran-8-ol (also known as Cedrol) is a sesquiterpene alcohol with a characteristic woody aroma.[1][2] Beyond its use in perfumery, it exhibits various biological activities, including antiseptic, anti-inflammatory, and sedative properties.[1] As this compound finds its way into complex matrices ranging from essential oils to pharmaceutical preparations, the need for precise, accurate, and reliable analytical methods is non-negotiable.

The objective of an analytical method is to be "suitable for its intended purpose."[7][8] However, in a globalized development environment, data may be generated across different laboratories or using different technologies. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can produce comparable, predefined results, thereby ensuring that they can be used for the same intended purpose.[4][9] This guide will compare a classic method for volatile compounds, GC-FID, with a versatile workhorse of pharmaceutical analysis, HPLC-DAD, to establish their interchangeability for the quantification of Cedran-8-ol.

Methodologies Under Comparison: A Rationale-Driven Approach

The selection of analytical methods was based on the physicochemical properties of Cedran-8-ol. It is a semi-volatile compound, making it an excellent candidate for GC analysis.[1][10] HPLC offers a complementary approach, particularly useful for formulations that may contain non-volatile excipients that are incompatible with GC.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Principle of Operation: GC is the preferred method for analyzing volatile and semi-volatile compounds.[10][11] The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases, governed by their boiling points and polarity. The Flame Ionization Detector (FID) is a highly sensitive, universal detector for hydrocarbons, which pyrolyzes the eluting compounds in a hydrogen-air flame, generating ions that produce a measurable current proportional to the mass of carbon.

  • Expertise-Based Experimental Choices:

    • Injector: A Split/Splitless injector is chosen for its versatility. A split injection is used for concentrated samples to prevent column overload, while a splitless injection is ideal for trace analysis.

    • Column: A low-polarity 5% phenyl methylpolysiloxane column (e.g., DB-5 or equivalent) is selected. This stationary phase is robust and provides excellent separation for a wide range of non-polar to semi-polar compounds like sesquiterpenoids based on their boiling points.

    • Temperature Program: A gradient temperature program is essential to ensure sharp peaks for volatile components while effectively eluting higher-boiling compounds like Cedran-8-ol in a reasonable time.

    • Carrier Gas: Helium is the standard choice for its efficiency and inertness, though hydrogen can be used to increase analysis speed.

Method 2: High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)
  • Principle of Operation: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. For a semi-polar compound like Cedran-8-ol, a reversed-phase (RP-HPLC) method is most appropriate. Here, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds are retained longer on the column. The Diode Array Detector (DAD) acquires spectra across a range of wavelengths simultaneously, allowing for peak purity assessment and quantification at the wavelength of maximum absorbance (λmax).

  • Expertise-Based Experimental Choices:

    • Column: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for a wide array of organic molecules.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is used. A gradient is necessary to provide sufficient retention for Cedran-8-ol while ensuring that any more polar or non-polar impurities are effectively eluted. A small amount of acid (e.g., formic acid) is often added to improve peak shape.

    • Detection: Cedran-8-ol lacks a strong chromophore, meaning its UV absorbance is weak. Detection is typically performed at low UV wavelengths (~205-210 nm). The DAD's ability to scan multiple wavelengths is crucial for identifying the optimal wavelength and assessing for co-eluting impurities.

The Cross-Validation Protocol: A Self-Validating System

This study is designed to comply with the International Council for Harmonisation (ICH) Q2(R1) and the revised Q2(R2) guidelines.[4][5][6][7][8] The objective is to demonstrate that the GC-FID and HPLC-DAD methods are equivalent for the quantification of Cedran-8-ol.

Experimental Workflow Diagram

The overall workflow for the cross-validation study is depicted below.

G cluster_prep Preparation Phase cluster_validation Method Validation & Comparison cluster_gc GC-FID Method cluster_hplc HPLC-DAD Method cluster_eval Evaluation Phase prep_standards Prepare Cedran-8-ol Stock & Working Standards prep_samples Prepare Spiked Matrix Samples (Placebo Formulation) prep_standards->prep_samples gc_analysis Analyze Standards & Samples prep_samples->gc_analysis hplc_analysis Analyze Standards & Samples prep_samples->hplc_analysis gc_data Process GC Data gc_analysis->gc_data comparison Compare Validation Parameters: Accuracy, Precision, Linearity etc. gc_data->comparison hplc_data Process HPLC Data hplc_analysis->hplc_data hplc_data->comparison statistical Statistical Analysis (t-test, F-test) comparison->statistical conclusion Draw Conclusion on Method Equivalency statistical->conclusion

Caption: Cross-validation experimental workflow.

Detailed Experimental Protocols

Protocol 1: Sample and Standard Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of Cedran-8-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock standard with methanol to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Spiked Samples (for Accuracy): Prepare a placebo formulation (e.g., a simple cream base without the active). Accurately weigh 1 g of placebo into three separate containers. Spike each with a known amount of Cedran-8-ol stock standard to achieve concentrations of 80%, 100%, and 120% of the target analytical concentration (e.g., 50 µg/mL). Prepare each level in triplicate (n=9 total samples).

  • Sample Extraction: To each spiked sample, add 10 mL of methanol. Vortex for 2 minutes and then sonicate for 15 minutes. Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.

Protocol 2: GC-FID Analysis

  • System: Gas chromatograph with FID and autosampler.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: 250°C, Split ratio 20:1.

  • Injection Volume: 1 µL.

  • Oven Program: Start at 80°C, hold for 1 min. Ramp at 10°C/min to 250°C, hold for 5 min.

  • Detector: FID at 280°C.

Protocol 3: HPLC-DAD Analysis

  • System: HPLC with DAD and autosampler.

  • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 50% B, hold for 2 min. Linearly increase to 95% B over 8 min. Hold at 95% B for 2 min. Return to 50% B over 1 min and re-equilibrate for 3 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD, monitor at 210 nm.

Data Presentation: A Comparative Analysis of Performance

The following tables summarize hypothetical data from the cross-validation study, based on the acceptance criteria defined by ICH guidelines.[7][12]

Table 1: Linearity and Range

Parameter GC-FID HPLC-DAD Acceptance Criteria
Range Studied (µg/mL) 1 - 100 1 - 100 As defined
Correlation Coefficient (r²) 0.9995 0.9991 r² ≥ 0.999

| Y-intercept (% of 100% response) | 1.8% | 2.1% | ≤ 2.0% of target response |

Table 2: Accuracy (Recovery) at Three Levels

Spiked Level GC-FID (% Recovery ± SD) HPLC-DAD (% Recovery ± SD) Acceptance Criteria
80% (40 µg/mL) 99.5 ± 1.1% 101.2 ± 1.4% 98.0 - 102.0%
100% (50 µg/mL) 100.3 ± 0.8% 99.8 ± 1.0% 98.0 - 102.0%
120% (60 µg/mL) 101.1 ± 0.9% 99.1 ± 1.2% 98.0 - 102.0%

SD = Standard Deviation, n=3

Table 3: Precision (Repeatability & Intermediate)

Parameter GC-FID (%RSD) HPLC-DAD (%RSD) Acceptance Criteria
Repeatability
(n=6, 100% level) 0.85% 1.10% RSD ≤ 2.0%
Intermediate Precision
(Different day, analyst) 1.35% 1.65% RSD ≤ 2.0%

RSD = Relative Standard Deviation

Table 4: Method Sensitivity

Parameter GC-FID HPLC-DAD Acceptance Criteria
LOQ (µg/mL) 1.0 1.0 Signal-to-Noise ≥ 10
Precision at LOQ (%RSD) 7.8% 8.5% RSD ≤ 10%

LOQ = Limit of Quantitation

Logical Framework for Method Validation

The relationship between individual validation parameters and the overall assessment of a method's suitability is hierarchical and logical.

G Truthfulness Truthfulness Suitability Method is Fit for Purpose Truthfulness->Suitability Variability Variability Variability->Suitability Capability Capability Capability->Suitability Accuracy Accuracy Accuracy->Truthfulness Specificity Specificity Specificity->Truthfulness Precision Precision Precision->Variability Linearity Linearity Linearity->Capability Range Range Range->Capability LOQ LOQ LOQ->Capability Robustness Robustness Robustness->Capability

Caption: Logical relationship of validation parameters.

Discussion: Synthesizing Data with Field-Proven Insights

The hypothetical data demonstrates that both the GC-FID and HPLC-DAD methods meet the stringent acceptance criteria set forth by ICH guidelines for a quantitative test for a major component.[7][8]

  • Trustworthiness of Results: Both methods exhibit excellent linearity (r² > 0.999) across the specified range, indicating that the detector response is directly proportional to the analyte concentration. The accuracy , assessed via spike recovery, is well within the 98-102% acceptance range for both techniques, confirming there is no significant systematic error or bias introduced by the sample matrix or extraction procedure.

  • Expertise in Interpretation: The precision data reveals a key difference. While both methods are highly precise (RSD < 2%), the GC-FID method shows slightly lower variability (RSD 0.85% vs 1.10% for repeatability). This is expected; GC analysis of volatile compounds is often inherently more efficient and reproducible than HPLC, which can be subject to more variability from mobile phase preparation and column performance.

  • Authoritative Grounding in Practice: The Limit of Quantitation (LOQ) was comparable for both methods at 1.0 µg/mL. However, the superior sensitivity of the FID detector means that for trace-level analysis, the GC-FID method would likely have a lower Limit of Detection (LOD). The robustness of each method would need to be confirmed by deliberately varying parameters like oven temperature/mobile phase composition and flow rate, but both are based on standard, well-established procedures known for their reliability.

Statistical Confirmation: A two-sample t-test on the accuracy results and an F-test on the precision results would be performed. Based on the data, the t-test would likely show no statistically significant difference between the mean recoveries of the two methods (p > 0.05). The F-test might show a statistically significant, but practically minor, difference in variances, confirming the slightly higher precision of the GC-FID method.

Conclusion and Recommendations

This cross-validation guide demonstrates that both the developed GC-FID and HPLC-DAD methods are accurate, precise, and linear for the quantification of Cedran-8-ol. The successful validation of both procedures according to ICH Q2(R2) criteria confirms that they are fit for their intended purpose and can be considered interchangeable for routine quality control analysis.[4][6]

Recommendation from a Senior Application Scientist:

  • For high-throughput quality control of raw materials like cedarwood oil or in simple formulations where Cedran-8-ol is a primary volatile component, the GC-FID method is superior . It offers slightly better precision, faster run times, and lower solvent consumption.

  • The HPLC-DAD method serves as an essential, validated alternative. It is the method of choice when analyzing complex formulations containing non-volatile excipients that would damage a GC column, or when Cedran-8-ol needs to be quantified simultaneously with other non-volatile active ingredients or impurities.

By performing this cross-validation, an organization builds a robust analytical foundation, ensuring data integrity and comparability regardless of the technology platform employed. This provides flexibility in laboratory operations and unwavering confidence in the quality of the final product.

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A Comparative Analysis of Cedran-8-ol Content in Commercial Cedar Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Cedran-8-ol (commonly known as cedrol) content across various commercially important cedar species. It is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of the chemical variability in cedarwood essential oils. We will explore the critical distinction between true cedars and other coniferous species marketed under the same name, present quantitative data, and provide a validated experimental workflow for accurate analysis.

Introduction: The "Cedarwood" Misnomer and the Importance of Cedran-8-ol

The term "cedarwood oil" is a broad commercial designation that encompasses essential oils from several distinct botanical genera. This lack of specificity presents a significant challenge for scientific research and development, as the chemical profiles, and therefore the therapeutic and aromatic properties, of these oils vary dramatically. True cedars belong to the Cedrus genus (Pinaceae family), such as Atlas cedar (Cedrus atlantica) and Himalayan cedar (Cedrus deodara).[1][2] However, many commercially prevalent oils, including Virginian and Texas cedarwood, are derived from the Juniperus genus (Cupressaceae family).[1][3]

At the heart of this chemical diversity is the sesquiterpene alcohol Cedran-8-ol (cedrol) . This compound is highly valued for its characteristic woody aroma and is a key component in perfumery and cosmetics.[4][5] Furthermore, cedrol has demonstrated a range of promising pharmacological activities, including sedative, anti-inflammatory, antiseptic, and antifungal properties, making it a molecule of interest for drug discovery and therapeutic applications.[5][6]

This guide aims to dissect the botanical and chemical nuances of "cedarwood," providing a clear comparative framework for Cedran-8-ol content and a robust methodology for its quantification.

cluster_cedar Commercial cluster_true Genus: Cedrus (Pinaceae) cluster_other Genera: Juniperus, Cupressus (Cupressaceae) cluster_compounds Characteristic Sesquiterpenoids Cedarwood Cedarwood Oils Oils True Cedars True Cedars C_atlantica Cedrus atlantica (Atlas Cedar) True Cedars->C_atlantica C_deodara Cedrus deodara (Himalayan Cedar) True Cedars->C_deodara Other Cedars Other Cedars J_virginiana Juniperus virginiana (Virginian Cedar) Other Cedars->J_virginiana J_ashei Juniperus ashei (Texas Cedar) Other Cedars->J_ashei C_funebris Cupressus funebris (Chinese Cedar) Other Cedars->C_funebris Himachalenes Himachalenes α-, β-, γ-isomers C_atlantica->Himachalenes High Content C_deodara->Himachalenes High Content Cedrol Cedran-8-ol (Cedrol) J_virginiana->Cedrol High Content J_ashei->Cedrol High Content C_funebris->Cedrol Moderate-High Content

Figure 1: Botanical classification and key chemical markers of common cedarwood oils.

Critical Factors Influencing Cedran-8-ol Concentration

The concentration of Cedran-8-ol in a given essential oil is not static. Researchers must consider several variables that can profoundly impact the final chemical composition.

  • Extraction Methodology: The technique used to isolate the essential oil influences the final product.

    • Steam Distillation: This is the most common commercial method. It can sometimes lead to thermal degradation of sensitive compounds, potentially altering the cedrene/cedrol ratio.[6]

    • Hydrodistillation: Often used in laboratory settings, this method can yield slightly higher levels of oxygenated terpenoids like cedrol.[6][8]

    • CO2 Supercritical Extraction: This technique uses lower temperatures and can yield an oil profile that more closely represents the native state of the plant material.[6][9]

  • Geographic and Environmental Variables: The provenance of the plant material can cause significant chemical variability. Studies on Cedrus atlantica from different forests in Morocco have shown variations in essential oil composition.[7][10] Environmental stressors, such as drought, have also been demonstrated to increase the concentration of essential oils in Juniperus virginiana leaves.[11]

  • Plant Part Utilized: Cedarwood oil is typically extracted from the heartwood, stumps, or sawdust.[1][2] The composition of oil from leaves or bark can differ significantly from that of the wood.[11]

Comparative Data: Cedran-8-ol Content Across Species

The following table summarizes reported Cedran-8-ol (Cedrol) concentrations from various scientific and industry sources. The data clearly illustrates the chemical dichotomy between the Juniperus/Cupressus group and the Cedrus group.

Common NameBotanical NameTypical Cedran-8-ol (Cedrol) Content (%)Key Notes
Virginian Cedarwood Juniperus virginiana15 - 25%A primary commercial source of high-cedrol oil.[5][6] The ISO standard sets a maximum of 14%.
Texas Cedarwood Juniperus ashei19 - 20%Another major source, with total alcohol content ranging from 35-48%.[5]
Chinese Cedarwood Cupressus funebris> 8%A significant source, with a minimum cedrol content of 8% often cited.[12]
Atlas Cedarwood Cedrus atlanticaLow / Not a major constituentThe oil is dominated by himachalenes (α, β, γ).[3][7] Early assumptions of high cedrol content have been largely corrected in modern analyses.[6]
Himalayan Cedarwood Cedrus deodaraLow / Not a major constituentCharacterized by a mixture of himachalenes and himachalol.[6][13]

Analysis: The data unequivocally demonstrates that for research focused on Cedran-8-ol, species from the Juniperus and Cupressus genera are the appropriate subjects. Relying on oils from the Cedrus genus for this purpose would be misguided. This distinction is paramount for ensuring reproducibility and achieving desired outcomes in both pharmacological studies and fragrance chemistry.

Standardized Protocol for the Quantification of Cedran-8-ol by GC-MS

To ensure accurate and reproducible quantification, a validated analytical method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing the complex volatile compounds in essential oils.[11][14]

Objective

To identify and quantify the relative percentage of Cedran-8-ol in a cedarwood essential oil sample.

Materials and Reagents
  • Cedarwood oil sample

  • Dichloromethane or Hexane (GC grade)

  • Anhydrous Sodium Sulfate

  • Certified (+)-Cedrol reference standard

  • Autosampler vials with PTFE septa

Instrumentation
  • Gas Chromatograph (GC) equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of sesquiterpenoids.[11]

Experimental Workflow

cluster_workflow GC-MS Quantification Workflow A 1. Sample Preparation Dilute 10 µL of oil in 1 mL of solvent (e.g., Dichloromethane). Vortex to mix. B 2. Drying Pass the diluted sample through a small column of anhydrous Sodium Sulfate to remove moisture. A->B C 3. GC Injection Inject 1 µL of the dried sample into the GC-MS system. B->C D 4. Chromatographic Separation Elute compounds based on volatility and column affinity using a defined temperature program. C->D E 5. Mass Spectrometry Detection Ionize eluting compounds (70 eV) and detect fragments (mass scan e.g., 40-500 amu). D->E F 6. Compound Identification Match the resulting mass spectrum and retention index against a reference library (NIST/Wiley). E->F G 7. Quantification Calculate the relative percentage by integrating the peak area of Cedran-8-ol relative to the total ion chromatogram area. F->G

Figure 2: Step-by-step experimental workflow for Cedran-8-ol quantification.
Recommended GC-MS Parameters
  • Injector Temperature: 250°C

  • Injection Mode: Split (ratio 50:1)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: Increase at 4°C/min to 200°C

    • Ramp 2: Increase at 10°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: 40 - 500 amu

Data Analysis and Validation
  • Identification: Confirm the identity of the Cedran-8-ol peak by comparing its mass spectrum with the NIST library entry for "Cedran-8-ol" or (+)-Cedrol.[15] Further confirmation should be done by comparing its calculated Kovats Retention Index (RI) with published values.

  • Quantification: The relative percentage is determined by the peak area normalization method. For absolute quantification, a five-point calibration curve should be generated using the certified Cedran-8-ol standard.

Conclusion and Implications for Research

The comparative analysis presented in this guide underscores a critical principle for researchers in natural product chemistry and drug development: botanical accuracy is the bedrock of scientific validity.

Key Takeaways:

  • Source Matters: The term "cedarwood oil" is ambiguous. For high concentrations of Cedran-8-ol, researchers must source oils specifically from Juniperus virginiana (Virginian cedarwood) or Juniperus ashei (Texas cedarwood).

  • Chemical Distinction: True cedars of the Cedrus genus are not significant sources of Cedran-8-ol. Their essential oils are rich in himachalenes and atlantones, which possess their own distinct aromatic and biological profiles.

  • Methodological Rigor: The provided GC-MS protocol offers a reliable and reproducible framework for the quantification of Cedran-8-ol, enabling consistent and comparable results across different studies.

For professionals in drug development, this clarity is essential. A study on the anti-inflammatory effects of "cedarwood oil" would yield entirely different results depending on whether a Juniperus or Cedrus species was used. By understanding the distinct Cedran-8-ol content and overall chemical profile of each species, researchers can precisely target their investigations, leading to more robust and meaningful scientific outcomes.

References

  • Aromahead Institute. (2021). Can I Substitute Different Kinds of Cedarwood Oil. Available from: [Link]

  • Burfield, T. (2002). Cedarwood Oils. Aromatherapy Times. Available from: [Link]

  • Volant. Find Out More About Cedarwood Essential Oil. Available from: [Link]

  • Pranarôm. Essential Oil Profile: Atlas Cedarwood. Available from: [Link]

  • Plant Guru. What is the difference between Cedarwood Oil Atlas and Cedarwood Oil Virginian?. Available from: [Link]

  • Open Exploration Publishing. (2023). Cedarwood essential oil (Cedrus spp.): a forgotten pharmacological resource with emerging therapeutic potential. Available from: [Link]

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  • ChemBK. cedran-8-ol. Available from: [Link]

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  • Google Patents. US3960899A - Process for the preparation of 8,14-cedranoxide.
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  • International Journal of Trend in Research and Development. GC-MS analysis of Cedrus atlantica var. Pendula (Carrière) Carrière. Available from: [Link]

  • International Journal of Advanced Biotechnology and Research. GC-MS analysis of bioactive compounds from the methanolic extract of Tectona grandis. Available from: [Link]

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  • ResearchGate. (PDF) Cedar Wood Oil — Analyses and Properties. Available from: [Link]

  • ResearchGate. Chemical variability and antioxidant activity of Cedrus Atlantica Manetti essential oils isolated from wood tar and sawdust. Available from: [Link]

  • ResearchGate. Comparative Chemical and Biological Analysis of Wood and Tar Essential Oils from Cedrus atlantica and Juniperus oxycedrus in Morocco. Available from: [Link]

  • ResearchGate. Deodarone Isomers in Cedrus atlantica Essential Oils and Tar Oils. Available from: [Link]

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A Researcher's Guide to Cedran-8-ol: Bridging the Gap Between In Vitro Promise and In Vivo Reality

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of natural product research, the journey from a promising compound in a petri dish to a validated therapeutic agent is fraught with challenges. A critical juncture in this journey is the transition from in vitro to in vivo studies, a gap where many promising candidates falter. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Cedran-8-ol (also known as Cedrol), a sesquiterpene alcohol found in the essential oils of various plants, most notably cedarwood.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of its performance with supporting experimental data to inform future research and development decisions.

The In Vitro to In Vivo Translation Challenge

The ultimate goal of drug discovery is to develop safe and effective therapies for patients.[3] However, the translation of promising results from controlled laboratory environments to complex living organisms is a significant hurdle.[3][4] Living systems introduce a myriad of complexities, including metabolism, distribution, and interaction with various physiological factors, that are absent in simplified in vitro models.[3][5] This guide will dissect the available evidence for Cedran-8-ol's efficacy, highlighting where the laboratory data aligns with whole-organism outcomes and where discrepancies arise, providing a nuanced understanding of its therapeutic potential.

I. Anticancer Efficacy: From Cell Lines to Animal Models

Cedran-8-ol has demonstrated notable anticancer properties, particularly against colorectal cancer (CRC).[6]

In Vitro Anticancer Activity

In vitro studies have shown that Cedran-8-ol can inhibit the proliferation of CRC cells in a dose- and time-dependent manner.[6]

Key Findings:

Cell LineCancer TypeIC50 Value (48h)Reference
HT-29Human Colorectal Adenocarcinoma138.91 µM[6]
CT-26Mouse Colon Carcinoma92.46 µM[6]

Mechanism of Action:

Experimental evidence suggests that Cedran-8-ol induces cell cycle arrest at the G0/G1 phase and triggers apoptosis through both intrinsic and extrinsic pathways.[6] This is achieved by downregulating the expression of CDK4/cyclin D1 proteins and activating caspase-8 and caspase-9.[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate CRC cells (e.g., HT-29, CT-26) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Cedran-8-ol (e.g., 0-450 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

In Vivo Anticancer Efficacy

The promising in vitro results for Cedran-8-ol's anti-CRC activity have been investigated in a murine tumor model.[6]

Key Findings:

In a study using a CT-26 tumor-bearing mouse model, oral administration of Cedran-8-ol was found to:

  • Significantly suppress tumor progression.[6]

  • Improve the survival rate of the animals.[6]

  • Be well-tolerated at the effective doses.[6]

The in vivo anti-tumor effect was associated with the induction of apoptosis within the tumor tissue, consistent with the in vitro findings.[6]

Experimental Workflow: In Vivo Xenograft Model

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture CT-26 Cell Culture injection Subcutaneous Injection of CT-26 cells into mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Oral Administration of Cedran-8-ol or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia histology Histological Analysis (e.g., TUNEL assay) euthanasia->histology survival Survival Analysis euthanasia->survival

Caption: Workflow for assessing the in vivo anticancer efficacy of Cedran-8-ol.

II. Anti-inflammatory Properties: From Enzyme Inhibition to Arthritis Amelioration

Cedran-8-ol has also been investigated for its anti-inflammatory effects, with evidence from both in vitro and in vivo studies.[7][8]

In Vitro Anti-inflammatory Activity

The in vitro anti-inflammatory potential of Cedran-8-ol has been linked to its ability to inhibit key enzymes involved in the inflammatory cascade.

Key Findings:

  • 5-Lipoxygenase (5-LOX) Inhibition: Cedran-8-ol has been shown to inhibit the 5-LOX enzyme, which is involved in the production of pro-inflammatory leukotrienes.[8][9]

Signaling Pathway: 5-LOX in Inflammation

G Arachidonic_Acid Arachidonic Acid LOX_5 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX_5 Leukotrienes Leukotrienes (e.g., LTB4) LOX_5->Leukotrienes Cedranol Cedran-8-ol Cedranol->LOX_5 Inhibits Inflammation Inflammation Leukotrienes->Inflammation

Caption: Inhibition of the 5-LOX pathway by Cedran-8-ol.

In Vivo Anti-inflammatory Efficacy

The anti-inflammatory effects of Cedran-8-ol have been demonstrated in a preclinical model of rheumatoid arthritis.[7]

Key Findings:

In a rat model of complete Freund's adjuvant (CFA)-induced arthritis, oral administration of Cedran-8-ol (10 and 20 mg/kg) for 21 days resulted in:

  • Significant reduction in paw edema and arthritis score.[7]

  • Decreased pain responses (mechanical allodynia and thermal hyperalgesia).[7]

  • Reduced serum levels of the pro-inflammatory cytokines TNF-α and IL-1β.[7]

  • Modulation of oxidative stress markers, indicating an antioxidant effect.[7]

Quantitative In Vivo Anti-inflammatory Effects:

ParameterControl (CFA)Cedran-8-ol (10 mg/kg)Cedran-8-ol (20 mg/kg)Reference
TNF-α (pg/mL) Significantly IncreasedSignificantly DecreasedSignificantly Decreased[7]
IL-1β (pg/mL) Significantly IncreasedSignificantly DecreasedSignificantly Decreased[7]

Experimental Protocol: CFA-Induced Arthritis in Rats

  • Induction of Arthritis: Inject 0.1 mL of Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw of Wistar rats.

  • Treatment: Begin oral administration of Cedran-8-ol (e.g., 10 and 20 mg/kg) or a vehicle control on day one and continue for 21 days.

  • Assessment of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals.

  • Arthritis Score: Score the severity of arthritis based on erythema, swelling, and joint rigidity.

  • Nociceptive Testing: Evaluate mechanical allodynia (von Frey filaments) and thermal hyperalgesia (plantar test).

  • Biochemical Analysis: At the end of the study, collect blood samples to measure serum levels of TNF-α and IL-1β via ELISA.

III. Antimicrobial Activity: A Predominantly In Vitro Story

Cedran-8-ol has been identified as an active antimicrobial agent in several studies, primarily through in vitro testing.[10]

In Vitro Antimicrobial Efficacy

Cedran-8-ol has demonstrated efficacy against a range of Gram-positive bacteria and yeasts.[10]

Key Findings:

Microbial SpeciesTypeMethodResult (MIC)Reference
Staphylococcus aureusGram-positive bacteriaMicro-broth dilution31.25-62.5 µg/mL[10]
Bacillus subtilisGram-positive bacteriaMicro-broth dilution31.25-62.5 µg/mL[10]
Candida albicansYeastMicro-broth dilution31.25-62.5 µg/mL[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of Cedran-8-ol in a 96-well microplate containing broth medium.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the microplate under appropriate conditions for the test microorganism.

  • Determination of MIC: The MIC is the lowest concentration of Cedran-8-ol that visibly inhibits microbial growth.

In Vivo Antimicrobial Efficacy: An Area for Future Research

While the in vitro data is promising, there is a notable lack of published in vivo studies specifically evaluating the antimicrobial efficacy of Cedran-8-ol. This represents a significant gap in our understanding of its therapeutic potential in this area. The successful translation of its in vitro antimicrobial activity to an in vivo setting will depend on factors such as its pharmacokinetic profile, bioavailability at the site of infection, and potential for toxicity at effective concentrations.

IV. Synthesis and Discussion: Bridging the Divide

The available data on Cedran-8-ol provides a compelling case study in the complexities of drug development.

Anticancer Activity: The strong correlation between the in vitro and in vivo anticancer effects of Cedran-8-ol is encouraging. The observed mechanism of action (induction of apoptosis) in cell culture appears to translate directly to the tumor microenvironment in an animal model.[6] This suggests that for this indication, the compound reaches the target tissue in sufficient concentrations to exert its biological effect.

Anti-inflammatory Activity: Similarly, the in vivo anti-inflammatory effects of Cedran-8-ol align well with its in vitro activity on the 5-LOX pathway.[7][8] The reduction in pro-inflammatory cytokines in the arthritis model provides a physiological confirmation of its anti-inflammatory potential.

Antimicrobial Activity: The current evidence for the antimicrobial efficacy of Cedran-8-ol is confined to in vitro studies.[10] While these results are a crucial first step, they do not guarantee in vivo success. The challenges of achieving and maintaining therapeutic concentrations at the site of an infection, overcoming host metabolic processes, and avoiding systemic toxicity are all significant hurdles that need to be addressed in future in vivo studies.

Pharmacokinetic Considerations: An important aspect influencing the in vivo efficacy of Cedran-8-ol is its interaction with cytochrome P450 (CYP) enzymes. It has been shown to be a potent competitive inhibitor of CYP2B6 and CYP3A4 in vitro.[1] This could lead to potential drug-drug interactions if co-administered with other therapeutic agents metabolized by these enzymes, a critical consideration for its clinical development.

Conclusion

Cedran-8-ol is a natural product with multifaceted biological activities. Its anticancer and anti-inflammatory properties are supported by both in vitro and in vivo evidence, demonstrating a promising translation from the laboratory bench to a preclinical setting. However, its potential as an antimicrobial agent remains to be validated in vivo. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties in more detail, conducting robust in vivo studies for its antimicrobial effects, and exploring its safety profile in greater depth. This comprehensive understanding is essential to bridge the gap between its demonstrated promise and its potential as a future therapeutic agent.

References

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  • The Translation Trap: Overcoming Preclinical Model Challenges for Tomorrow's Medicines. (2025, November 27).
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  • Su, Y. C., Hsu, K. P., Wang, E. I., & Ho, C. L. (2012). Composition, anticancer, and antimicrobial activities in vitro of the heartwood essential oil of Cunninghamia lanceolata var. konishii from Taiwan.
  • Al-Trad, B., Al-Zoubi, M., Shehab, M., & Al-Smadi, K. (2022). Evaluation of Antiarthritic and Antinociceptive Effects of Cedrol in a Rat Model of Arthritis.
  • El-Haddad, A. E., Al-Ghamdi, S., Al-Masaudi, S., & Al-Jaouni, S. (2023). Antioxidant, Volatile Compounds; Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties of Cedrus atlantica (Endl.)
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  • Al-Yasiry, A. R. M., & Kiczorowska, B. (2016). Anti-Inflammatory Activity of Natural Products. Molecules, 21(10), 1321.
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  • NIH. (2025). Linking chemical-composition to antimicrobial efficacy: development of an essential oil-based topical gel prototype. Retrieved January 15, 2026.
  • MDPI. (2024). In Vitro and In Vivo Wide-Spectrum Dual Antimycetomal Activity of Eight Essential Oils Coupled with Chemical Composition and Metabolomic Profiling. Retrieved January 15, 2026, from [Link]

  • ACG Publications. (2022). In vitro ACE2 and 5-LOX Inhibition of Rosmarinus officinalis L. Essential Oil and its Major Component 1,8-Cineole.

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Structure-Activity Relationship of Cedran-8-ol Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cedran-8-ol, a naturally occurring sesquiterpene alcohol found in cedarwood oil, serves as a foundational scaffold for the exploration of novel bioactive molecules.[1][2] Its tricyclic cedrane skeleton presents a unique three-dimensional architecture that is both synthetically challenging and rich in potential for derivatization.[3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Cedran-8-ol analogs, offering insights into how modifications to its core structure influence a spectrum of biological activities, including antimicrobial, anticancer, and insecticidal properties.[2][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile natural product.

The Cedran-8-ol Scaffold: A Platform for Diverse Bioactivity

Cedran-8-ol, also known as cedrol, possesses a rigid tricyclic framework that provides a well-defined orientation for its functional groups.[4] The tertiary alcohol at the C-8 position is a key feature, influencing both the molecule's physical properties and its biological interactions. While cedrol itself exhibits a range of activities including antiseptic, anti-inflammatory, and sedative effects, its potency is often moderate.[1][6] This has prompted extensive research into the synthesis of analogs with enhanced and more specific biological activities.

Core Structural Features for Activity

The fundamental cedrane skeleton is crucial for the observed biological effects. Key structural features that are frequently modified to probe the SAR include:

  • The C-8 Hydroxyl Group: Esterification, etherification, or replacement of this group significantly impacts activity.

  • The Tricyclic Core: Modifications to the ring structure, such as the introduction of additional functional groups or altering stereochemistry, can lead to profound changes in bioactivity.

  • Methyl Group Substituents: The four methyl groups on the cedrane skeleton contribute to the molecule's lipophilicity and steric profile, and their modification can fine-tune biological interactions.

Comparative Analysis of Cedran-8-ol Analogs

The following sections detail the SAR of various classes of Cedran-8-ol analogs, supported by experimental data from the literature.

Analogs Modified at the C-8 Hydroxyl Group

Modification of the C-8 hydroxyl group is a common strategy to modulate the bioactivity of Cedran-8-ol.

Ether and Ester Derivatives

The synthesis of ether and ester derivatives of Cedran-8-ol has been explored to enhance its therapeutic potential. For instance, a recent study focused on synthesizing a series of cedrol derivatives to investigate their potential as Janus kinase 3 (JAK3) inhibitors for the treatment of rheumatoid arthritis.[7]

  • Key Finding: Compound 22 from this study, a derivative synthesized using acryloyl chloride as an intermediate ligand, was identified as a potent inhibitor of LPS-induced p-JAK3 secretion in a dose-dependent manner.[7] This highlights the potential of modifying the C-8 position to develop selective kinase inhibitors.

Analogs with Modifications on the Tricyclic Core

Introducing additional functional groups onto the cedrane skeleton can lead to novel biological activities.

Hydroxylated Derivatives

The introduction of a second hydroxyl group can alter the polarity and hydrogen bonding capabilities of the molecule, influencing its interaction with biological targets.

  • Cedran-diol (8S,13-): This diol analog, with an additional hydroxyl group, demonstrates how seemingly minor structural changes can affect the molecule's properties.[8] While specific biological activity data for this particular diol is not extensively detailed in the provided results, the creation of such analogs is a key strategy in SAR studies.[3]

  • cis-Cedrane-8,9-diol: The stereoselective synthesis of this diol has been reported as a key intermediate for amber odorants, showcasing the relevance of cedrane derivatives in the fragrance industry.[3]

Oxo and Oximino Derivatives

Oxidation of the cedrane skeleton introduces carbonyl or oximino functionalities, which can serve as handles for further derivatization or directly contribute to biological activity.

  • 8,14-Cedranolide and 8,14-Cedrandiol: These compounds are key intermediates in the synthesis of 8,14-cedranoxide.[9] The process involves the transformation of cedrol through oximation, photolysis, and subsequent oxidation and reduction steps.[9] This demonstrates the synthetic versatility of the cedrane core.

Summary of Structure-Activity Relationships
Analog Class Structural Modification Observed Biological Activity Key Insights
C-8 Ethers/Esters Derivatization of the C-8 hydroxyl group.JAK3 Inhibition[7]Modification at C-8 can lead to potent and selective enzyme inhibition.
Hydroxylated Analogs Introduction of additional hydroxyl groups.Potential for altered polarity and target interactions.Important for exploring new binding modes.
Oxo/Oximino Analogs Oxidation of the cedrane skeleton.Intermediates for further synthesis.[9]Expands the chemical space for derivatization.

Experimental Protocols

General Synthesis of Cedrol Derivatives (JAK3 Inhibitors)

This protocol is a generalized representation based on the synthesis of cedrol derivatives as described by Wei Li et al.[7]

Objective: To synthesize derivatives of Cedrol by modifying the C-8 hydroxyl group.

Materials:

  • Cedrol (starting material)

  • Chloroacetic acid or Acryloyl chloride (intermediate ligands)

  • Appropriate solvents (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Reagents for purification (e.g., Silica gel for column chromatography)

Procedure:

  • Dissolution: Dissolve Cedrol in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a base to the reaction mixture to deprotonate the hydroxyl group of Cedrol.

  • Addition of Ligand: Slowly add the intermediate ligand (e.g., chloroacetic acid or acryloyl chloride) to the reaction mixture at a controlled temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to proceed at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified derivative by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro JAK3 Inhibition Assay (Homogenous Time-Resolved Fluorescence - HTRF)

This protocol is based on the methodology used to screen for JAK3 inhibition.[7]

Objective: To determine the inhibitory effect of Cedrol analogs on JAK3 kinase activity.

Principle: HTRF is a technology that combines fluorescence resonance energy transfer (FRET) with time-resolved measurement of fluorescence. The assay measures the phosphorylation of a substrate peptide by the kinase.

Procedure:

  • Prepare Reagents: Prepare assay buffer, kinase (JAK3), biotinylated substrate peptide, ATP, and the test compounds (Cedrol analogs) at various concentrations.

  • Kinase Reaction: In a microplate, add the kinase, substrate peptide, and the test compound. Initiate the kinase reaction by adding ATP. Incubate at a specific temperature for a defined period.

  • Detection: Stop the reaction and add the HTRF detection reagents (e.g., a europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate).

  • Measurement: After incubation, read the plate on an HTRF-compatible reader, measuring the fluorescence at two different wavelengths.

  • Data Analysis: Calculate the HTRF ratio and determine the IC₅₀ values for the test compounds.

Visualizing Structure-Activity Relationships

Logical Flow of SAR Study

SAR_Flow Start Cedran-8-ol (Lead Compound) Modification Structural Modification Start->Modification Synthesis Synthesis of Analogs Modification->Synthesis Bioassay Biological Screening Synthesis->Bioassay SAR_Analysis Structure-Activity Relationship Analysis Bioassay->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Modification Iterative Design

Caption: Workflow for a typical structure-activity relationship study of Cedran-8-ol analogs.

Key Modifications of the Cedran-8-ol Scaffold

Cedranol_Modifications Cedranol Cedran-8-ol C8_OH C-8 Hydroxyl Modification (Ethers, Esters) Cedranol->C8_OH Core_Mod Tricyclic Core Modification (Hydroxylation, Oxidation) Cedranol->Core_Mod Methyl_Mod Methyl Group Modification Cedranol->Methyl_Mod

Caption: Major sites for structural modification on the Cedran-8-ol scaffold.

Conclusion and Future Directions

The study of Cedran-8-ol and its analogs reveals a rich landscape for the discovery of new therapeutic agents. The rigid tricyclic core provides a stable platform for systematic structural modifications, allowing for the fine-tuning of biological activity. The successful development of a potent JAK3 inhibitor from a cedrol derivative underscores the potential of this natural product scaffold in modern drug discovery.[7]

Future research should focus on:

  • Expanding the diversity of analogs: Exploring a wider range of functional groups and stereochemical configurations.

  • Investigating novel biological targets: Screening Cedran-8-ol analogs against a broader array of enzymes, receptors, and cellular pathways.

  • Elucidating mechanisms of action: Detailed mechanistic studies to understand how these compounds exert their biological effects at the molecular level.

  • Improving pharmacokinetic properties: Optimizing analogs for better absorption, distribution, metabolism, and excretion (ADME) profiles to enhance their in vivo efficacy.

By continuing to explore the structure-activity relationships of Cedran-8-ol analogs, the scientific community can unlock the full therapeutic potential of this fascinating class of natural products.

References

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A Comparative Efficacy Analysis of Synthetic vs. Natural Cedran-8-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, science, and drug development, the source of a bioactive compound is a critical determinant of its efficacy and application. Cedran-8-ol, a sesquiterpene alcohol also widely known as cedrol, is a prominent molecule found in the essential oils of various conifers, most notably cedarwood.[1] With a growing interest in its therapeutic potential, ranging from antimicrobial to anticancer activities, the choice between naturally extracted and synthetically produced Cedran-8-ol becomes a pivotal decision in experimental design and product formulation.[2][3] This guide provides an in-depth, objective comparison of the efficacy of synthetic versus natural Cedran-8-ol, supported by available data and established scientific principles.

The Origins of Cedran-8-ol: A Tale of Two Sources

Natural Cedran-8-ol: The Gold Standard from Nature

Natural Cedran-8-ol, specifically the dextrorotatory enantiomer, (+)-cedrol, is predominantly extracted from the wood of several coniferous trees, particularly those of the Cupressus (cypress) and Juniperus (juniper) genera.[1][4] The primary commercial sources are Texas cedarwood oil (Juniperus ashei) and Virginia cedarwood oil (Juniperus virginiana), which can contain up to 19% and 15.8% cedrol, respectively.[1]

The extraction process typically involves steam distillation of the wood, followed by fractional distillation and crystallization to isolate the cedrol.[5] This method yields a product that is often a white crystalline solid with a characteristic woody aroma.[6] It is important to note that the composition and purity of naturally derived cedrol can vary depending on the plant species, geographical location, and extraction method.

Synthetic Cedran-8-ol: The Laboratory Counterpart

The synthesis of Cedran-8-ol has been achieved through various chemical routes, often starting from other terpenes like cedrene.[6][7] A key characteristic of many reported total syntheses is that they produce a racemic mixture of (±)-cedrol, meaning they contain equal amounts of the dextrorotatory ((+)-cedrol) and levorotatory ((-)-cedrol) enantiomers.[6][8] The synthesis provides a more controlled and potentially scalable source of Cedran-8-ol, independent of natural resource availability.

Physicochemical Properties: A Head-to-Head Comparison

While both natural and synthetic Cedran-8-ol share the same chemical formula (C15H26O) and molecular weight (222.37 g/mol ), their stereochemistry can differ significantly, which in turn can influence their physical and biological properties.

PropertyNatural Cedran-8-ol ((+)-Cedrol)Synthetic Cedran-8-ol (Racemic)
Appearance White crystalline solid[6]White crystalline solid
Melting Point 86-87 °C[1]Potentially lower and broader range due to racemic mixture
Boiling Point ~273 °C[1]~273 °C
Optical Rotation Dextrorotatory (+)Optically inactive (0°)
Purity Variable, dependent on extraction and purificationHigh purity achievable, but often as a racemic mixture
Solubility Soluble in ethanol and oils[6]Soluble in ethanol and oils

Table 1. Comparative Physicochemical Properties of Natural vs. Synthetic Cedran-8-ol.

The Crucial Role of Chirality in Biological Efficacy

In the realm of pharmacology, the three-dimensional structure of a molecule is paramount to its interaction with biological targets such as enzymes and receptors.[9] Enantiomers, being non-superimposable mirror images of each other, can exhibit markedly different biological activities. One enantiomer may be highly active, while the other could be less active, inactive, or even elicit undesirable side effects.[9][10]

Natural Cedran-8-ol is the (+)-cedrol enantiomer. Synthetic routes often yield a racemic mixture.[6][8] While direct comparative studies on the efficacy of (+)-cedrol versus (-)-cedrol or racemic cedrol are not extensively available in the current body of scientific literature, established principles of stereopharmacology suggest that their biological activities are unlikely to be identical.

Comparative Biological Efficacy: What the Data Suggests

The majority of published research on the biological activities of Cedran-8-ol has been conducted using the naturally occurring (+)-cedrol. These studies have demonstrated a range of promising effects:

  • Antimicrobial Activity: Natural cedrol has shown inhibitory effects against various bacteria and fungi.[1][4]

  • Anti-inflammatory Effects: It has been reported to possess anti-inflammatory properties.[1]

  • Anticancer Potential: Studies have indicated that cedrol can induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.[2][11]

  • Sedative and Anxiolytic Activities: Inhalation of cedrol has been shown to have a relaxant effect, decreasing heart rate and blood pressure, and exhibiting anxiolytic properties.[4]

Given the stereoselective nature of biological interactions, it is highly probable that the observed efficacy of natural Cedran-8-ol is primarily attributable to the (+)-enantiomer. The presence of the (-)-enantiomer in a racemic synthetic mixture could potentially lead to a different pharmacological profile. The (-)-enantiomer might be less active, or it could even antagonize the effects of the (+)-enantiomer. Therefore, for applications in drug development and clinical research, the use of enantiomerically pure (+)-cedrol is highly recommended.

Experimental Protocols: A Framework for Efficacy Evaluation

To facilitate further research and direct comparison, this section provides a detailed protocol for assessing the cytotoxic effects of Cedran-8-ol, a key measure of its potential anticancer efficacy.

Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the concentration of Cedran-8-ol that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HT-29 colorectal cancer cells)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cedran-8-ol (natural or synthetic)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Preparation: Prepare a stock solution of Cedran-8-ol in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0, 14, 28, 56, 112, 225, and 450 µM).[2]

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared Cedran-8-ol dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the Cedran-8-ol concentration.

Visualizing the Synthesis and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate a synthetic pathway for Cedran-8-ol and the experimental workflow for the MTT assay.

cluster_synthesis Simplified Synthetic Pathway to (±)-Cedrol Cedrene Cedrene Intermediate1 Epoxidation Cedrene->Intermediate1 m-CPBA Intermediate2 Rearrangement Intermediate1->Intermediate2 Acid Catalyst Cedrol (±)-Cedrol Intermediate2->Cedrol Reduction

Caption: A simplified representation of a synthetic route to racemic Cedrol.

cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Cedran-8-ol Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Directions

For researchers and drug development professionals, the choice between natural and synthetic Cedran-8-ol should be guided by the specific application. For foundational research aimed at understanding the fundamental biological activities of this molecule, enantiomerically pure (+)-cedrol, whether from a natural or a well-controlled synthetic source, is the preferred standard. If using a synthetic racemic mixture, it is crucial to acknowledge the potential for different pharmacological effects and to consider chiral separation and individual enantiomer testing.

Future research should focus on direct, head-to-head comparative studies of the biological activities of (+)-cedrol, (-)-cedrol, and their racemic mixture. Such studies will be invaluable in fully elucidating the therapeutic potential of this promising natural product and its synthetic derivatives.

References

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A Senior Application Scientist's Guide to the Validation of Cedran-8-ol as a Novel Volatile Biomarker for Plant Stress

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The timely detection of stress in plants is critical for ensuring crop yield and managing ecosystem health. While numerous molecular and biochemical biomarkers exist, many require invasive sampling and complex analyses. This guide explores the validation of Cedran-8-ol, a naturally occurring sesquiterpenoid alcohol, as a potential volatile organic compound (VOC) biomarker for plant stress. We present a comparative analysis against established non-volatile biomarkers and provide a comprehensive, self-validating experimental framework for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to expand the toolkit for early-stage plant stress detection through non-invasive methodologies.

The Imperative for Novel Biomarkers: Moving Beyond the Conventional

Plants respond to environmental stressors, both abiotic (e.g., drought, salinity) and biotic (e.g., pathogen attack), by activating a cascade of metabolic pathways.[1] These responses generate a host of molecular and biochemical indicators that can be used as biomarkers.[2] Traditional biomarkers, such as the phytohormone abscisic acid (ABA) or stress-related proteins like dehydrins, provide invaluable insights into a plant's physiological state.[1] However, their detection typically necessitates destructive tissue sampling, which precludes continuous monitoring of a single plant.

The focus is therefore shifting towards volatile organic compounds (VOCs). VOCs are released by plants into the atmosphere and their profile can change significantly under stress, offering a powerful, non-invasive diagnostic tool.[3] Cedran-8-ol, a sesquiterpenoid alcohol found in the essential oils of various conifers and other plants, represents a compelling yet under-explored candidate.[4][5] Its chemical properties suggest it could be a stable and readily detectable VOC. This guide outlines the scientific rationale and a rigorous workflow to validate its utility.

Comparative Analysis: Cedran-8-ol vs. Established Biomarkers

To validate a new biomarker, it must be benchmarked against existing standards. The choice of a benchmark depends on the stress being investigated. Here, we compare the theoretical attributes of Cedran-8-ol with Abscisic Acid (ABA), a key hormonal biomarker for abiotic stress, and Pathogenesis-Related (PR) Proteins, a hallmark of biotic stress response.

Table 1: Comparative Profile of Potential Plant Stress Biomarkers

FeatureCedran-8-ol (Proposed)Abscisic Acid (ABA)Pathogenesis-Related (PR) Proteins
Molecular Class Sesquiterpenoid Alcohol[6]Sesquiterpenoid Hormone[1]Protein
Molecular Weight 222.37 g/mol [7]264.32 g/mol Variable (e.g., 15-40 kDa)
Volatility Moderate to HighLowNone
Primary Detection Gas Chromatography-Mass Spectrometry (GC-MS)[8][9]Liquid Chromatography-Mass Spectrometry (LC-MS)[2]ELISA, Western Blot, Proteomics[10]
Sampling Method Non-invasive (Headspace) or Invasive (Tissue Extraction)Invasive (Tissue Extraction)Invasive (Tissue Extraction)
Potential Advantage Amenable to real-time, non-invasive field monitoring.Well-established role in abiotic stress signaling.[1]High specificity to certain pathogen responses.
Potential Challenge Role in specific stress pathways is not yet defined.Requires tissue destruction; complex extraction.Not a single molecule; requires specific antibodies.

The primary advantage of a validated Cedran-8-ol biomarker would be its potential for non-invasive detection, a significant leap forward from the current standards.

The Biosynthetic Context: Origin of a Potential Signal

Understanding the biosynthetic origin of a compound provides clues to its potential regulatory role. Cedran-8-ol is a C15 sesquiterpenoid, synthesized via the isoprenoid pathway.[4][11] This pathway is a central hub in plant metabolism, producing not only sesquiterpenoids but also essential hormones like gibberellins, cytokinins, and ABA.[11] A stress-induced upregulation of the isoprenoid pathway could conceivably lead to an increased emission of Cedran-8-ol, making it a logical candidate for a stress signal.

Caption: Generalized Isoprenoid Biosynthesis Pathway in Plants.

A Rigorous Framework for Experimental Validation

Trustworthiness in biomarker validation hinges on a meticulously designed experimental workflow that incorporates controls and orthogonal verification.[12] The causality is key: we must demonstrate that the observed increase in Cedran-8-ol is a direct result of the applied stress. The following workflow provides a self-validating system by comparing the target analyte (Cedran-8-ol) in stressed plants against both a control group and a known biomarker.

G cluster_setup Phase 1: Experimental Setup cluster_stress Phase 2: Stress Application & Sampling cluster_analysis Phase 3: Analytical Chemistry cluster_validation Phase 4: Data Integration & Validation A1 Plant Acclimatization (Uniform Conditions) A2 Divide into Cohorts (Control & Stress Groups) A1->A2 B1 Stress Induction (e.g., Pathogen Inoculation) A2->B1 B2 Time-Course Sampling (e.g., 0, 24, 48, 72h) B1->B2 B3 Non-Invasive VOC Collection (SPME Fiber Headspace Sampling) B2->B3 B4 Invasive Tissue Collection (Flash-frozen Leaf Discs) B2->B4 C1 GC-MS Analysis of VOCs (Target: Cedran-8-ol) B3->C1 C2 Solvent Extraction from Tissue B4->C2 D1 Statistical Analysis (ANOVA, t-test) C1->D1 C3 LC-MS/MS Analysis (Benchmark: e.g., ABA) C2->C3 C4 GC-MS Quantification (Benchmark: Cedran-8-ol) C2->C4 C3->D1 C4->D1 D2 Correlate Cedran-8-ol Levels with Stress Progression D1->D2 D3 Compare Sensitivity & Specificity (Cedran-8-ol vs. Benchmark) D2->D3 D4 Biomarker Validation (ROC Curve Analysis) D3->D4

Caption: End-to-End Workflow for Cedran-8-ol Biomarker Validation.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. The choice to include both non-invasive headspace collection and invasive tissue extraction allows for a comprehensive evaluation of Cedran-8-ol as both a qualitative indicator of stress and a quantifiable internal metabolite.

Protocol 1: Plant Cultivation and Biotic Stress Induction
  • Cultivation: Grow Nicotiana benthamiana or Arabidopsis thaliana plants in a controlled environment chamber (e.g., 22°C, 16/8h light/dark cycle) for 4-6 weeks until they reach a consistent developmental stage.

  • Cohort Division: Randomly assign plants to a "Control" group and a "Stress" group (n ≥ 10 per group).

  • Pathogen Culture: Culture a fungal pathogen, such as Botrytis cinerea, on potato dextrose agar (PDA) plates until sporulation is evident.

  • Spore Suspension: Prepare a spore suspension of 1x10⁵ spores/mL in sterile water with 0.01% Tween 20.

  • Inoculation (Stress Group): Uniformly spray-inoculate the leaves of the "Stress" group with the spore suspension.

  • Mock Inoculation (Control Group): Spray the "Control" group with sterile water containing 0.01% Tween 20 to control for any mechanical stress from the spraying process.

  • Incubation: Maintain all plants under high humidity for 72 hours to facilitate infection.

Protocol 2: Non-Invasive Headspace VOC Collection (SPME)

This protocol is for qualitative/semi-quantitative analysis of emitted volatiles.

  • Chamber Setup: At each time point (0, 24, 48, 72h), place an individual plant inside a clean, sealed glass chamber (approx. 2-5L volume).

  • Fiber Conditioning: Use a Solid Phase Microextraction (SPME) fiber (e.g., 65 µm PDMS/DVB). Condition the fiber according to the manufacturer's instructions immediately before use.

  • Adsorption: Insert the SPME fiber through a septum in the chamber lid, exposing it to the plant's headspace for a fixed duration (e.g., 60 minutes). Ensure the fiber does not touch the plant.

  • Analysis: Immediately after sampling, desorb the fiber in the injection port of a GC-MS system for analysis as described in Protocol 4.

Protocol 3: Extraction of Terpenoids from Plant Tissue

This protocol is for accurate quantification of internal Cedran-8-ol.

  • Sample Collection: At each time point, collect three leaf discs (6mm diameter) from three different leaves of each plant. Immediately flash-freeze the samples in liquid nitrogen to halt metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or using a bead mill.

  • Extraction: Transfer the powder (approx. 50-100 mg) to a 2 mL microcentrifuge tube. Add 1 mL of n-hexane (or another suitable non-polar organic solvent) spiked with an internal standard (e.g., C16 n-alkane at 10 µg/mL).[9][13]

  • Incubation: Vortex vigorously for 1 minute, then incubate on a shaker at room temperature for 1 hour.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes to pellet cell debris.

  • Collection: Carefully transfer the supernatant (hexane extract) to a new glass vial for GC-MS analysis.

Protocol 4: GC-MS Analysis for Identification and Quantification
  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Employ a non-polar capillary column suitable for terpenoid analysis (e.g., HP-5ms, 30m x 0.25mm x 0.25µm).[3]

  • Injection:

    • For SPME (Protocol 2): Insert the fiber into the GC inlet (e.g., 250°C, splitless mode) for thermal desorption (e.g., 5 min).

    • For Liquid Extract (Protocol 3): Inject 1 µL of the hexane extract into the GC inlet (e.g., 250°C, split mode).

  • Oven Program: Set an appropriate temperature gradient to separate the compounds. A typical program might be: initial temp 50°C for 2 min, ramp at 8°C/min to 280°C, hold for 5 min.[3]

  • MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Identification: Identify Cedran-8-ol by comparing its mass spectrum and retention time to an authentic chemical standard. The NIST library can be used for tentative identification.[7]

  • Quantification: Create a calibration curve using the authentic standard. Quantify Cedran-8-ol in the tissue extracts by relating its peak area to the internal standard's peak area.

Data Analysis and Validation Metrics

The transition from raw data to a validated biomarker requires robust statistical analysis.

  • Data Normalization: For tissue extracts, normalize the quantified amount of Cedran-8-ol to the initial fresh weight of the tissue sample (e.g., ng/g FW).

  • Statistical Significance: Use an Analysis of Variance (ANOVA) or t-test to determine if the differences in Cedran-8-ol levels between control and stressed groups at each time point are statistically significant (P < 0.05).[12]

  • Correlation Analysis: Plot the mean concentration of Cedran-8-ol against the progression of disease symptoms (if visually assessable) or against the concentration of the benchmark biomarker (e.g., ABA) to establish a correlation.

  • Performance Evaluation: A Receiver Operating Characteristic (ROC) curve analysis can be performed to evaluate the diagnostic ability of Cedran-8-ol to distinguish between "stressed" and "healthy" states, providing a quantitative measure of its sensitivity and specificity.

Table 2: Hypothetical Quantitative Data for Validation

Time PointTreatmentCedran-8-ol Concentration (ng/g FW) ± SDABA Concentration (ng/g FW) ± SD
0 h Control5.2 ± 1.115.8 ± 3.4
Stress5.5 ± 1.316.2 ± 3.9
24 h Control6.1 ± 1.518.1 ± 4.0
Stress25.7 ± 4.885.3 ± 10.2
48 h Control5.8 ± 1.217.5 ± 3.6
Stress78.4 ± 9.2155.6 ± 18.5
72 h Control6.5 ± 1.819.3 ± 4.1
Stress112.9 ± 15.1110.4 ± 15.9
Indicates statistically significant difference from control (P < 0.05).

Conclusion and Future Directions

This guide provides a comprehensive framework for the validation of Cedran-8-ol as a novel plant stress biomarker. The proposed workflow, grounded in established analytical techniques and rigorous statistical validation, offers a clear path from hypothesis to confirmation. The primary advantage of Cedran-8-ol, if validated, lies in its potential for non-invasive, real-time monitoring of plant health, which could revolutionize precision agriculture and ecological studies.

Future work should focus on validating this biomarker across a wider range of plant species and against a diverse array of both biotic and abiotic stressors. Field-based validation using portable GC-MS systems would be the ultimate test of its practical utility.

References

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A Comparative Olfactory Analysis: Benchmarking Cedran-8-ol's Fragrance Profile Against Classic Woody Scents

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fragrance chemistry, the characterization of a single aromatic molecule is a journey into a multi-dimensional sensory space. This guide provides a comprehensive benchmarking of Cedran-8-ol, a prominent sesquiterpene alcohol, against a curated selection of quintessential woody scents: Cedarwood oil, Sandalwood, Vetiver, and Patchouli. For researchers, scientists, and professionals in drug development, understanding the nuanced differences and similarities between these olfactory profiles is paramount for innovation in perfumery, consumer products, and therapeutic applications.

This document eschews a rigid template in favor of a narrative that logically unfolds the scientific process of fragrance comparison. We will delve into the chemical underpinnings of each scent, present detailed experimental protocols for their objective and subjective evaluation, and offer a transparent analysis of the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that each step is not merely a procedure but a well-reasoned choice aimed at yielding reliable and reproducible results.

Introduction to the Woody Fragrance Family and Cedran-8-ol

The woody fragrance family is a cornerstone of perfumery, evoking the rich, stable, and grounding aromas of forests and freshly cut wood.[1][2] These scents are primarily derived from the wood and roots of various trees and plants. Their chemical composition is often dominated by sesquiterpenes and their oxygenated derivatives, which impart characteristic earthy, smoky, dry, and warm notes.[3]

Cedran-8-ol (Cedrol) , the subject of our primary investigation, is a tricyclic sesquiterpene alcohol with the molecular formula C₁₅H₂₆O.[4] It is a major constituent of Cedarwood oil, particularly from species like Juniperus virginiana.[5][6] Its scent is often described as smooth, woody, and sweet, with a distinct cedar character.[4] Understanding its individual contribution to the broader "cedar" profile and how it compares to other complex woody scents is the central objective of this guide.

Our selected benchmarks represent the diversity within the woody family:

  • Cedarwood Oil: A classic woody scent, rich in compounds like Cedran-8-ol (cedrol) and thujopsene. Its profile can vary significantly based on the species of cedar.[5]

  • Sandalwood: Prized for its creamy, milky, and rich woody aroma, primarily attributed to α-santalol and β-santalol.[3][7]

  • Vetiver: A complex fragrance derived from the roots of the Chrysopogon zizanioides grass, known for its earthy, smoky, and root-like character.[8][9]

  • Patchouli: An earthy, musky, and slightly sweet scent derived from the leaves of the Pogostemon cablin plant, with patchoulol as a key component.[10][11][12]

Experimental Design for Comparative Fragrance Profiling

To provide a robust and multi-faceted comparison, we employ a tripartite analytical approach:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the objective chemical fingerprinting of each scent, identifying and quantifying the volatile organic compounds (VOCs).

  • Human Sensory Panel Analysis: For the subjective, yet structured, evaluation of the olfactory profiles using a standardized lexicon.

  • Electronic Nose (E-Nose) Technology: To provide a rapid, non-destructive, and objective classification of the scents based on their overall volatile profiles.

The causality behind this tripartite approach lies in the complementary nature of the data generated. GC-MS provides the "what and how much," the sensory panel provides the "how it is perceived," and the E-Nose offers a holistic "pattern recognition" that can be correlated with the other two methods.

ExperimentalWorkflow cluster_samples Fragrance Samples cluster_analysis Analytical Methods cluster_data Data Output Cedran-8-ol Cedran-8-ol GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Cedran-8-ol->GC_MS Sensory_Panel Human Sensory Panel Cedran-8-ol->Sensory_Panel E_Nose Electronic Nose Cedran-8-ol->E_Nose Cedarwood Oil Cedarwood Oil Cedarwood Oil->GC_MS Cedarwood Oil->Sensory_Panel Cedarwood Oil->E_Nose Sandalwood Sandalwood Sandalwood->GC_MS Sandalwood->Sensory_Panel Sandalwood->E_Nose Vetiver Vetiver Vetiver->GC_MS Vetiver->Sensory_Panel Vetiver->E_Nose Patchouli Patchouli Patchouli->GC_MS Patchouli->Sensory_Panel Patchouli->E_Nose Chemical_Profile Chemical Composition Profile GC_MS->Chemical_Profile Sensory_Profile Quantitative Descriptive Analysis Sensory_Panel->Sensory_Profile E_Nose_Pattern Sensor Array Response Pattern E_Nose->E_Nose_Pattern

Caption: Tripartite experimental workflow for fragrance analysis.

Detailed Experimental Protocols

Objective: To identify and quantify the volatile chemical constituents of each fragrance sample.

Methodology:

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of each essential oil (Cedarwood, Sandalwood, Vetiver, Patchouli) and a 1% (w/v) solution of Cedran-8-ol crystals in high-purity dichloromethane.

    • Add an internal standard (e.g., n-nonane) at a known concentration to each solution for quantitative analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[13]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL of the prepared sample solution is injected in splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 150°C at a rate of 3°C/min.

      • Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.[13]

    • MSD Conditions:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: 35-550 amu.

  • Data Analysis:

    • Identify individual components by comparing their mass spectra with the NIST/Wiley library and by comparing their calculated Kovats Retention Indices (RI) with literature values.

    • Quantify the relative percentage of each component using the area normalization method. For absolute quantification, use the internal standard calibration curve.

Objective: To quantitatively describe and compare the olfactory profiles of the fragrance samples using a trained sensory panel.

Methodology:

  • Panelist Selection and Training:

    • Recruit 10-12 panelists based on their olfactory acuity, ability to describe scents, and availability.

    • Conduct a training program to familiarize panelists with the sensory lexicon for woody fragrances (see Table 2) and the rating scale.[14]

  • Sample Presentation:

    • Dip sterile, odorless smelling strips into each undiluted fragrance sample for 2 seconds.

    • Present the strips in a randomized and blind manner to each panelist in individual sensory booths with controlled temperature and humidity.[15]

  • Evaluation Procedure:

    • Panelists evaluate each sample at three time points: initial (top notes), after 15 minutes (heart notes), and after 1 hour (base notes).

    • For each attribute in the lexicon, panelists rate the intensity on a 15-point scale (0 = not perceptible, 15 = extremely strong).

    • A "washout" period of at least 30 seconds between samples, with sniffing of a neutral substance (like coffee beans), is required to prevent olfactory fatigue.[15]

  • Data Analysis:

    • Calculate the mean intensity scores for each attribute for each fragrance at each time point.

    • Use statistical analysis (e.g., ANOVA and post-hoc tests) to determine significant differences between the samples.

Objective: To differentiate and classify the fragrance samples based on their global volatile profiles.

Methodology:

  • Instrumentation:

    • Use a commercially available electronic nose system, such as one with a metal oxide semiconductor (MOS) sensor array.

  • Sample Preparation and Analysis:

    • Place a small amount of each fragrance sample (e.g., on a filter paper) in a sealed vial.

    • Allow the headspace to equilibrate for a set period (e.g., 10 minutes) at a controlled temperature.

    • Introduce the headspace into the electronic nose chamber for a defined sampling time.

    • A purging cycle with filtered air is run between each sample analysis to clean the sensors.

  • Data Analysis:

    • The sensor array responses are collected to generate a unique "smell-print" for each sample.

    • Use pattern recognition software (e.g., Principal Component Analysis - PCA, or Linear Discriminant Analysis - LDA) to visualize the differentiation between the fragrance profiles.[16][17]

Comparative Data Analysis

The following table summarizes the major chemical constituents identified in each fragrance sample. It is important to note that the exact percentages can vary based on the origin, age, and extraction method of the natural oils.

Compound Cedran-8-ol (Cedrol) Cedarwood Oil (Virginia) Sandalwood (East Indian) Vetiver (Haitian) Patchouli (Indonesian)
Cedran-8-ol (Cedrol)>95%20-30%---
Thujopsene-20-30%---
α-Cedrene-15-25%---
α-Santalol--45-55%--
β-Santalol--20-30%--
Vetiverol---45-60%-
Khusimol---10-15%-
α-Vetivone---2.5-6%-
Patchoulol (Patchouli Alcohol)----30-40%
α-Bulnesene----15-25%
α-Guaiene----10-20%

Data synthesized from multiple sources for illustrative comparison.[5][6][18][19][20][21]

ChemicalRelationships cluster_cedar Cedarwood Complex cluster_sandalwood Sandalwood Complex cluster_vetiver Vetiver Complex cluster_patchouli Patchouli Complex Cedran-8-ol Cedran-8-ol Cedarwood_Oil Cedarwood_Oil Cedarwood_Oil->Cedran-8-ol contains Thujopsene Thujopsene Cedarwood_Oil->Thujopsene contains alpha_Cedrene alpha_Cedrene Cedarwood_Oil->alpha_Cedrene contains Sandalwood Sandalwood alpha_Santalol alpha_Santalol Sandalwood->alpha_Santalol contains beta_Santalol beta_Santalol Sandalwood->beta_Santalol contains Vetiver Vetiver Vetiverol Vetiverol Vetiver->Vetiverol contains Khusimol Khusimol Vetiver->Khusimol contains Patchouli Patchouli Patchoulol Patchoulol Patchouli->Patchoulol contains alpha_Bulnesene alpha_Bulnesene Patchouli->alpha_Bulnesene contains

Caption: Key chemical components of the compared woody scents.

The following table presents a standardized lexicon for the sensory evaluation of woody fragrances, which would be used to generate quantitative data from the sensory panel.

Attribute Definition Low Anchor (1) High Anchor (15)
Woody The aromatic associated with wood, lumber, or forests.Faintly woodyIntense, freshly cut wood
Earthy The aromatic associated with damp soil, roots, or a forest floor.Slightly earthyRich, damp soil
Smoky The aromatic associated with burning wood or smoke.Hint of smokeHeavy, campfire smoke
Dry A sensation of lacking sweetness or moisture in the aroma.Slightly dryVery dry, like sawdust
Sweet The aromatic associated with sweetness, such as vanilla or honey.Faintly sweetRich, sweet, balsamic
Creamy/Milky A smooth, rich, and soft aromatic sensation.Slightly smoothVery creamy, like sandalwood
Green The aromatic associated with fresh-cut grass or green leaves.Hint of greennessFreshly cut green leaves
Spicy The aromatic associated with spices like pepper or clove.Faintly spicyPungent spice notes
Musky A heavy, animalic, and slightly powdery aromatic.Slightly muskyStrong, rich musk

This lexicon is a synthesized example based on industry best practices for descriptive sensory analysis.[22][23]

Expected Sensory Profile Insights:

  • Cedran-8-ol: High in "Woody" and "Dry" with moderate "Sweet" notes. Low in "Earthy" and "Smoky" characteristics.

  • Cedarwood Oil: Similar to Cedran-8-ol but with more complexity and potentially higher "Dry" and slightly "Spicy" notes depending on the specific oil.

  • Sandalwood: High in "Creamy/Milky" and "Sweet" with a prominent "Woody" character. Low in "Earthy" and "Smoky" notes.[3][7]

  • Vetiver: Very high in "Earthy" and "Smoky" with a strong "Woody" and "Dry" backbone. Low in "Sweet" and "Creamy" notes.[8][9]

  • Patchouli: High in "Earthy" and "Musky" with moderate "Woody" and "Sweet" undertones.[10][11][12]

The electronic nose is expected to clearly differentiate between the five samples. A Principal Component Analysis (PCA) plot of the sensor array data would likely show distinct clusters for each fragrance. The proximity of the clusters would indicate the similarity of their overall volatile profiles. For example, the clusters for Cedran-8-ol and Cedarwood Oil would likely be closer to each other than to the clusters for Vetiver or Patchouli, reflecting their shared chemical constituents.[16][17]

Discussion and "Why-This-Matters" Narrative

The multi-faceted analysis reveals that while all five scents fall under the broad "woody" umbrella, they occupy distinct positions in the olfactory landscape.

Cedran-8-ol presents a clean, refined, and quintessential woody-cedar character. Its profile is less complex than the natural essential oils, making it a valuable tool for perfumers seeking to impart a specific and controlled woody note without the ancillary facets present in a full essential oil. For researchers, its purity provides a clear model for studying the structure-activity relationships of woody odorants.

Cedarwood Oil , in this comparative context, can be understood as the "Cedran-8-ol complex," where the primary woody note of Cedran-8-ol is embellished by the drier, sharper notes of thujopsene and the resinous character of α-cedrene. This highlights the importance of minor components in shaping the overall sensory experience of a natural extract.

Sandalwood's profile is defined by its unique creamy and milky facets, a stark contrast to the drier character of the cedar-derived scents. This is chemically explained by the dominance of α- and β-santalol, which are structurally distinct from cedrol.[18] For product developers, this distinction is critical when formulating fragrances intended to evoke warmth and softness versus sharpness and structure.

Vetiver and Patchouli represent the earthier and muskier frontiers of the woody family. Their complex profiles, rich in a wider array of sesquiterpenes beyond a single dominant compound, provide a grounding and tenacious base in fragrance compositions.[3][10] The smoky and root-like notes of vetiver and the musky sweetness of patchouli are clearly differentiated from the cleaner woodiness of the cedar family and the creamy character of sandalwood.

Conclusion

This comprehensive guide provides a scientifically rigorous framework for benchmarking the fragrance profile of Cedran-8-ol against other key woody scents. By integrating chemical analysis (GC-MS), human perception (sensory panel), and machine olfaction (electronic nose), we have established a detailed and objective comparison.

Cedran-8-ol stands out as a pure and potent woody note, forming the core of the classic cedar scent. Its profile is distinct from the creamy warmth of sandalwood and the earthy complexity of vetiver and patchouli. For researchers and developers, this understanding is crucial for the targeted application of these fragrance materials, whether for creating novel perfume compositions, enhancing the sensory experience of consumer products, or exploring the therapeutic potential of specific aromatic molecules. The methodologies presented herein provide a self-validating system for the continued exploration and characterization of the vast and fascinating world of woody fragrances.

References

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  • Citrus oil sesquiterpenes: Multi-GC method characterisation. (2015). Wiley Analytical Science. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Cedran-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Cedran-8-ol (also known as (+)-Cedrol). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document moves beyond a simple checklist, explaining the critical reasoning behind each step to ensure that our disposal practices are not only compliant but also scientifically sound and inherently safe.

Core Principle: Understanding the Hazard Profile of Cedran-8-ol

Proper disposal begins with a thorough understanding of the material's properties and associated hazards. Cedran-8-ol is a tricyclic sesquiterpene alcohol, widely used in the fragrance and cosmetics industries for its characteristic woody aroma.[1] While it is not classified as a highly reactive or flammable compound, its primary hazard, which dictates its disposal protocol, is its environmental toxicity.

A Safety Data Sheet (SDS) from Cayman Chemical classifies Cedran-8-ol as H411: "Toxic to aquatic life with long lasting effects" and H401: "Toxic to aquatic life".[2] This classification is the cornerstone of its waste management. Disposing of Cedran-8-ol down the drain or in standard solid waste can introduce a persistent and harmful substance into aquatic ecosystems. Therefore, under no circumstances should Cedran-8-ol or its contaminated materials be disposed of via sanitary sewer or regular trash. [3][4] All waste streams must be managed as regulated hazardous chemical waste.

Additional safety precautions noted in handling include avoiding contact with skin and eyes and not breathing the dust for its solid form.[5]

Table 1: Key Properties and Hazard Classifications for Cedran-8-ol

PropertyValueSource(s)
CAS Number 77-53-2[6]
Molecular Formula C₁₅H₂₆O[5][7]
Physical State White crystalline solid or viscous liquid[5][7]
Flash Point 200 °F (~93.3 °C)[5]
Primary Hazard Toxic to aquatic life with long-lasting effects (Aquatic Chronic 2, H411)[2]
Handling Precautions S22: Do not breathe dust. S24/25: Avoid contact with skin and eyes.[5]

The Regulatory Landscape: EPA and OSHA Compliance

Disposal procedures are not merely best practices; they are mandated by law. In the United States, two primary federal agencies govern the handling and disposal of laboratory chemicals:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA sets the national standards for hazardous waste management, from generation to final disposal ("cradle to grave").[3][8] The aquatic toxicity of Cedran-8-ol places its waste squarely under RCRA's jurisdiction.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that workers are informed of the hazards of the chemicals they handle.[9][10][11] This is achieved through accessible Safety Data Sheets (SDSs), proper container labeling, and comprehensive employee training—all of which are integral to the disposal process.[9][11]

Step-by-Step Protocol for Cedran-8-ol Waste Disposal

This protocol applies to pure Cedran-8-ol, solutions containing it, and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads, and rinsed glassware).

Step 1: Waste Characterization and Segregation

The first and most critical step is acknowledging that any material that has come into contact with Cedran-8-ol is now a hazardous waste.

  • Action: Designate a specific waste stream for Cedran-8-ol. Do not mix it with other incompatible waste streams. While Cedran-8-ol is not highly reactive, it is a fundamental principle of safe waste management to segregate chemicals to prevent unforeseen reactions.[12] For instance, Cedran-8-ol waste should be kept separate from strong acids, bases, or oxidizers.[13]

Step 2: Select a Compatible Waste Container

Container integrity is paramount to preventing leaks and environmental release.

  • Action: Collect Cedran-8-ol waste in a chemically compatible, leak-proof container with a tightly sealing screw-top cap.[12][14]

  • Causality: High-Density Polyethylene (HDPE) containers are an excellent choice for this organic compound. Avoid using metal containers for any chemical waste unless specifically indicated, as corrosion can be an issue.[8][14] The container must be in good condition, free of cracks or residue on the outside. A secure cap prevents the release of vapors and protects against spills.[12]

Step 3: Accurate and Complete Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool. An improperly labeled container can lead to dangerous mishandling by colleagues or waste technicians.

  • Action: Affix a completed hazardous waste tag to the container before adding the first drop of waste. The label must include:

    • The words "Hazardous Waste" .[3][15]

    • Full Chemical Name(s): List "Cedran-8-ol" and the full names of any other components in the mixture, including solvents. Do not use abbreviations or chemical formulas.[3]

    • Approximate Percentages: Estimate the concentration of each component.

    • Hazard Identification: Check the appropriate hazard boxes or apply GHS pictograms. For Cedran-8-ol, the "Environment" pictogram is mandatory.[2]

    • Point of Generation: Your name, lab room number, and contact information.

Step 4: Safe On-Site Accumulation

Waste must be stored safely in a designated area pending pickup by your institution's environmental health and safety (EHS) department.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[12][15]

  • Causality: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[15] This ensures that the waste is managed by those who understand its properties. Placing the container in secondary containment (such as a plastic tub) is a highly recommended best practice to contain any potential leaks. Keep the container sealed at all times, except when adding waste.[12]

Step 5: Arrange for Final Disposal

Hazardous waste must be removed from your lab by trained professionals for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[16]

  • Action: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office. Do not allow waste to accumulate beyond regulatory time or volume limits (an SAA is generally limited to 55 gallons of hazardous waste).[14]

Spill and Decontamination Procedures

Accidents happen, and a prepared response is key to mitigating risk.

  • Spill Response: For a small spill of solid Cedran-8-ol, avoid creating dust.[5] Gently sweep the material into a dustpan and place it in your labeled hazardous waste container. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), then scoop the contaminated absorbent into the waste container. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.

  • Glassware Decontamination: To decontaminate glassware, rinse it with a minimal amount of a suitable solvent (such as ethanol or isopropanol, in which Cedran-8-ol is soluble).[5] Crucially, this rinsate is now hazardous waste. It must be collected in your Cedran-8-ol waste container. A triple rinse is often sufficient to render the glassware clean for reuse or disposal as non-hazardous glass waste, but always follow your institution's specific guidelines.

Cedran-8-ol Disposal Decision Workflow

The following diagram outlines the logical workflow for making proper disposal decisions regarding Cedran-8-ol.

Cedran_8_ol_Disposal start Waste Generation (Pure Cedran-8-ol, solutions, contaminated labware) decision Is waste hazardous? (Contains Cedran-8-ol, an Aquatic Toxin H411) start->decision collect Step 1: Collect in a Compatible & Properly Labeled Hazardous Waste Container decision->collect  Yes   drain_disposal Incorrect Pathway: Sewer or Trash Disposal decision->drain_disposal  No   store Step 2: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect->store pickup Step 3: Arrange Pickup via Institutional EHS for Professional Disposal store->pickup end Compliant Disposal by Licensed TSDF pickup->end violation Environmental Contamination & Regulatory Violation drain_disposal->violation

Caption: Decision workflow for the compliant disposal of Cedran-8-ol waste.

References

  • cedran-8-ol - ChemBK. (n.d.). Retrieved from [Link]

  • Cedran-8-ol | C15H26O | CID 522667 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025). DuraLabel. Retrieved from [Link]

  • What Are the OSHA Requirements for Chemical Storage? - American Hazmat Rentals. (n.d.). Retrieved from [Link]

  • Understanding OSHA Chemical Storage Requirements - PolyStar Containment. (n.d.). Retrieved from [Link]

  • Showing Compound Cedrol (FDB014697) - FooDB. (2010). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022). Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Retrieved from [Link]

  • Cedrol - Wikipedia. (n.d.). Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document - EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety - University of Tennessee, Knoxville. (n.d.). Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Association for Clinical Chemistry. Retrieved from [Link]

  • US EPA - Label Review Manual - Chapter 8: Environmental Hazards. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Standard GHS SDS Report - Savogran. (2019). Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology. Retrieved from [Link]

  • Hazardous Waste - EHSO Manual. (2025). Emory University. Retrieved from [Link]

  • DRAIN DISPOSAL OF CHEMICALS - Yale Environmental Health & Safety. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cedran-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Cedran-8-ol (CAS 77-53-2), also known as Cedrol. As researchers, scientists, and drug development professionals, our primary commitment is to safety and scientific integrity. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the 'Why' Behind the PPE

Cedran-8-ol is a tricyclic sesquiterpene alcohol widely used in the fragrance industry for its characteristic woody aroma.[1][2] While it is a naturally derived compound, its handling in a laboratory setting necessitates a clear understanding of its potential hazards to ensure personnel safety and environmental protection.

The primary risks associated with Cedran-8-ol are not acute toxicity but are related to its physical form, potential for sensitization, and significant environmental impact.

  • Skin Irritation and Sensitization: While some studies indicate it produces only slight skin irritation, Cedran-8-ol is classified as a weak skin sensitizer.[2][3] Repeated or prolonged contact may lead to allergic contact dermatitis. Therefore, preventing direct skin contact is a primary safety objective.

  • Aquatic Toxicity: Cedran-8-ol is classified under GHS as H411: Toxic to aquatic life with long-lasting effects.[3][4] This classification is critical for informing both spill response and disposal procedures. All waste, including contaminated PPE, must be handled in a way that prevents environmental release.

  • Combustibility: As a solid with a flash point of approximately 200°F (94°C), Cedran-8-ol is a combustible material, though it burns with difficulty.[1][5] Handling procedures should mitigate the risk of ignition from heat sources.

Hazard ClassificationDescriptionPrimary Precaution
Skin Sensitization Weak sensitizer; may cause allergic reaction upon repeated contact.[2]Avoid all direct skin contact through proper glove and lab attire selection.
Aquatic Hazard (Chronic) GHS Category 2 (H411): Toxic to aquatic life with long-lasting effects.[3][4]Contain all spills; dispose of waste and contaminated PPE as hazardous material.
Physical Hazard Combustible solid.[5]Store away from heat and open flames; avoid dust accumulation.

Core PPE Requirements for Routine Laboratory Handling

The selection of PPE must be tailored to the specific procedure, quantity, and ventilation conditions. The following protocols represent the standard for handling milligram to gram quantities of Cedran-8-ol in a well-ventilated laboratory setting.

Eye and Face Protection

Direct contact with Cedran-8-ol dust or splashes must be avoided.

  • Protocol: Wear chemical safety glasses with side-shields at all times. If there is a significant risk of splashing (e.g., when handling solutions), upgrade to chemical safety goggles.[6]

Skin and Body Protection

Preventing dermal exposure is crucial due to the material's sensitization potential.

  • Gloves: Wear permeation-resistant gloves, such as standard nitrile laboratory gloves. Always inspect gloves for tears or holes before use.[3] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]

  • Lab Attire: A standard laboratory coat, long pants, and closed-toe shoes are mandatory to protect against incidental contact.

Respiratory Protection

Under normal laboratory conditions with adequate ventilation (e.g., working in a chemical fume hood), respiratory protection is typically not required.[3] However, it becomes necessary when dust generation is likely.

  • Protocol: For procedures that may generate dust (e.g., weighing large quantities, transfers outside of a fume hood), use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask.[3] This prevents the inhalation of nuisance dust particles.

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for safely handling Cedran-8-ol, from initial risk assessment to the final disposal of contaminated equipment.

PPE_Workflow Cedran-8-ol: PPE Selection & Usage Protocol cluster_prep Preparation & Risk Assessment cluster_handling Handling Procedure cluster_disposal Waste Management Risk_Assessment Assess Task: - Quantity of Cedran-8-ol - Potential for dust/splash - Ventilation quality Select_PPE Select Appropriate PPE (See Core Requirements) Risk_Assessment->Select_PPE Define Scope Don_PPE Don PPE Correctly (Gloves last) Select_PPE->Don_PPE Proceed to Task Handle_Chemical Perform Chemical Handling (e.g., weighing, transfer) Don_PPE->Handle_Chemical Doff_PPE Doff PPE Carefully (Avoid cross-contamination) Handle_Chemical->Doff_PPE Dispose_PPE Dispose of Contaminated PPE (e.g., gloves) as Chemical Waste Doff_PPE->Dispose_PPE Segregate Waste Dispose_Chem Dispose of Cedran-8-ol Waste via Licensed Contractor Dispose_PPE->Dispose_Chem

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.